L-Methionine-13C5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(2S)-2-amino-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
FFEARJCKVFRZRR-JRGPAWSWSA-N |
Isomeric SMILES |
[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
What is L-Methionine-13C5 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Methionine-¹³C₅, a stable isotope-labeled amino acid crucial for advancements in metabolic research, proteomics, and drug development. This document details its chemical properties, applications, and the experimental contexts in which it is employed.
Introduction to L-Methionine-¹³C₅
L-Methionine-¹³C₅ is a non-radioactive, stable isotope-labeled variant of the essential amino acid L-Methionine. In this molecule, the five carbon atoms have been replaced with the heavy isotope carbon-13 (¹³C). This isotopic enrichment allows for the precise tracing of methionine's metabolic fate within biological systems without the safety concerns and handling complexities associated with radioactive isotopes.
Its primary application lies in metabolic flux analysis, where it serves as a tracer to elucidate the pathways of methionine metabolism and its incorporation into proteins and other biomolecules.[1][2] This makes it an invaluable tool in studying disease states, such as cancer, where metabolic pathways are often dysregulated. Furthermore, it is utilized in quantitative proteomics, specifically in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), for the accurate quantification of proteins.
Chemical and Physical Properties
The fundamental properties of L-Methionine-¹³C₅ are summarized below. These properties are essential for its application in experimental settings, particularly for the preparation of standards and media for cell culture.
| Property | Value | Reference |
| Molecular Formula | ¹³C₅H₁₁NO₂S | [3] |
| Molecular Weight | 154.17 g/mol | [1] |
| Exact Mass | 154.068 Da | [3] |
| CAS Number | 202326-57-6 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 284 °C (decomposes) | [4] |
| Solubility | Soluble in water (50 mg/mL with sonication) | [5] |
| Optical Activity | [α]25/D +23.1°, c = 1 in 1 M HCl | [4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [1][6] |
A doubly labeled version, L-Methionine-¹³C₅,¹⁵N , is also commercially available, where the nitrogen atom is replaced with the ¹⁵N isotope. This provides an additional layer of tracing capability in metabolic studies.[4][6][7]
| Property | Value | Reference |
| Molecular Formula | ¹³C₅H₁₁¹⁵NO₂S | [4] |
| Molecular Weight | 155.17 g/mol | [4][6] |
| CAS Number | 202468-47-1 | [4][6] |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [4] |
Experimental Protocols: Tracing Methylation Dynamics
L-Methionine-¹³C₅ is instrumental in studying methylation, a critical epigenetic modification. The following provides a generalized methodology for tracing the incorporation of the ¹³C-labeled methyl group from methionine into DNA and RNA.[8]
Cell Culture and Labeling
-
Cell Seeding: Plate cancer cells at a desired density and allow them to adhere overnight.
-
Media Preparation: Prepare cell culture medium containing L-Methionine-¹³C₅ in place of unlabeled L-Methionine. The final concentration should be similar to that of standard media.
-
Labeling: Replace the standard medium with the ¹³C-labeled medium and incubate the cells for a specified time course (e.g., 0, 8, 24, 48 hours).
Metabolite Extraction
-
Quenching: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled 80:20 methanol:water solution to the cells and scrape them.
-
Centrifugation: Centrifuge the cell lysate to pellet the macromolecules (including DNA and RNA).
-
Separation: Collect the supernatant for analysis of intracellular metabolites. The pellet is retained for DNA/RNA extraction.
DNA and RNA Hydrolysis
-
Extraction: Isolate DNA and RNA from the macromolecule pellet using a suitable commercial kit.
-
Hydrolysis: Enzymatically hydrolyze the purified DNA and RNA to their constituent nucleosides.
LC-MS/MS Analysis
-
Metabolite Analysis: Analyze the supernatant from the metabolite extraction to confirm the uptake and metabolism of L-Methionine-¹³C₅.
-
Nucleoside Analysis: Analyze the hydrolyzed nucleosides to detect the incorporation of the ¹³C-label into methylated nucleosides (e.g., 5-methylcytosine).
-
Quantification: Use mass spectrometry to determine the ratio of labeled to unlabeled methylated nucleosides, providing a measure of de novo methylation.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the logical flow of experiments utilizing L-Methionine-¹³C₅ and the metabolic pathways it helps to elucidate.
Caption: Experimental workflow for tracing methylation dynamics using L-Methionine-¹³C₅.
Caption: Simplified metabolic pathway of L-Methionine-¹³C₅ as a methyl group donor.
References
- 1. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Methionine-13C5 | CAS 202326-57-6 | LGC Standards [lgcstandards.com]
- 4. L -Methionine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-47-1 [sigmaaldrich.com]
- 5. glpbio.com [glpbio.com]
- 6. L-Methionine (¹³Câ , 99%; ¹âµN, 99%)- Cambridge Isotope Laboratories, CNLM-759-H-0.25 [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Use of 13C315N1-Serine or 13C515N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of L-Methionine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Methionine-¹³C₅, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in mass spectrometry-based proteomics and metabolomics. While specific proprietary synthesis methods are not always publicly detailed, this document outlines a plausible and robust chemoenzymatic synthetic route and details the analytical methods for verifying its isotopic enrichment.
Introduction to L-Methionine-¹³C₅
L-Methionine is an essential amino acid in humans, playing a key role in protein synthesis and as a precursor for other sulfur-containing compounds. The stable isotope-labeled variant, L-Methionine-¹³C₅, contains five ¹³C atoms in place of the natural abundance ¹²C atoms. This isotopic labeling makes it a powerful tool in metabolic research, allowing for the tracing of methionine metabolism and its incorporation into proteins without the use of radioactive isotopes. Its primary applications are in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used quantitative proteomics technique.
Synthesis of L-Methionine-¹³C₅
A common and effective method for the synthesis of L-Methionine-¹³C₅ is a chemoenzymatic approach. This strategy combines the precision of enzymatic reactions with the versatility of chemical synthesis to achieve high yields and stereoselectivity. The following is a detailed, plausible experimental protocol for such a synthesis.
Chemoenzymatic Synthesis Pathway
The synthesis of L-Methionine-¹³C₅ can be envisioned as a multi-step process starting from a commercially available, uniformly ¹³C-labeled precursor. A plausible pathway is outlined below.
Caption: Plausible chemoenzymatic synthesis pathway for L-Methionine-¹³C₅.
Experimental Protocol: Chemoenzymatic Synthesis
This protocol is a representative methodology and may require optimization.
Materials:
-
[U-¹³C₄]-L-Aspartic acid
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Succinic anhydride
-
Cystathionine γ-synthase
-
Cystathionine β-lyase
-
Methionine synthase
-
¹³C-Methyl-tetrahydrofolate
-
Appropriate buffers, solvents, and reagents for purification
Procedure:
-
Reduction of [U-¹³C₄]-L-Aspartic acid to [U-¹³C₄]-L-Homoserine:
-
Dissolve [U-¹³C₄]-L-Aspartic acid in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction carefully with methanol and purify the resulting [U-¹³C₄]-L-Homoserine by column chromatography.
-
-
Succinylation of [U-¹³C₄]-L-Homoserine:
-
React [U-¹³C₄]-L-Homoserine with succinic anhydride in a suitable buffer (e.g., phosphate buffer, pH 7.5) to yield [U-¹³C₄]-O-Succinyl-L-homoserine.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the product using ion-exchange chromatography.
-
-
Enzymatic Conversion to [U-¹³C₄]-L-Cystathionine:
-
Incubate [U-¹³C₄]-O-Succinyl-L-homoserine with L-cysteine in the presence of cystathionine γ-synthase in a buffered solution at the optimal temperature and pH for the enzyme.
-
Monitor the formation of [U-¹³C₄]-L-Cystathionine by HPLC.
-
Purify the product by chromatography.
-
-
Enzymatic Cleavage to [U-¹³C₄]-L-Homocysteine:
-
Treat [U-¹³C₄]-L-Cystathionine with cystathionine β-lyase to yield [U-¹³C₄]-L-Homocysteine.
-
Follow the reaction progress by HPLC.
-
Purify the product.
-
-
Final Methylation to L-Methionine-¹³C₅:
-
In a reaction mixture containing methionine synthase and a methyl donor such as ¹³C-methyl-tetrahydrofolate, add the purified [U-¹³C₄]-L-Homocysteine.
-
Incubate under optimal enzymatic conditions.
-
The final product, L-Methionine-¹³C₅, is purified by preparative HPLC.
-
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality and reliability of L-Methionine-¹³C₅ for experimental use. The two primary methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Isotopic Purity Data
The following table summarizes typical isotopic purity specifications for commercially available L-Methionine-¹³C₅.
| Parameter | Specification |
| Isotopic Enrichment | ≥99 atom % ¹³C |
| Chemical Purity | ≥98% |
Experimental Protocol: Isotopic Purity by ¹³C NMR
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped with a ¹³C detection probe.
Procedure:
-
Sample Preparation:
-
Dissolve a known quantity of L-Methionine-¹³C₅ in a suitable deuterated solvent (e.g., D₂O with a known internal standard).
-
-
Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. This typically involves a longer relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the five carbon atoms of L-Methionine-¹³C₅.
-
The isotopic enrichment is determined by comparing the integral of the ¹³C signals to that of a known internal standard or by analyzing the relative intensities of the ¹³C satellites in the ¹H NMR spectrum.
-
Experimental Protocol: Isotopic Purity by LC-MS
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of L-Methionine-¹³C₅ in a suitable solvent (e.g., water with 0.1% formic acid).
-
-
LC Separation:
-
Inject the sample onto a suitable HPLC column (e.g., a C18 column) to separate it from any impurities.
-
-
MS Analysis:
-
Analyze the eluent by mass spectrometry in full scan mode.
-
The mass spectrum will show a distribution of isotopologues. For L-Methionine-¹³C₅, the most abundant ion should correspond to the fully labeled molecule (M+5).
-
-
Data Analysis:
-
The isotopic purity is calculated by determining the relative abundance of the M+5 peak compared to the other isotopologues (M+0 to M+4).
-
Analytical Workflow
Caption: Workflow for the isotopic purity analysis of L-Methionine-¹³C₅.
Conclusion
The synthesis and quality control of L-Methionine-¹³C₅ are critical for its successful application in advanced research. The chemoenzymatic synthesis route offers a reliable method for producing this valuable compound with high stereoselectivity and isotopic enrichment. Rigorous analytical techniques, primarily ¹³C NMR and high-resolution LC-MS, are essential to verify the isotopic purity and ensure the accuracy of experimental results in which this labeled amino acid is utilized. This guide provides a foundational understanding of these processes for researchers and professionals in the field.
L-Methionine-¹³C₅: A Technical Guide for Researchers
This technical guide provides essential information on L-Methionine-¹³C₅ for researchers, scientists, and professionals in drug development. It covers the chemical properties, supplier details, and a representative experimental protocol for its application in quantitative proteomics.
Core Compound Information
L-Methionine-¹³C₅ is a stable isotope-labeled version of the essential amino acid L-methionine, where the five carbon atoms have been replaced with the heavy isotope carbon-13 (¹³C). This isotopic labeling makes it a valuable tool in mass spectrometry-based quantitative proteomics, particularly in a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The mass difference introduced by the ¹³C atoms allows for the differentiation and relative quantification of proteins from different cell populations.
Quantitative Data Summary
The following table summarizes the key quantitative data for L-Methionine-¹³C₅.
| Property | Value | Citations |
| CAS Number | 202326-57-6 | [1][2] |
| Molecular Formula | ¹³C₅H₁₁NO₂S | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Chemical Purity | ≥98% | [2] |
| Appearance | White to off-white solid | |
| Unlabeled CAS Number | 63-68-3 | [1][2] |
Prominent Suppliers
Several chemical and life science companies supply L-Methionine-¹³C₅ for research purposes. The table below lists some of the prominent suppliers.
| Supplier | Product Name |
| Sigma-Aldrich | L-Methionine-¹³C₅ |
| Cambridge Isotope Laboratories, Inc. | L-Methionine (¹³C₅, 99%) |
| MedchemExpress | L-Methionine-¹³C₅ |
| LGC Standards | L-Methionine-¹³C₅ |
| CymitQuimica | L-Methionine-¹³C₅ |
Experimental Protocol: SILAC-based Quantitative Proteomics
This section outlines a detailed methodology for a typical SILAC experiment using L-Methionine-¹³C₅ to compare protein expression between two cell populations (e.g., treated vs. untreated).
Cell Culture and Labeling
-
Prepare SILAC Media: Two types of cell culture media are required: "light" and "heavy." The "light" medium is a standard formulation, while the "heavy" medium is identical except for the substitution of standard L-methionine with L-Methionine-¹³C₅. Both media should be supplemented with dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
-
Cell Culture: Divide the cell line of interest into two populations. Culture one population in the "light" medium and the other in the "heavy" medium.
-
Ensure Complete Labeling: To achieve full incorporation of the labeled amino acid, the cells must be cultured for at least five to six doublings in the respective SILAC media.[3] This ensures that the cellular proteins are fully labeled with either the light or heavy form of methionine.
-
Experimental Treatment: Once complete labeling is achieved, apply the experimental treatment to the "heavy" labeled cell population, while the "light" labeled population serves as the control.
Sample Preparation
-
Cell Lysis: After the treatment period, harvest both cell populations separately. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Combine Lysates: Mix equal amounts of protein from the "light" and "heavy" lysates. This combined sample will be used for downstream analysis.
Protein Digestion
-
In-solution or In-gel Digestion: The combined protein sample can be digested into peptides using either an in-solution or in-gel digestion protocol.
-
In-solution: The proteins are denatured, reduced, alkylated, and then digested with a protease, typically trypsin.
-
In-gel: The protein mixture is first separated by SDS-PAGE. The gel is then stained, and the protein bands of interest are excised. The proteins within the gel pieces are then subjected to reduction, alkylation, and tryptic digestion.
-
-
Peptide Cleanup: After digestion, the resulting peptide mixture is desalted and purified using a solid-phase extraction method, such as C18 spin columns.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software.
-
Peptides containing the "light" and "heavy" forms of methionine will appear as pairs of peaks with a specific mass difference.
-
The relative abundance of a protein in the two cell populations is determined by comparing the intensities of the "light" and "heavy" peptide peaks.
-
Visualizing the SILAC Workflow
The following diagram illustrates the key steps in a SILAC experiment utilizing L-Methionine-¹³C₅.
Caption: A typical workflow for a SILAC experiment using L-Methionine-¹³C₅.
References
Applications of L-Methionine-¹³C₅ in Metabolic Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Methionine-¹³C₅, a stable isotope-labeled variant of the essential amino acid methionine, has emerged as a powerful tool in metabolic research. By tracing the journey of the five ¹³C-labeled carbon atoms through various biochemical pathways, researchers can gain unprecedented insights into cellular metabolism, particularly in the context of disease. This technical guide provides a comprehensive overview of the core applications of L-Methionine-¹³C₅, with a focus on metabolic flux analysis, its role in cancer research, and detailed experimental protocols for its use.
Introduction: The Significance of L-Methionine-¹³C₅ in Metabolic Tracing
Methionine is a critical component in numerous cellular processes, extending far beyond its role as a building block for proteins. It is a key player in one-carbon metabolism, serving as the precursor for the universal methyl donor S-adenosylmethionine (SAM). SAM is essential for the methylation of DNA, RNA, histones, and other proteins, processes that are fundamental to epigenetic regulation and cell signaling.
L-Methionine-¹³C₅ is a specialized form of methionine where all five carbon atoms have been replaced with the stable isotope carbon-13.[1] This isotopic labeling allows for the precise tracking of methionine's metabolic fate using mass spectrometry-based techniques.[1] Unlike radioactive isotopes, stable isotopes are non-hazardous, making them suitable for a wide range of in vitro and in vivo studies. The ability to trace the ¹³C₅-labeled backbone of methionine provides a dynamic view of metabolic fluxes, offering a more nuanced understanding of cellular function compared to static metabolite measurements.
Core Applications Include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network.[2]
-
Cancer Metabolism Research: Investigating the altered metabolic pathways in cancer cells, many of which exhibit a heightened dependence on methionine.[3][4]
-
Proteomics and Protein Turnover: Studying the synthesis and degradation rates of proteins.
-
Epigenetics and Methylation Dynamics: Tracking the flow of methyl groups from methionine to DNA, RNA, and proteins.[5]
Core Applications in Metabolic Research
Metabolic Flux Analysis of the Methionine Cycle
L-Methionine-¹³C₅ is instrumental in dissecting the intricacies of the methionine cycle. By monitoring the appearance of the ¹³C₅-label in downstream metabolites, researchers can quantify the flux through key pathways such as transmethylation and transsulfuration.
-
Transmethylation Cycle: This cycle begins with the conversion of methionine to SAM. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. L-Methionine-¹³C₅ allows for the measurement of the rate of SAM synthesis and the overall capacity of the cell for methylation reactions.
-
Transsulfuration Pathway: This pathway channels homocysteine towards the synthesis of cysteine, a precursor for the major cellular antioxidant glutathione.[6] Tracing with L-Methionine-¹³C₅ can reveal how cells balance the demand for methylation with the need for antioxidant defense.
Unraveling Cancer Cell Metabolism
A significant body of research has highlighted the unique metabolic dependencies of cancer cells, with methionine metabolism being a key area of investigation.[4] Many cancer cells are "methionine dependent," meaning they are unable to proliferate when methionine is replaced with its precursor, homocysteine, in the culture medium.[4]
L-Methionine-¹³C₅ is a valuable tool for understanding this phenomenon. By tracing its metabolism, researchers can:
-
Identify bottlenecks in the methionine salvage pathway in cancer cells.
-
Quantify the increased demand for methionine in proliferative states.
-
Assess the impact of potential therapeutic interventions that target methionine metabolism.[3]
Studies have used ¹³C-labeled methionine to investigate the effects of enzymes like methylthioadenosine phosphorylase (MTAP), which is often deleted in cancers, on methionine metabolism.[2][7]
Experimental Protocols
The following provides a generalized methodology for a typical L-Methionine-¹³C₅ tracing experiment in cultured mammalian cells.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Pre-culture: Before introducing the labeled methionine, allow the cells to grow in a standard, unlabeled medium. For some experiments, a pre-culture period in a methionine-free medium may be necessary to deplete endogenous pools.[1]
-
Labeling Medium Preparation: Prepare the experimental medium by replacing standard L-methionine with L-Methionine-¹³C₅ (e.g., 100 µM).[1] Ensure all other nutrient concentrations remain consistent with the standard medium.
-
Isotope Tracing: At time zero, aspirate the standard medium and replace it with the L-Methionine-¹³C₅-containing medium.
-
Time-Course Sampling: Harvest cells and media at various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the kinetics of label incorporation.
Metabolite Extraction
-
Media Collection: Collect the extracellular medium from each well at the designated time points.
-
Cell Lysis and Extraction:
-
Quickly wash the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
LC-MS Analysis
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC), typically with a column designed for polar metabolite analysis.
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the different isotopologues of methionine and its downstream metabolites.
-
Data Analysis: The raw data is processed to determine the fractional labeling of each metabolite at each time point. This involves correcting for the natural abundance of ¹³C.
Data Presentation
The quantitative data obtained from L-Methionine-¹³C₅ tracing experiments are crucial for understanding metabolic fluxes. The following tables summarize representative data from a study investigating methionine metabolism in a human fibrosarcoma cell line (HT1080) and a variant with reintroduced MTAP (HT1080M+).[2]
Table 1: Isotope Labeling Kinetics of Intracellular Methionine
| Time (hours) | HT1080 (MTAP-) Fractional Labeling (m+5) | HT1080M+ (MTAP+) Fractional Labeling (m+5) |
| 0 | 0.00 | 0.00 |
| 1 | 0.45 | 0.50 |
| 4 | 0.75 | 0.80 |
| 8 | 0.85 | 0.90 |
| 24 | 0.95 | 0.98 |
Table 2: Isotope Labeling of Extracellular Methionine after 42 hours
| Cell Line | Fractional Labeling of Extracellular Methionine (m+5) |
| HT1080 (MTAP-) | 0.08 |
| HT1080M+ (MTAP+) | 0.10 |
Table 3: Labeling of Intracellular 2-keto-4-methylthiobutyrate (MTOB) after 1 hour
| Cell Line | Fractional Labeling of MTOB (m+1) |
| HT1080M+ (MTAP+) | ~1.00 |
Visualizations: Pathways and Workflows
Visualizing the complex relationships in metabolic pathways and experimental designs is essential for clear communication. The following diagrams were generated using the Graphviz DOT language.
Caption: The Methionine Cycle traced with L-Methionine-¹³C₅.
Caption: Experimental workflow for L-Methionine-¹³C₅ tracing.
Conclusion
L-Methionine-¹³C₅ is an indispensable tool for modern metabolic research. Its ability to trace the intricate pathways of methionine metabolism provides researchers with a dynamic and quantitative understanding of cellular function. The applications of this stable isotope tracer are particularly profound in cancer research, where it is helping to unravel the metabolic vulnerabilities of tumor cells and inform the development of novel therapeutic strategies. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to leverage the power of L-Methionine-¹³C₅ in their work. As analytical technologies continue to advance, the insights gained from stable isotope tracing will undoubtedly play an increasingly critical role in advancing our knowledge of biology and medicine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 7. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Methionine-13C5 for Protein Synthesis and Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein dynamics, encompassing synthesis and degradation, is fundamental to understanding cellular physiology and the molecular basis of diseases. Stable isotope labeling with amino acids in cell culture (SILAC) and in vivo metabolic labeling have emerged as powerful techniques for quantifying these processes. L-Methionine-¹³C₅, a stable isotope-labeled version of the essential amino acid methionine, serves as a key tool in these investigations. By replacing natural ¹²C-methionine with its heavier ¹³C₅ counterpart, researchers can effectively trace the incorporation of this amino acid into newly synthesized proteins. Subsequent analysis by mass spectrometry allows for the precise quantification of protein synthesis and turnover rates, providing critical insights into cellular regulation, drug action, and disease pathogenesis. This guide provides a comprehensive overview of the application of L-Methionine-¹³C₅, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.
Core Principles of L-Methionine-¹³C₅ Labeling
L-Methionine-¹³C₅ is a form of methionine where all five carbon atoms are replaced with the heavy isotope ¹³C.[1][2][3] This results in a 5 Dalton mass shift for every methionine residue incorporated into a protein, which is readily detectable by mass spectrometry.[4] The fundamental principle involves replacing the standard L-methionine in cell culture media or animal diet with L-Methionine-¹³C₅. As cells proliferate or tissues turn over, newly synthesized proteins will incorporate the "heavy" methionine. By analyzing the ratio of heavy to light (naturally abundant ¹²C) methionine-containing peptides over time, researchers can calculate the rates of protein synthesis and degradation.
This technique is a powerful application of metabolic labeling, which is highly reproducible as it occurs prior to sample processing, minimizing experimental variability.[5]
Data Presentation: Quantitative Insights from L-Methionine-¹³C₅ Studies
The quantitative data derived from L-Methionine-¹³C₅ labeling experiments are crucial for understanding protein dynamics. Below are tables summarizing typical quantitative findings.
| Parameter | Typical Value/Range | Cell/Tissue Type | Reference |
| Labeling Efficiency | >95% | Mammalian Cell Lines (e.g., HeLa, HEK293T) | [6] |
| Average Protein Half-life | ~20 hours | HeLa Cells | [7] |
| mTORC1-dependent increase in SAM synthesis | 1.5 - 2-fold | HeLa, various cancer cell lines | [8] |
| Time to reach precursor plateau RIA (in vivo) | ~2 days | Mouse Liver, Kidney, Heart | [9] |
Table 1: Typical Quantitative Data from L-Methionine-¹³C₅ Labeling Studies. This table summarizes key quantitative parameters often measured in protein turnover experiments using stable isotope labeling. RIA refers to Relative Isotope Abundance.
| Protein Class | General Turnover Rate | Significance |
| Regulatory Proteins (e.g., transcription factors, kinases) | Fast | Allows for rapid changes in cellular signaling and gene expression. |
| Structural Proteins (e.g., cytoskeletal components) | Slow | Provides stability to cellular structures. |
| Metabolic Enzymes | Variable | Turnover can be regulated by substrate availability and cellular metabolic state. |
| Histones | Very Slow | Reflects the stability of the chromatin structure. |
Table 2: General Protein Turnover Categories. Protein turnover rates can vary significantly depending on the function and localization of the protein.
Experimental Protocols
Detailed methodologies are critical for the successful implementation of L-Methionine-¹³C₅ labeling studies. The following sections provide step-by-step protocols for both in vitro (SILAC) and in vivo experiments.
Protocol 1: In Vitro SILAC Labeling of Cultured Cells
This protocol outlines the steps for Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) using L-Methionine-¹³C₅.
1. Cell Culture Medium Preparation:
-
Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that lacks L-methionine.
-
Supplement the "light" medium with natural L-methionine at its standard concentration.
-
Supplement the "heavy" medium with L-Methionine-¹³C₅ at the same concentration as the light medium.
-
Add dialyzed fetal bovine serum (dFBS) to both media to minimize the introduction of unlabeled amino acids.
2. Cell Culture and Labeling:
-
Culture two separate populations of cells.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[4][10]
3. Experimental Treatment:
-
Once labeling is complete, cells can be subjected to experimental conditions (e.g., drug treatment, growth factor stimulation).
4. Cell Lysis and Protein Extraction:
-
Harvest cells from both "light" and "heavy" populations.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce disulfide bonds using dithiothreitol (DTT) at 56°C.
-
Alkylate cysteine residues with iodoacetamide in the dark at room temperature.
-
Digest the protein mixture into peptides using a protease such as trypsin overnight at 37°C.
6. Peptide Cleanup:
-
Desalt the peptide mixture using a C18 desalting column to remove salts and detergents that can interfere with mass spectrometry analysis.
7. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
8. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
-
Calculate protein turnover rates based on the change in the heavy-to-light ratio over time in pulse-chase experiments.
Protocol 2: In Vivo Metabolic Labeling in Mice
This protocol is adapted from studies using other labeled amino acids and provides a framework for L-Methionine-¹³C₅ labeling in mice.[9]
1. Diet Preparation:
-
Prepare a custom mouse diet where the standard L-methionine is replaced with L-Methionine-¹³C₅. The diet should be formulated to be palatable and nutritionally complete.
2. Animal Acclimatization and Labeling:
-
Acclimate mice to the control (unlabeled) custom diet for a period before introducing the labeled diet to avoid neophobia.
-
Switch the experimental group of mice to the L-Methionine-¹³C₅-containing diet. The control group remains on the unlabeled diet.
3. Time-Course Tissue Collection:
-
At various time points during the labeling period, euthanize subsets of mice from both the experimental and control groups.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Harvest tissues of interest (e.g., liver, muscle, brain) and immediately snap-freeze them in liquid nitrogen. Store at -80°C until further processing.
4. Tissue Homogenization and Protein Extraction:
-
Homogenize the frozen tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
5. Protein Digestion and Peptide Preparation:
-
Follow the same steps for reduction, alkylation, and tryptic digestion as described in the in vitro protocol.
6. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Quantify the incorporation of L-Methionine-¹³C₅ into peptides over time to determine tissue-specific protein synthesis and turnover rates.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of L-Methionine-¹³C₅.
Caption: Experimental workflow for protein turnover studies using this compound.
Caption: Simplified mTORC1 signaling pathway regulating protein and SAM synthesis.
Caption: Tracing this compound through the S-Adenosylmethionine (SAM) synthesis pathway.
Conclusion
L-Methionine-¹³C₅ is an invaluable tool for researchers in the life sciences, providing a robust and precise method for the quantitative analysis of protein synthesis and turnover. The ability to trace the metabolic fate of methionine offers deep insights into the regulation of the proteome in response to various stimuli and in different disease states. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for the design and implementation of experiments utilizing this powerful stable isotope tracer, ultimately contributing to a deeper understanding of complex biological systems and facilitating the development of novel therapeutics.
References
- 1. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An atlas of protein turnover rates in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. xingulab.dana-farber.org [xingulab.dana-farber.org]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SILAC Proteomics Using L-Methionine-13C5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), with a specific focus on the application of L-Methionine-13C5 for quantitative proteomics. SILAC is a powerful and widely used metabolic labeling strategy that enables the accurate relative quantification of thousands of proteins in complex samples.[1][2] By metabolically incorporating stable isotope-labeled amino acids into proteins, SILAC allows for the direct comparison of protein abundance between different cell populations, making it an invaluable tool in various research areas, including drug discovery, signal transduction, and biomarker identification.[3][4]
Core Principles of SILAC
The fundamental principle of SILAC involves growing two or more populations of cells in media that are identical except for the isotopic composition of a specific essential amino acid.[5][6] One population is cultured in "light" medium containing the natural, unlabeled amino acid, while the other is cultured in "heavy" medium containing a stable isotope-labeled version of the same amino acid.[7][8] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the cells in the heavy medium.[3][6]
Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested into peptides.[2] These peptide mixtures are then analyzed by mass spectrometry (MS).[9] Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes.[5][7] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[10]
The Role of this compound in SILAC
While arginine and lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin, which cleaves at the C-terminus of these residues, L-methionine offers unique advantages in certain experimental contexts.[5][11] The use of this compound, where all five carbon atoms are replaced with the heavy isotope ¹³C, provides a distinct mass shift for quantitative analysis.
Advantages of Using L-Methionine:
-
Essential Amino Acid: Methionine is an essential amino acid for mammalian cells, ensuring that its sole source is the culture medium, leading to efficient and complete labeling.[12]
-
Probing Protein Synthesis and Turnover: "Heavy methyl SILAC" utilizes heavy methionine to trace the dynamics of histone methylation, a critical post-translational modification in gene regulation.[12] This approach can distinguish between pre-existing and newly synthesized methyl marks.[12]
-
Alternative to Arginine and Lysine: In cell lines where arginine-to-proline conversion can be a confounding factor, methionine provides a reliable alternative for accurate quantification.[4][10]
Challenges and Considerations:
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation during sample preparation and mass spectrometry analysis, which can complicate data interpretation.[13][14] It is crucial to employ optimized sample handling protocols to minimize artificial oxidation.[15][16]
-
Lower Abundance: Methionine is a less frequent amino acid in proteins compared to arginine and lysine, which may result in fewer labeled peptides per protein for quantification.
Experimental Workflow for this compound SILAC
The following diagram illustrates a typical workflow for a SILAC experiment using this compound.
Caption: A schematic of the SILAC workflow using this compound for quantitative proteomics.
Detailed Experimental Protocols
Cell Culture and SILAC Labeling
-
Medium Preparation: Prepare SILAC-DMEM or RPMI 1640 medium lacking L-methionine. For the "light" medium, supplement it with natural L-methionine. For the "heavy" medium, supplement it with this compound. Both media should also contain dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium. Passage the cells for at least five to six doublings to ensure complete incorporation (>97%) of the labeled amino acid.[7][17]
-
Experimental Treatment: Once complete labeling is confirmed (typically by a preliminary MS analysis of a small cell sample), apply the experimental treatment (e.g., drug compound) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
Sample Preparation for Mass Spectrometry
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS.
-
Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[9]
-
-
Protein Digestion (In-Solution):
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 60°C.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.
-
Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin (or another suitable protease). Incubate overnight at 37°C.[9]
-
Quenching: Stop the digestion by adding formic acid.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 StageTip or similar reversed-phase chromatography material to remove salts and other contaminants before MS analysis.
-
Data Presentation: Quantitative Analysis of Protein Expression
The primary output of a SILAC experiment is a list of identified proteins and their corresponding heavy-to-light (H/L) ratios, which represent the relative abundance change between the treated and control states. This data is typically presented in a tabular format.
Table 1: Representative Quantitative Data from a this compound SILAC Experiment
| Protein Accession | Gene Name | Protein Description | H/L Ratio | Log2(H/L Ratio) | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | -1.15 | 0.001 | Down |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.95 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.05 | 0.07 | 0.88 | Unchanged |
| Q02750 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 | 0.52 | -0.94 | 0.005 | Down |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 0.61 | -0.71 | 0.012 | Down |
| P62258 | RPS6 | 40S ribosomal protein S6 | 2.15 | 1.10 | 0.002 | Up |
| Q13541 | GAB1 | GRB2-associated-binding protein 1 | 0.38 | -1.40 | <0.001 | Down |
Visualization of a Signaling Pathway: EGFR Inhibition
SILAC proteomics is frequently used to elucidate changes in signaling pathways upon drug treatment. For example, inhibition of the Epidermal Growth factor Receptor (EGFR) with a tyrosine kinase inhibitor (TKI) can be monitored by quantifying changes in the phosphorylation status of downstream proteins.[18][19]
Caption: EGFR signaling pathway and the point of inhibition by a Tyrosine Kinase Inhibitor (TKI).
Data Analysis
Specialized software is required for the analysis of SILAC data. MaxQuant is a popular free software platform that is widely used for this purpose.[20][21] Key steps in the data analysis workflow include:
-
Peptide Identification: Matching MS/MS spectra to a protein sequence database.
-
Peptide Quantification: Calculating the area under the curve for the heavy and light peptide isotopic envelopes.
-
Protein Ratio Calculation: Combining the ratios of all peptides belonging to a specific protein to determine the overall protein ratio.
-
Statistical Analysis: Performing statistical tests to determine the significance of protein expression changes.
MaxQuant Parameters for this compound SILAC:
When setting up a SILAC experiment in MaxQuant with this compound, the following parameters are crucial:
-
Type: Set to "Double" for a two-state experiment.
-
Light Label: None.
-
Heavy Label: Select "Met5" (corresponding to ¹³C₅-Methionine).
-
Variable Modifications: Include "Oxidation (M)" to account for potential methionine oxidation.
Applications in Drug Development
SILAC proteomics using this compound is a valuable tool in various stages of drug development:
-
Target Identification and Validation: Identifying proteins that are differentially expressed or modified upon drug treatment can help to confirm drug targets and elucidate mechanisms of action.[18]
-
Biomarker Discovery: Proteins that show consistent changes in expression in response to a drug can serve as potential biomarkers for drug efficacy or patient stratification.
-
Toxicity Studies: Unintended changes in protein expression can provide insights into the off-target effects and potential toxicity of a drug candidate.
-
Understanding Drug Resistance: Comparing the proteomes of drug-sensitive and drug-resistant cell lines can reveal mechanisms of resistance and identify potential strategies to overcome it.
Conclusion
SILAC proteomics with this compound offers a robust and accurate method for quantitative analysis of protein expression, providing deep insights into cellular processes. While presenting some unique challenges such as methionine oxidation, its application can be highly advantageous in specific research contexts, particularly for studying protein synthesis, turnover, and post-translational modifications. By following detailed and optimized protocols for cell culture, sample preparation, and data analysis, researchers can leverage the power of SILAC to advance our understanding of biology and accelerate the development of new therapeutics.
References
- 1. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redox Proteomics of Protein-bound Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]
- 21. MaxQuant for in-depth analysis of large SILAC datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Methionine-13C5 in NMR-Based Protein Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Methionine fully labeled with carbon-13 (L-Methionine-13C5) in Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis. The unique properties of methionine make it an invaluable probe for investigating protein structure, dynamics, and interactions, with significant implications for drug discovery and development.
Core Principles: Why Use this compound?
Methionine residues are often found in key regions of proteins, including hydrophobic cores and protein-protein interaction sites, making them excellent reporters of conformational changes and binding events.[1][2] Isotopic labeling of methionine with 13C enhances its visibility in NMR experiments, allowing for detailed analysis of proteins that would otherwise be challenging to study.
The primary advantages of using isotopically labeled methionine, including this compound, are:
-
Simplified Spectra: The low natural abundance of methionine in most proteins leads to less crowded NMR spectra, simplifying resonance assignment and analysis.
-
Sensitive Probes of Dynamics: The methyl group of methionine is a sensitive probe of protein dynamics over a wide range of timescales.[1][2]
-
Probing Allosteric Effects: Methionine residues are often distributed throughout a protein's structure, allowing for the detection of long-range conformational changes upon ligand binding or mutation.
-
Minimal Perturbation: Isotopic labeling is non-perturbative to the protein's structure and function.
While much of the literature focuses on selective labeling of the ε-methyl group ([¹³Cε]-methionine) for studies of very large proteins due to favorable relaxation properties, uniform labeling with this compound provides a more comprehensive view of the methionine sidechain, enabling the study of through-bond correlations and more detailed conformational analysis.
Quantitative Data Summary
The efficiency of isotopic labeling and the final protein yield are critical parameters for the successful application of this compound in NMR studies. The following tables summarize representative quantitative data from various studies using different methionine labeling strategies.
Table 1: Isotopic Labeling Efficiency
| Protein/System | Labeling Strategy | Expression System | Isotope Incorporation Efficiency (%) | Reference |
| Bromodomain protein (18 kDa) | ¹³Cε-methionine | E. coli (rich media with MGL) | 88 | [3] |
| Hydrolase enzyme (72 kDa) | ¹³Cε-methionine | E. coli (rich media with MGL) | 93 | [3] |
| Histone methylase (41 kDa) | ¹³Cε-methionine | E. coli (rich media, excess Met) | 59 | [3] |
| Histone methylase (49 kDa) | ¹³Cε-methionine | E. coli (rich media, excess Met) | 65 | [3] |
| Thermostable Neurotensin Receptor 1 | ¹³CH₃-methionine | E. coli | 96 | [4] |
| Ubiquitin | 3-¹³C-pyruvate (labels Val methyls) | Cell-free | >70 | [5] |
| Ubiquitin | 3-¹³C-pyruvate (labels Ala methyls) | Cell-free | >85 | [5] |
| PpiB | 3-¹³C-pyruvate (labels Val/Ala methyls) | Cell-free | >75 | [5] |
| PpiB | 2-¹³C-methyl-acetolactate (labels Val pro-S) | Cell-free | ~90 | [6] |
Table 2: Protein Yields from Labeled Preparations
| Protein/System | Labeling Strategy | Expression System | Yield | Reference |
| Thermostable Neurotensin Receptor 1 | ¹³CH₃-methionine | E. coli | 2.6 mg/L culture (0.6 mg final) | [4] |
| Ubiquitin | 3-¹³C-pyruvate (labels Val methyls) | Cell-free (5 mL) | 1.6 mg | [6] |
| Ubiquitin | 3-¹³C-pyruvate (labels Ala methyls) | Cell-free (5 mL) | 1.35 mg | [6] |
| Ubiquitin | 2-¹³C-methyl-acetolactate (labels Leu/Val pro-S) | Cell-free | 0.7 mg | [5] |
| PpiB | 3-¹³C-pyruvate (labels Val/Ala methyls) | Cell-free | 2.2 mg | [5] |
| PpiB | 2-¹³C-methyl-acetolactate (labels Val pro-S) | Cell-free | 1.32 mg | [6] |
Table 3: Example of Chemical Shift Perturbations upon Metal Binding in Human Transferrin N-lobe ([ε-¹³C]methionine labeled)
| Methionine Residue | Apo-protein Chemical Shift (ppm) | Fe(III)-bound Chemical Shift (ppm) | Chemical Shift Change (ppm) |
| Met-26 | 15.40 | 15.35 | -0.05 |
| Met-109 | 15.55 | 15.60 | +0.05 |
| Met-133 | 15.80 | 16.20 | +0.40 |
| Met-206 | 16.05 | 15.95 | -0.10 |
| Met-255 | 16.30 | 16.70 | +0.40 |
| Data adapted from He et al., 1999.[7][8] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Methionine Metabolism
Methionine metabolism is central to numerous cellular processes, including protein synthesis, methylation reactions, and the production of important metabolites like S-adenosylmethionine (SAM).[9][10][11][12] Understanding this pathway is essential for designing effective isotopic labeling strategies.
General Protein Synthesis Pathway
This compound is incorporated into proteins during translation. This diagram outlines the fundamental steps of protein synthesis, the process by which the isotopically labeled amino acid becomes part of the protein of interest.[13][14][15][16][17]
Experimental Workflow for NMR-Based Protein Analysis
The overall process of using this compound for NMR analysis involves several key stages, from molecular biology to data interpretation.[18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound labeling for NMR analysis.
Protocol for this compound Labeling in E. coli
This protocol is adapted for uniform labeling of a target protein expressed in E. coli using a T7-based system.
1. Preparation of M9 Minimal Media:
-
Prepare a 5X M9 salt stock solution (Na₂HPO₄, KH₂PO₄, NaCl). Autoclave and store at room temperature.
-
For 1 L of 1X M9 media, mix the following sterile components:
-
200 mL of 5X M9 salts.
-
~750 mL of sterile deionized water.
-
2 mL of 1 M MgSO₄.
-
100 µL of 1 M CaCl₂.
-
1 mL of trace metals solution.
-
1 g of ¹⁵NH₄Cl (if ¹⁵N labeling is also desired).
-
4 g of ¹³C₆-D-glucose (as the sole carbon source to ensure uniform ¹³C labeling).
-
Add appropriate antibiotics.
-
2. Inhibition of Endogenous Methionine Synthesis (Optional but Recommended):
-
To maximize the incorporation of exogenous this compound, endogenous methionine biosynthesis can be inhibited.
-
Prepare a stock solution of the "inhibition mix" containing L-lysine, L-phenylalanine, L-threonine, L-isoleucine, L-leucine, and L-valine (e.g., 100 mg/L each).
-
Add the inhibition mix to the M9 media just before inoculation.
3. Protein Expression and Labeling:
-
Inoculate a 50 mL LB culture with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid. Grow overnight at 37°C.
-
The next day, pellet the cells from the overnight culture and resuspend them in 10 mL of M9 minimal media to wash away the rich media.
-
Inoculate 1 L of the prepared M9 minimal media (containing ¹³C-glucose and optional inhibitors) with the washed cells to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add 100-150 mg of this compound (and the inhibition mix if not added initially).
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow for 16-20 hours.
4. Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by ultracentrifugation.
-
Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography for final polishing).
-
Verify protein purity and identity by SDS-PAGE and mass spectrometry. Mass spectrometry will also confirm the extent of isotopic incorporation.
Protocol for NMR Sample Preparation
1. Buffer Exchange and Concentration:
-
The purified, labeled protein needs to be in a suitable NMR buffer. This buffer should have a pH that ensures protein stability and optimizes NMR signal quality (typically pH 6.0-7.5).[20]
-
The buffer should contain no non-exchangeable protons if possible (e.g., phosphate buffer). If other buffers are needed (e.g., Tris, HEPES), consider using their deuterated versions.[21]
-
The ionic strength should be kept as low as possible to maintain protein solubility and maximize NMR sensitivity (typically <150 mM NaCl).[20][21]
-
Use a centrifugal concentrator with an appropriate molecular weight cutoff to exchange the buffer and concentrate the protein.
-
Typical final protein concentrations for NMR are in the range of 0.1 to 1.0 mM.[20][22][23]
2. Final Sample Preparation:
-
The final NMR sample volume is typically 500-600 µL for a standard 5 mm NMR tube.[20][22]
-
Add D₂O to the final sample to a concentration of 5-10% for the spectrometer's field-frequency lock.[21]
-
Optionally, add a chemical shift reference standard, such as DSS or TSP, at a low concentration (e.g., 50 µM).[20]
-
If required, add a reducing agent like DTT or TCEP to prevent oxidation of cysteine residues.
-
Filter the final sample through a 0.22 µm filter to remove any small precipitates before transferring it to a high-quality NMR tube.
Key NMR Experiment: 2D ¹H-¹³C HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of NMR-based protein analysis. For a ¹³C-methionine labeled protein, the ¹H-¹³C HSQC spectrum provides a fingerprint of all the methionine residues.
-
Principle: This 2D experiment correlates the chemical shift of each ¹³C nucleus with the chemical shift of its directly attached proton(s). For this compound, this will generate peaks for the Cα-Hα, Cβ-Hβ, Cγ-Hγ, and Cε-Hε groups.
-
Data Acquisition:
-
Tune and match the NMR probe for ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity.
-
Set the spectral widths in both the ¹H and ¹³C dimensions to cover the expected chemical shift ranges. For methionine sidechains, a ¹³C width of ~40 ppm and a ¹H width of ~4 ppm is a good starting point.
-
Use a standard HSQC pulse sequence with water suppression.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the data using software like TopSpin, NMRPipe, or CCPNmr Analysis. This involves Fourier transformation, phasing, and baseline correction.[24][25]
-
The resulting spectrum will show a peak for each unique C-H pair in the methionine residues.
-
Changes in the position (chemical shift) of these peaks upon addition of a ligand, a change in temperature, or a mutation are indicative of a change in the local chemical environment of that specific methionine residue. This is the basis of Chemical Shift Perturbation (CSP) analysis.[26]
-
This guide provides a foundational understanding of the principles, workflows, and protocols for utilizing this compound in NMR-based protein analysis. The ability to probe specific residues within a protein with high sensitivity makes this a powerful technique for elucidating the relationship between protein structure, dynamics, and function, which is critical for advancing drug development and our understanding of biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Expression and Purification of a Functional E. coli 13CH3-Methionine-Labeled Thermostable Neurotensin Receptor 1 Variant for Solution NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 13. Diagram of Protein Synthesis - GeeksforGeeks [geeksforgeeks.org]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. biologydiscussion.com [biologydiscussion.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Protein biosynthesis - Wikipedia [en.wikipedia.org]
- 18. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 21. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 22. nmr-bio.com [nmr-bio.com]
- 23. organomation.com [organomation.com]
- 24. researchgate.net [researchgate.net]
- 25. protein-nmr.org.uk [protein-nmr.org.uk]
- 26. researchgate.net [researchgate.net]
A Guide to L-Methionine-¹³C₅: Commercial Availability and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of L-Methionine-¹³C₅ for research purposes. It also details experimental protocols for its application in metabolic flux analysis and quantitative proteomics, empowering researchers to effectively integrate this stable isotope-labeled amino acid into their workflows.
Commercial Availability of L-Methionine-¹³C₅
L-Methionine-¹³C₅ is a non-radioactive, stable isotope-labeled version of the essential amino acid L-methionine, where all five carbon atoms have been replaced with the ¹³C isotope. This mass shift allows for the precise tracking and quantification of methionine metabolism and protein dynamics in various biological systems. Several suppliers offer L-Methionine-¹³C₅ for research use, with varying purity, isotopic enrichment, and available quantities. A summary of offerings from prominent suppliers is presented below.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | L-Methionine-¹³C₅ | 749893 | ≥99 atom % ¹³C | ≥98% (CP) | Custom packaging available |
| L-Methionine-¹³C₅,¹⁵N | 608106 | 98 atom % ¹³C, 98 atom % ¹⁵N | 95% (CP) | 100 mg, 250 mg | |
| Cambridge Isotope Laboratories, Inc. | L-Methionine (¹³C₅, 99%) | CLM-893-H | 99% | ≥98% | 50 mg, 100 mg, 250 mg[1][2] |
| L-Methionine (¹³C₅, 99%; ¹⁵N, 99%) | CNLM-759-H | 99% ¹³C, 99% ¹⁵N | 98% | 0.25 g[3] | |
| MedchemExpress | L-Methionine-¹³C₅ | HY-112349S | Not specified | Not specified | Contact for details |
| CymitQuimica | L-Methionine-¹³C₅ | TRC-M261003-10MG | Not specified | Not specified | 1 mg, 10 mg, 25 mg |
| Eurisotop | L-METHIONINE (13C5,99%) | CLM-893-H | 99% | 98% | 0.05 g, 0.1 g, 0.25 g[4] |
Experimental Protocols
Metabolic Flux Analysis of Methionine Metabolism
This protocol outlines a method for quantifying methionine metabolic fluxes in cultured cells using L-Methionine-¹³C₅ and liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Cell Culture and Labeling:
-
Culture human fibrosarcoma cells (or other cell line of interest) in standard DMEM medium.
-
To initiate the labeling experiment, replace the standard medium with DMEM containing a known concentration of L-Methionine-¹³C₅ (e.g., 200 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of isotope incorporation.
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted intracellular metabolites and the corresponding extracellular medium samples by LC-MS.
-
Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate methionine from other metabolites.
-
Employ a high-resolution mass spectrometer to measure the mass isotopologue distribution of methionine, distinguishing between the unlabeled (M+0) and labeled (M+5) forms.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the fractional labeling of the intracellular and extracellular methionine pools at each time point.
-
Use a metabolic model to fit the kinetic labeling data and determine the fluxes through the key pathways of methionine metabolism, such as protein synthesis, transmethylation, and the salvage pathway.
-
Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
This protocol describes a general workflow for quantitative proteomics using L-Methionine-¹³C₅ in a SILAC experiment. This method allows for the comparison of protein abundance between two cell populations.
Methodology:
-
SILAC Media Preparation:
-
Prepare two batches of custom cell culture medium that lacks natural methionine.
-
Supplement one batch with natural L-methionine ("light") and the other with L-Methionine-¹³C₅ ("heavy").
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the same cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium for at least five cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Denature, reduce, and alkylate the proteins in the mixed sample.
-
Digest the proteins into peptides using a protease, typically trypsin.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
(Optional but recommended) Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either natural methionine or L-Methionine-¹³C₅.
-
-
Data Analysis:
-
Use specialized proteomics software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide pair.
-
The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the two cell populations.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the central role of methionine in cellular metabolism, a pathway frequently investigated using L-Methionine-¹³C₅.
References
An In-Depth Technical Guide to the Safe Handling and Application of L-Methionine-¹³C₅ in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Methionine-¹³C₅, a stable isotope-labeled amino acid crucial for a variety of applications in modern research and drug development. This document outlines the essential safety protocols, handling procedures, and experimental applications, ensuring its effective and safe use in the laboratory.
Introduction to L-Methionine-¹³C₅
L-Methionine-¹³C₅ is a non-radioactive, stable isotope-labeled form of the essential amino acid L-Methionine, where all five carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment allows for the precise tracing and quantification of methionine metabolism and protein dynamics in various biological systems without the hazards associated with radioactive isotopes.[1][2][3] Its primary applications lie in quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and in metabolic flux analysis (MFA) to elucidate complex biochemical pathways.[1][4][5][6]
Safety and Handling
While L-Methionine-¹³C₅ is a non-radioactive compound and generally considered to have low toxicity, adherence to standard laboratory safety protocols is paramount to ensure personnel safety and maintain sample integrity.
Hazard Identification and Personal Protective Equipment (PPE)
L-Methionine-¹³C₅ is typically supplied as a white to off-white solid.[7] Although not classified as a hazardous substance, it is crucial to handle it with care to avoid inhalation of dust or direct contact with skin and eyes.[8][9][10]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against accidental splashes or dust.[8]
-
Hand Protection: Nitrile gloves are recommended to prevent skin contact. It is advisable to select gloves that are tested according to EN 374 standards.[8]
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator or a particulate filter device (e.g., P1) should be used.[8]
-
Lab Apparel: A standard laboratory coat should be worn at all times.
First Aid Measures
In the event of accidental exposure, the following first aid measures should be taken:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[10][11]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[10][11]
Spill and Leak Procedures
In the case of a spill, dampen the solid material with water to prevent dust formation.[12] Carefully sweep the material into a suitable, labeled container for disposal.[12] The spill area should then be cleaned with a soap and water solution.[12]
Storage and Disposal
Proper storage is crucial for maintaining the stability and purity of L-Methionine-¹³C₅, while appropriate disposal is necessary for environmental safety.
Storage Conditions
L-Methionine-¹³C₅ should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[7][13] For long-term storage, it is often recommended to store the solid compound at 4°C.[7] If dissolved in a solvent, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4]
Disposal
As a stable isotope-labeled compound, L-Methionine-¹³C₅ is not considered radioactive waste. Therefore, it can typically be disposed of as general chemical waste, in accordance with local, state, and federal regulations. It is important not to mix it with radioactive waste.
Quantitative Data
The following tables summarize the key quantitative data for L-Methionine-¹³C₅, compiled from various suppliers.
| Property | Value | References |
| Molecular Formula | ¹³C₅H₁₁NO₂S | [7] |
| Molecular Weight | 154.17 g/mol | [7][14] |
| Appearance | White to off-white solid | [7] |
| Chemical Purity (CP) | ≥98% | [14] |
| Isotopic Enrichment | ≥99 atom % ¹³C |
Table 1: Physicochemical Properties of L-Methionine-¹³C₅
| Supplier | Catalog Number Example | Purity | Isotopic Enrichment |
| Sigma-Aldrich | 608106 | ≥98% (CP) | ≥99 atom % ¹³C |
| Cambridge Isotope Laboratories, Inc. | CLM-893 | 98% | 99% |
| MedChemExpress | HY-N0326S5 | 99.4% (HPLC) | 99.2% |
Table 2: Supplier-Specific Data for L-Methionine-¹³C₅
Experimental Protocols
L-Methionine-¹³C₅ is a versatile tool in various experimental settings. Below are detailed methodologies for its application in key research areas.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids.[1]
Objective: To quantitatively compare the proteomes of two different cell populations.
Materials:
-
L-Methionine-¹³C₅
-
SILAC-grade cell culture medium deficient in L-Methionine (e.g., DMEM, RPMI 1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell line of interest
-
Standard cell culture equipment
Protocol:
-
Media Preparation:
-
"Light" Medium: Prepare the methionine-deficient medium and supplement it with unlabeled L-Methionine to the normal physiological concentration.
-
"Heavy" Medium: Prepare the methionine-deficient medium and supplement it with L-Methionine-¹³C₅ to the same final concentration as the "light" medium.
-
Add dFBS and other necessary supplements to both media.
-
-
Cell Culture and Labeling:
-
Culture the two cell populations separately in the "light" and "heavy" media.
-
Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[1]
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample, typically using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass difference between the "light" and "heavy" peptides (5 Da for L-Methionine-¹³C₅) allows for their relative quantification.
-
¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is used to quantify the rates (fluxes) of metabolic pathways.[6][15][16]
Objective: To determine the intracellular metabolic fluxes in a biological system.
Materials:
-
L-Methionine-¹³C₅
-
Culture medium with a defined composition
-
Biological system of interest (e.g., microbial culture, mammalian cells)
-
Metabolite extraction reagents (e.g., cold methanol, chloroform)
-
GC-MS or LC-MS for metabolite analysis
Protocol:
-
Tracer Experiment Design:
-
Design the labeling experiment by selecting the appropriate ¹³C-labeled substrate. In this case, L-Methionine-¹³C₅ will trace the fate of methionine's carbon skeleton.
-
-
Cell Culture and Labeling:
-
Culture the biological system in a defined medium.
-
Introduce L-Methionine-¹³C₅ into the medium at a known concentration.
-
Allow the system to reach a metabolic and isotopic steady state. This typically requires a period of growth in the presence of the tracer.[2]
-
-
Metabolite Extraction:
-
Rapidly quench the metabolism and extract intracellular metabolites using appropriate solvents.
-
-
Isotopomer Analysis:
-
Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids derived from protein hydrolysis, intermediates of central carbon metabolism) using GC-MS or LC-MS.
-
-
Flux Calculation:
-
Use specialized software to fit the measured isotopomer distributions to a metabolic network model.
-
This computational step estimates the intracellular fluxes that best explain the observed labeling patterns.
-
NMR Sample Preparation
Isotopically labeled proteins are often used in NMR spectroscopy to aid in structure determination and dynamics studies.[17]
Objective: To prepare a ¹³C-labeled protein sample for NMR analysis.
Materials:
-
Expression system (e.g., E. coli)
-
Minimal medium
-
L-Methionine-¹³C₅
-
Protein purification equipment
-
NMR buffer
Protocol:
-
Protein Expression and Labeling:
-
Grow the expression host in a minimal medium containing ¹⁵NH₄Cl (for ¹⁵N labeling) and L-Methionine-¹³C₅ as the sole methionine source. Other amino acids can be included in their unlabeled form.
-
Induce protein expression at the appropriate cell density.
-
-
Protein Purification:
-
Harvest the cells and purify the protein of interest using standard chromatographic techniques.
-
-
Sample Preparation for NMR:
-
Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).[17]
-
-
NMR Data Acquisition:
-
Acquire NMR spectra to study the structure and dynamics of the labeled protein. The ¹³C labels will provide valuable information for resonance assignment and structural analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving methionine and a typical experimental workflow for SILAC.
Methionine Metabolism
Methionine plays a central role in several key metabolic pathways, including the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, and the transsulfuration pathway leading to cysteine synthesis.
Caption: The central role of L-Methionine in cellular metabolism.
SILAC Experimental Workflow
This diagram outlines the major steps in a typical SILAC experiment, from cell labeling to data analysis.
Caption: A typical experimental workflow for SILAC-based quantitative proteomics.
Conclusion
L-Methionine-¹³C₅ is an invaluable tool for researchers in the life sciences and drug development. Its safe and effective use hinges on a thorough understanding of its properties, proper handling procedures, and well-designed experimental protocols. This guide provides the foundational knowledge required to integrate L-Methionine-¹³C₅ into laboratory practice, paving the way for insightful discoveries in proteomics and metabolomics. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- 11. fishersci.com [fishersci.com]
- 12. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 14. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 15. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 16. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 17. nmr-bio.com [nmr-bio.com]
An In-depth Technical Guide to the Stability and Storage of L-Methionine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Methionine-¹³C₅, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry. Proper handling and storage are paramount to ensure its isotopic and chemical purity, thereby guaranteeing the accuracy and reliability of experimental results.
Recommended Storage Conditions
To maintain the integrity of L-Methionine-¹³C₅, it is essential to adhere to the manufacturer's storage guidelines. The following table summarizes the recommended conditions for the compound in both solid form and in solution.
| Form | Temperature | Light and Moisture Protection | Duration |
| Solid | Room Temperature | Protect from light and moisture | Not specified, long-term |
| 4°C | Sealed storage, away from moisture and light[1] | Not specified, long-term | |
| In Solution | -20°C | Sealed storage, away from moisture and light[1][2] | Up to 1 month[1][2] |
| -80°C | Sealed storage, away from moisture and light[1][2] | Up to 6 months[1][2] |
Stability Data
While specific long-term stability studies for L-Methionine-¹³C₅ are not extensively published, a study on the stability of mixes of heavy-labeled metabolite and amino acid standards provides valuable insights. The findings of this study are summarized below.
| Condition | Analyte | Observation |
| Repeated Freeze/Thaw Cycles | Mix of ¹³C, ¹⁵N, or deuterated amino acids and metabolites | Stable for up to 10 cycles. Some technical variability was observed for adenosine and glutathione, but this was independent of the number of freeze/thaw cycles. |
| Prolonged Frozen Storage | Mix of ¹³C, ¹⁵N-amino acids and metabolites | Stable for at least 2 weeks. Progressive degradation was observed for some metabolites, such as fumarate, after three weeks.[3] |
These findings suggest that while L-Methionine-¹³C₅ is expected to be stable under recommended storage conditions, repeated freeze-thaw cycles of solutions should be minimized, and prolonged storage of solutions, even when frozen, may lead to some degradation over time. For long-term storage, maintaining the compound in its solid form is preferable.
Experimental Protocol for Stability Assessment
To ensure the integrity of L-Methionine-¹³C₅, particularly after prolonged storage or exposure to non-ideal conditions, a stability assessment is recommended. A general protocol using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is outlined below.
Objective: To determine the purity and identify potential degradation products of L-Methionine-¹³C₅.
Materials:
-
L-Methionine-¹³C₅ sample
-
Reference standard of L-Methionine-¹³C₅ of known purity
-
UHPLC system coupled to a high-resolution mass spectrometer
-
Appropriate column for amino acid analysis (e.g., C18)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
High-purity water
-
Methanol
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the L-Methionine-¹³C₅ sample and dissolve it in a known volume of high-purity water or a suitable buffer to create a stock solution.
-
Prepare a series of dilutions from the stock solution to create working standards.
-
Prepare a fresh solution of the reference standard at a similar concentration.
-
-
UHPLC-MS Analysis:
-
Set up the UHPLC-MS system with an appropriate gradient elution program to separate L-Methionine-¹³C₅ from potential impurities and degradation products.
-
Inject the reference standard to establish the retention time and mass spectral characteristics of the intact molecule.
-
Inject the L-Methionine-¹³C₅ sample solution.
-
Acquire data in both full scan mode to detect all ions and in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode to specifically monitor the mass-to-charge ratio (m/z) of L-Methionine-¹³C₅ and any expected degradation products.
-
-
Data Analysis:
-
Compare the chromatogram of the sample to that of the reference standard.
-
Assess the purity of the sample by calculating the peak area of L-Methionine-¹³C₅ as a percentage of the total peak area.
-
Analyze the mass spectra for the presence of any additional peaks that may correspond to degradation products. Common degradation pathways for methionine include oxidation to methionine sulfoxide and methionine sulfone.
-
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of L-Methionine-¹³C₅.
Caption: A logical workflow for the stability assessment of this compound.
Potential Degradation Pathways
While specific degradation pathways for L-Methionine-¹³C₅ under typical storage conditions are not well-documented, the degradation of L-methionine in the presence of other compounds, such as sugars in the Maillard reaction, has been studied. This can lead to the formation of various volatile compounds. The initial degradation of L-methionine can also occur through decarboxylation.
The following diagram illustrates a simplified overview of general methionine degradation pathways.
Caption: Simplified general degradation pathways of L-Methionine.
By understanding and adhering to the recommended storage and handling guidelines, researchers can ensure the stability and integrity of L-Methionine-¹³C₅, leading to more accurate and reproducible scientific outcomes. Regular stability assessments, especially for long-term studies, are a crucial component of quality control in the laboratory.
References
A Comprehensive Technical Guide to L-Methionine-¹³C₅ Labeling in Cell Culture for Proteomic and Metabolomic Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a core protocol for the metabolic labeling of proteins in cell culture using L-Methionine-¹³C₅. This stable isotope labeling technique is a cornerstone of quantitative proteomics, particularly for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enabling precise relative quantification of proteins and the study of metabolic flux. This document outlines the essential materials, a detailed experimental protocol, and data presentation guidelines to facilitate the successful implementation of L-Methionine-¹³C₅ labeling in your research.
Introduction to L-Methionine-¹³C₅ Labeling
L-Methionine-¹³C₅ is a non-radioactive, stable isotope-labeled form of the essential amino acid L-methionine, where all five carbon atoms are replaced with the heavy isotope ¹³C.[1][2] When cells are cultured in a medium where standard ("light") L-methionine is replaced with "heavy" L-Methionine-¹³C₅, the cells incorporate this heavy amino acid into newly synthesized proteins. This results in a predictable mass shift in these proteins and their constituent peptides, which can be accurately detected and quantified by mass spectrometry (MS).[3]
The primary application of L-Methionine-¹³C₅ labeling is in SILAC-based quantitative proteomics.[4] This powerful technique allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated cells). By mixing cell lysates from populations grown in "light" and "heavy" methionine-containing media, the relative abundance of each protein can be determined by comparing the signal intensities of the corresponding light and heavy peptide pairs in the mass spectrometer.[3][5] This in-vivo labeling approach minimizes experimental variability as the samples are combined early in the workflow.[6]
Experimental Design and Key Considerations
Successful L-Methionine-¹³C₅ labeling requires careful planning and optimization. The following are critical factors to consider:
-
Choice of Cell Line: The cell line must be auxotrophic for methionine, meaning it cannot synthesize this amino acid de novo and is reliant on an external supply from the culture medium. Most mammalian cell lines used in research are suitable.
-
Specialized Culture Media: A custom cell culture medium deficient in standard L-methionine is essential. This "light" medium is then supplemented with either "light" L-methionine or "heavy" L-Methionine-¹³C₅.[7][8][9][10]
-
Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids, including methionine, which would compete with the labeled methionine and lead to incomplete labeling. Therefore, it is crucial to use dialyzed FBS (dFBS), from which small molecules like amino acids have been removed.[11][12]
-
Sufficient Cell Doublings: To ensure complete incorporation of the heavy methionine (typically >97%), cells must be cultured in the labeling medium for a sufficient number of cell divisions. Generally, at least five to six cell doublings are recommended.[13][14]
-
Verification of Labeling Efficiency: It is highly recommended to perform a pilot experiment to verify the labeling efficiency by mass spectrometry before proceeding with the main experiment.
Quantitative Parameters for L-Methionine-¹³C₅ Labeling
The following tables summarize key quantitative data for designing and performing L-Methionine-¹³C₅ labeling experiments. These values are starting points and may require optimization for specific cell lines and experimental conditions.
Table 1: Recommended Concentrations for SILAC Media Components
| Component | Standard DMEM Concentration (mg/L) | Recommended Concentration for SILAC Media (mg/L) |
| L-Methionine (Light or ¹³C₅-Heavy) | 30 | 30 |
| L-Lysine (if also labeling) | 146 | 146 |
| L-Arginine (if also labeling) | 84 | 84 |
| Dialyzed Fetal Bovine Serum | N/A | 10% (v/v) |
Note: The concentration of L-Methionine-¹³C₅ should match the concentration of L-methionine in the standard formulation of the basal medium being used (e.g., DMEM, RPMI-1640).
Table 2: Experimental Parameters for Cell Culture and Labeling
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 2-5 x 10⁵ cells/mL | Adjust based on the cell line's growth characteristics. |
| Number of Cell Doublings for Full Incorporation | ≥ 6 | This ensures that the original "light" proteins are sufficiently diluted out. |
| Incubation Time | Varies (typically 7-14 days) | Dependent on the cell line's doubling time. |
| Verification of Incorporation | > 97% | Assessed by mass spectrometry of a small sample of labeled cells. |
Detailed Experimental Protocol
This protocol outlines the key steps for a standard SILAC experiment using L-Methionine-¹³C₅ labeling.
4.1. Materials
-
Methionine-auxotrophic mammalian cell line
-
DMEM for SILAC (or other basal medium), methionine-free[7][8][9][10]
-
L-Methionine, cell culture grade ("light")
-
L-Methionine-¹³C₅, cell culture grade ("heavy")[2]
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantitation assay (e.g., BCA assay)
4.2. Preparation of SILAC Media
-
Prepare "Light" and "Heavy" Labeling Media:
-
To a bottle of methionine-free DMEM, add dFBS to a final concentration of 10%.
-
Add penicillin-streptomycin to the desired final concentration (e.g., 1%).
-
For the "light" medium, add standard L-methionine to the final concentration specified for the basal medium (e.g., 30 mg/L for DMEM).
-
For the "heavy" medium, add L-Methionine-¹³C₅ to the same final concentration.
-
-
Sterile Filtration: Sterile-filter the prepared media using a 0.22 µm filter.
4.3. Cell Culture and Labeling
-
Cell Adaptation:
-
Culture the cells in the "light" labeling medium for at least two passages to adapt them to the new medium.
-
Monitor cell morphology and growth rate to ensure they are not adversely affected by the SILAC medium.
-
-
Labeling:
-
Seed cells into two separate populations, one in "light" medium and one in "heavy" medium.
-
Culture the cells for at least six doublings to achieve complete incorporation of the respective methionine isotopes. Passage the cells as needed, always using the corresponding "light" or "heavy" medium.
-
4.4. Experimental Treatment and Sample Collection
-
Apply Experimental Conditions: Once the cells are fully labeled, apply the desired experimental treatment to one or both cell populations.
-
Harvest Cells:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells using trypsinization or a cell scraper.
-
Pellet the cells by centrifugation.
-
Wash the cell pellets again with ice-cold PBS.
-
4.5. Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
Resuspend the cell pellets in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the "light" and "heavy" lysates using a standard protein assay.
-
Mixing of Lysates: Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1:1 ratio).
-
Protein Digestion:
-
The mixed protein sample can be further processed for MS analysis. Common methods include in-solution digestion or in-gel digestion after SDS-PAGE.
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar method to remove contaminants that can interfere with MS analysis.
-
LC-MS/MS Analysis: Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing the Workflow and Underlying Biology
5.1. Experimental Workflow
The following diagram illustrates the general workflow for a SILAC experiment using L-Methionine-¹³C₅ labeling.
Caption: General workflow for a SILAC experiment using L-Methionine-¹³C₅.
5.2. Methionine Metabolism and its Role in the Cell
L-Methionine is not only a building block for proteins but also a central player in cellular metabolism. The following diagram illustrates the key pathways involving methionine.
Caption: Simplified overview of key methionine metabolic pathways in mammalian cells.
Troubleshooting
Table 3: Common Issues and Solutions in L-Methionine-¹³C₅ Labeling
| Issue | Potential Cause | Recommended Solution |
| Incomplete Labeling (<97%) | Insufficient number of cell doublings. | Increase the duration of cell culture in the labeling medium to ensure at least 6 doublings. |
| Contamination with "light" methionine from non-dialyzed serum. | Use high-quality dialyzed FBS. | |
| Arginine to proline conversion (if also labeling with arginine). | Supplement the medium with proline. | |
| Slow Cell Growth | Stress from the custom medium. | Adapt cells to the SILAC medium gradually over several passages. |
| Missing essential nutrients in dialyzed serum. | Supplement the medium with essential nutrients if necessary. | |
| Low Protein Yield | Suboptimal cell lysis. | Optimize the lysis buffer and procedure. |
| Protein degradation. | Use fresh protease inhibitors. | |
| Poor MS Signal | Sample contamination. | Ensure thorough peptide cleanup. |
| Low peptide concentration. | Concentrate the peptide sample before LC-MS/MS analysis. |
This guide provides a comprehensive framework for implementing L-Methionine-¹³C₅ labeling in your research. By carefully considering the experimental design, adhering to the detailed protocol, and being aware of potential challenges, researchers can leverage this powerful technique for accurate and robust quantitative proteomics and metabolomics studies.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. medicine.yale.edu [medicine.yale.edu]
- 7. crystalgen.com [crystalgen.com]
- 8. Gibco™ DMEM, high glucose, no glutamine, no methionine, no cystine | Fisher Scientific [fishersci.ca]
- 9. DMEM ohne Glutamin, ohne Glucose, ohne Natriumpyruvat, ohne Cystin, ohne Methionin [genaxxon.com]
- 10. Dulbecco's MEM (DMEM) w/ L-Glutamine, Glucose w/o Cysteine, Methionine (Powder) | United States Biological | Biomol.com [biomol.com]
- 11. Dialyzed FBS for SILAC Case of 60 | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 12. FBS (dialyzed) | Silantes [silantes.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for L-Methionine-¹³C₅ Labeling in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. While traditionally used in dividing cell lines, its application in post-mitotic primary neurons presents unique challenges due to the lack of cell division and slower protein turnover. This document provides a detailed protocol for the successful implementation of L-Methionine-¹³C₅ labeling in primary neuronal cultures, enabling the precise quantification of protein synthesis, degradation, and flux through methionine-dependent metabolic pathways. This technique is invaluable for neuroscience research and drug development, allowing for the elucidation of molecular mechanisms underlying neuronal function, neurodegenerative diseases, and the effects of therapeutic agents.
Key Applications:
-
Quantitative analysis of proteome dynamics: Measure the synthesis and degradation rates of thousands of proteins simultaneously.
-
Metabolic flux analysis: Trace the incorporation of methionine into key metabolic pathways, including protein synthesis, methylation, and the transsulfuration pathway.
-
Target engagement and mechanism of action studies: Assess the impact of drug candidates on specific protein populations and metabolic pathways.
-
Biomarker discovery: Identify proteins with altered synthesis or degradation rates in disease models.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Hibernate®-E medium
-
Neurobasal® Plus Medium
-
B-27® Plus Supplement
-
GlutaMAX™ Supplement
-
Papain
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine (PDL)
-
L-Methionine-¹³C₅ (or other desired heavy methionine)
-
Standard L-Methionine (for control cultures)
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Coat Culture Vessels:
-
Aseptically coat culture plates or flasks with 0.1 mg/mL Poly-D-lysine in sterile water.
-
Incubate for at least 1 hour at 37°C or overnight at 4°C.
-
Aspirate the PDL solution and wash the vessels three times with sterile, distilled water. Allow to air dry completely in a sterile hood.
-
-
Neuron Isolation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold Hibernate®-E medium.
-
Isolate the cortices from the embryonic brains under a dissecting microscope.
-
Transfer the isolated cortices to a 15 mL conical tube containing fresh, ice-cold Hibernate®-E medium.
-
-
Dissociation:
-
Aspirate the Hibernate®-E medium and add 5 mL of pre-warmed papain solution (20 units/mL in Hibernate®-E).
-
Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Carefully remove the papain solution and wash the tissue twice with 5 mL of Hibernate®-E medium containing 10% FBS to inactivate the papain.
-
Add 2 mL of Neurobasal® Plus Medium with B-27® Plus Supplement and GlutaMAX™ and 10 µL of DNase I (1 mg/mL).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating:
-
Determine the cell density using a hemocytometer.
-
Plate the neurons at the desired density (e.g., 1.5 x 10⁶ cells per well of a 6-well plate) in pre-warmed Neurobasal® Plus Medium supplemented with B-27® Plus and GlutaMAX™.
-
Protocol 2: L-Methionine-¹³C₅ Labeling of Primary Neurons
This protocol outlines the metabolic labeling of primary neurons with L-Methionine-¹³C₅.
Materials:
-
Cultured primary neurons (from Protocol 1)
-
SILAC Neurobasal® Medium (deficient in L-Methionine)
-
L-Methionine-¹³C₅
-
Standard L-Methionine
-
B-27® Plus Supplement
-
GlutaMAX™ Supplement
Procedure:
-
Prepare Labeling Media:
-
Prepare two types of labeling media:
-
"Light" Medium: SILAC Neurobasal® Medium supplemented with B-27® Plus, GlutaMAX™, and standard ("light") L-Methionine at a final concentration of 15.4 mg/L.
-
"Heavy" Medium: SILAC Neurobasal® Medium supplemented with B-27® Plus, GlutaMAX™, and L-Methionine-¹³C₅ ("heavy") at a final concentration of 15.4 mg/L.[1]
-
-
Sterile filter the media using a 0.22 µm filter.
-
-
Media Exchange and Labeling:
-
After 4-5 days in culture, replace the initial plating medium with the prepared "light" or "heavy" labeling medium.
-
Perform a half-media change every 3-4 days with the respective labeling medium.
-
Continue the labeling for at least 10-14 days to achieve high incorporation of the heavy methionine.[2]
-
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol details the steps for preparing labeled neuron samples for proteomic analysis by mass spectrometry.
Materials:
-
Labeled primary neurons (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 spin columns
Procedure:
-
Cell Lysis:
-
Wash the labeled neurons twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from the "light" and "heavy" samples and combine them if performing a comparative analysis.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid and 2% acetonitrile.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
Table 1: Recommended Reagent Concentrations for L-Methionine-¹³C₅ Labeling
| Reagent | Stock Concentration | Final Concentration | Notes |
| L-Methionine-¹³C₅ | 15.4 mg/mL in sterile PBS[1] | 15.4 mg/L | Prepare fresh or store frozen aliquots. |
| Poly-D-lysine | 1 mg/mL in sterile water | 0.1 mg/mL | For coating culture vessels. |
| Papain | 200 units/mL | 20 units/mL | For tissue dissociation. |
| DNase I | 1 mg/mL | 10 µg/mL | To prevent cell clumping during dissociation. |
| Dithiothreitol (DTT) | 1 M | 10 mM | For protein reduction. |
| Iodoacetamide (IAA) | 0.5 M | 55 mM | For protein alkylation. |
Table 2: Expected L-Methionine-¹³C₅ Incorporation Efficiency in Primary Neurons
| Labeling Duration (Days) | Expected Incorporation (%) | Reference |
| 7 | >70% | [2] |
| 10 | >90% | [2] |
| 14 | >80% | [2] |
Mandatory Visualization
References
L-Methionine-¹³C₅ SILAC Labeling for Quantitative Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can achieve precise relative quantification of protein abundance. While L-arginine and L-lysine are the most commonly used amino acids for SILAC, L-methionine, an essential amino acid, offers a valuable alternative, particularly for specific applications such as studying protein methylation dynamics ("heavy methyl SILAC") and for general quantitative proteomics in organisms or cell lines where arginine-to-proline conversion can be a concern.
This document provides detailed application notes and protocols for the use of L-Methionine-¹³C₅ for SILAC-based quantitative proteomics. L-Methionine-¹³C₅ contains five ¹³C atoms, resulting in a predictable mass shift that is readily detectable by modern mass spectrometers.
Principle of L-Methionine-¹³C₅ SILAC
The core principle of SILAC involves growing two populations of cells in otherwise identical culture media, with the exception of one essential amino acid. One population is cultured in standard "light" medium containing natural abundance L-methionine, while the other is cultured in "heavy" medium where the standard L-methionine is replaced with L-Methionine-¹³C₅.
Over several cell divisions, the "heavy" L-methionine is incorporated into all newly synthesized proteins in the "heavy" cell population. Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell populations are then combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS).
In the mass spectrometer, a given peptide containing methionine will appear as a doublet: a "light" peak and a "heavy" peak separated by a mass difference corresponding to the number of methionine residues multiplied by the mass difference of the isotope-labeled methionine. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.
Advantages of L-Methionine-¹³C₅ SILAC
-
High Accuracy and Precision: Metabolic labeling minimizes sample handling errors as the samples are combined at the beginning of the workflow.
-
In Vivo Labeling: Reflects the true physiological state of the cells.
-
Versatility: Can be applied to a wide range of cell lines and experimental designs.
-
Specific Applications: Particularly useful for studying methionine metabolism and post-translational modifications involving methionine, such as methylation.
Application: Investigating Drug Effects on the Proteome
A common application of SILAC is to study the changes in protein expression in response to a drug treatment. In this example, one cell population is treated with a drug of interest, while the other serves as a vehicle-treated control.
Experimental Workflow
The overall experimental workflow for a typical L-Methionine-¹³C₅ SILAC experiment is depicted below.
Measuring Protein Turnover Rates with L-Methionine-¹³C₅: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process essential for maintaining cellular homeostasis, responding to stimuli, and adapting to new environmental conditions. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The ability to accurately measure protein turnover rates is crucial for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and protocols for measuring protein turnover rates using L-Methionine-¹³C₅, a stable isotope-labeled amino acid. This method, a variation of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, allows for the precise quantification of protein synthesis and degradation rates through mass spectrometry-based proteomics.
Principle of the Method
The core principle of this technique involves replacing the natural ("light") L-methionine in cell culture medium or animal diet with L-Methionine-¹³C₅ ("heavy"). As new proteins are synthesized, they will incorporate the heavy methionine. By tracking the rate of incorporation of L-Methionine-¹³C₅ over time, the synthesis rate of individual proteins can be determined. Conversely, by monitoring the disappearance of the "light" methionine from pre-existing proteins, the degradation rate can be calculated. The mass difference between peptides containing the light and heavy methionine allows for their distinct detection and quantification by mass spectrometry.
Application Notes
Advantages of using L-Methionine-¹³C₅:
-
Essential Amino Acid: Methionine is an essential amino acid, meaning most cells cannot synthesize it de novo and must acquire it from the extracellular environment. This ensures efficient incorporation of the labeled methionine.
-
Direct Measurement of Synthesis: This method directly measures the rate of new protein synthesis.
-
High Specificity and Accuracy: Mass spectrometry provides high-resolution data, allowing for the accurate quantification of thousands of proteins simultaneously.
-
Versatility: The protocol can be adapted for both in vitro cell culture experiments and in vivo studies in animal models.
Considerations for Experimental Design:
-
Cell Line/Animal Model: The choice of cell line or animal model should be appropriate for the biological question being addressed. For cell culture, ensure the cells are auxotrophic for methionine.
-
Labeling Strategy:
-
Pulse-SILAC: Involves introducing the heavy label for a short period to measure rapid changes in protein synthesis.
-
Pulse-Chase: Cells are first labeled with the heavy amino acid (pulse) and then transferred to a medium with light amino acid (chase) to measure degradation rates.
-
Full Labeling: Cells are grown for multiple doublings in the presence of the heavy label to study steady-state turnover.
-
-
Time Points: The selection of time points for sample collection is critical and should be optimized based on the expected turnover rates of the proteins of interest. Proteins with short half-lives will require earlier and more frequent time points.
-
Biological Replicates: A minimum of three biological replicates is recommended for statistical robustness.
Experimental Protocols
Protocol 1: In Vitro Protein Turnover Analysis in Cultured Cells
This protocol describes a pulse-SILAC experiment to measure protein synthesis rates in a human cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other methionine-auxotrophic cell line)
-
DMEM for SILAC (methionine-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Methionine
-
"Heavy" L-Methionine-¹³C₅
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 spin columns for peptide cleanup
Procedure:
-
Cell Culture and Labeling:
-
Culture HeLa cells in "light" DMEM medium (supplemented with "light" L-Methionine and 10% dFBS) until they reach 70-80% confluency.
-
To initiate the pulse, wash the cells twice with pre-warmed PBS.
-
Replace the "light" medium with "heavy" DMEM medium (supplemented with L-Methionine-¹³C₅ and 10% dFBS).
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the medium switch. The 0-hour time point represents the unlabeled control.
-
-
Cell Lysis and Protein Extraction:
-
Wash the harvested cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Digestion:
-
Determine the protein concentration of each sample using a BCA assay.
-
Take a fixed amount of protein (e.g., 50 µg) from each time point.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the proteins by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Set the data acquisition method to data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
-
Data Analysis:
-
Use proteomics software such as MaxQuant or Skyline to identify and quantify the "light" and "heavy" peptide pairs.
-
The software will calculate the heavy-to-light (H/L) ratio for each peptide at each time point.
-
The rate of protein synthesis (k_s) can be determined by fitting the increase in the fraction of the heavy-labeled protein over time to a first-order kinetics model. The protein half-life (t_1/2) can then be calculated using the formula: t_1/2 = ln(2) / k_s.
-
Protocol 2: In Vivo Protein Turnover Analysis in a Mouse Model
This protocol outlines a method for measuring protein turnover rates in mouse tissues using a diet containing L-Methionine-¹³C₅.
Materials:
-
Mice (e.g., C57BL/6)
-
Standard mouse chow (methionine-free base)
-
"Light" L-Methionine
-
"Heavy" L-Methionine-¹³C₅
-
Tissue homogenization buffer (with protease and phosphatase inhibitors)
-
Materials for protein extraction, digestion, and cleanup as described in Protocol 1.
Procedure:
-
Animal Husbandry and Labeling:
-
Acclimate mice to a "light" synthetic diet (methionine-free chow supplemented with "light" L-Methionine) for at least one week.
-
Switch the mice to a "heavy" diet (methionine-free chow supplemented with L-Methionine-¹³C₅).
-
Collect tissues of interest at various time points (e.g., 0, 1, 3, 7, 14, 21 days) after the diet switch. The 0-day time point serves as the unlabeled control.
-
-
Tissue Homogenization and Protein Extraction:
-
Excise and snap-freeze the tissues in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissues in a suitable lysis buffer using a tissue homogenizer.
-
Proceed with protein extraction as described in Protocol 1 (steps 2.3 and 2.4).
-
-
Protein Digestion and Mass Spectrometry:
-
Follow the same procedures for protein quantification, digestion, peptide cleanup, and mass spectrometry analysis as detailed in Protocol 1 (steps 3, 4, and 5).
-
-
Data Analysis:
-
The data analysis workflow is similar to the in vitro protocol. The rate of incorporation of the heavy label into tissue proteins will be used to calculate protein synthesis rates and half-lives.
-
Data Presentation
Quantitative data from protein turnover experiments should be presented in a clear and organized manner. The following tables provide examples of how to summarize the results.
Table 1: Protein Turnover Rates of Selected Proteins in HeLa Cells.
| Protein | Gene Name | Protein Half-life (hours) | Synthesis Rate (k_s) (h⁻¹) | R² of fit |
| Histone H3.1 | HIST1H3A | 120.5 | 0.0058 | 0.98 |
| GAPDH | GAPDH | 75.2 | 0.0092 | 0.99 |
| Actin, cytoplasmic 1 | ACTB | 98.6 | 0.0070 | 0.97 |
| Tubulin alpha-1A chain | TUBA1A | 55.4 | 0.0125 | 0.96 |
| Cyclin-B1 | CCNB1 | 1.5 | 0.4621 | 0.99 |
| c-Myc | MYC | 0.5 | 1.3863 | 0.95 |
Note: The average turnover rate for HeLa proteins is approximately 20 hours.[1] The data in this table are representative and intended for illustrative purposes.
Table 2: Mass Spectrometry Parameters for Protein Turnover Analysis.
| Parameter | Setting |
| Mass Spectrometer | Orbitrap Fusion Lumos |
| Ionization Mode | Positive |
| MS1 Resolution | 120,000 |
| MS/MS Resolution | 30,000 |
| Precursor Mass Range | 350-1500 m/z |
| Collision Energy | HCD, stepped 28, 32, 36% |
| Data Acquisition Mode | Data-Dependent Acquisition (DDA) |
| TopN | 20 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for measuring protein turnover.
Methionine Metabolism and its Connection to Signaling Pathways
References
Quantifying Methionine Metabolism using L-Methionine-¹³C₅: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Methionine is an essential amino acid with a central role in cellular function, serving not only as a building block for protein synthesis but also as a key component in critical metabolic pathways.[1] Its metabolism is primarily divided into three interconnected parts: the methionine cycle, the transsulfuration pathway, and the salvage pathway.[1] The methionine cycle is fundamental for producing S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and other metabolites.[1][2] The transsulfuration pathway synthesizes cysteine from homocysteine, a key intermediate, which is crucial for maintaining cellular redox balance through the production of glutathione (GSH).[3][4]
Dysregulation of methionine metabolism is implicated in various diseases, including cancer and metabolic disorders. Cancer cells, in particular, often exhibit an increased dependence on methionine, making its metabolic pathways attractive targets for therapeutic intervention.[3] Quantifying the metabolic fluxes through these pathways is therefore essential for understanding disease mechanisms and for the development of novel drugs.
Stable isotope tracing using L-Methionine-¹³C₅ offers a powerful method to delineate and quantify the intricate fluxes of methionine metabolism.[5] L-Methionine-¹³C₅ is a non-radioactive, stable isotope-labeled version of methionine where all five carbon atoms are replaced with ¹³C.[6][7] When cells are cultured in a medium containing L-Methionine-¹³C₅, the labeled carbons are incorporated into downstream metabolites. By using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can measure the rate of incorporation and the isotopic enrichment in various metabolites over time.[5] This data allows for the precise calculation of metabolic flux rates, providing a dynamic view of cellular metabolism that is not achievable with static metabolite measurements.[5][8]
This document provides an overview of the key metabolic pathways, a general experimental workflow, and detailed protocols for using L-Methionine-¹³C₅ to quantify methionine metabolism in cultured cells.
Methionine Metabolic Pathways
Methionine metabolism is a complex network that balances the cellular requirements for methylation, protein synthesis, and redox homeostasis. The primary pathways include the methionine cycle, the transsulfuration pathway, and the methionine salvage pathway.[1][3][9]
-
The Methionine Cycle: This cycle regenerates methionine and produces SAM.[9] Methionine is converted to SAM by methionine adenosyltransferase (MAT).[10] SAM then donates its methyl group in various transmethylation reactions, becoming S-adenosylhomocysteine (SAH).[2] SAH is hydrolyzed to homocysteine, which can then be re-methylated to form methionine, completing the cycle.[2][10]
-
The Transsulfuration Pathway: This pathway converts homocysteine to cysteine.[11] It is a key route for sulfur metabolism and the production of the antioxidant glutathione.[12] When homocysteine levels are high, it is condensed with serine by cystathionine β-synthase (CBS) to form cystathionine.[4] Cystathionine is then cleaved by cystathionine γ-lyase (CGL) to produce cysteine.[10]
-
The Methionine Salvage Pathway: This pathway regenerates methionine from a byproduct of polyamine synthesis, 5'-methylthioadenosine (MTA).[1] This process is crucial for conserving the methionine pool, especially in the context of polyamine production, which also utilizes SAM.[3][10]
Caption: Key pathways of methionine metabolism.
Experimental and Data Analysis Workflow
The process of quantifying methionine metabolism using L-Methionine-¹³C₅ involves several key stages, from preparing the biological system to analyzing the complex data generated.
Caption: General workflow for metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is adapted from methodologies used for metabolic flux analysis in human cell lines.[5]
-
Cell Seeding: Plate cells (e.g., HT1080 human fibrosarcoma cells) in standard growth medium (e.g., DMEM with 10% FBS) and grow to 70-80% confluency.[5]
-
Pre-incubation: Before labeling, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add a custom-formulated basal medium (DMEM without methionine) supplemented with the desired concentration of unlabeled L-Methionine for a short period (e.g., 4 hours) to allow cells to adapt.[13]
-
Initiate Labeling: At time zero, aspirate the adaptation medium. Initiate the labeling experiment by adding the pre-warmed labeling medium. This medium should be the custom basal medium supplemented with L-Methionine-¹³C₅ (e.g., 100 µM) instead of unlabeled methionine.[13]
-
Time-Course Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) to capture the kinetics of label incorporation. Both cell extracts and the extracellular medium should be collected at each time point.
Protocol 2: Metabolite Extraction
Rapidly quenching metabolic activity is critical for accurately measuring metabolite levels.[5]
-
Quench Metabolism: At each time point, rapidly aspirate the labeling medium from the culture dish.
-
Wash: Immediately wash the cell monolayer with ice-cold PBS to remove any remaining extracellular labeled medium. This step must be performed as quickly as possible.[5]
-
Extract: Immediately add an ice-cold extraction solution (e.g., 80:20 methanol/water, pre-chilled to -80°C) directly to the dish.[5]
-
Scrape and Collect: Place the dish on dry ice, and use a cell scraper to detach the cells into the extraction solution.
-
Harvest: Transfer the cell slurry into a pre-chilled microcentrifuge tube.
-
Centrifuge: Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis. Store immediately at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
This is a general guideline; specific parameters must be optimized for the instrument and metabolites of interest.
-
Chromatography: Use a high-performance liquid chromatography (HPLC) system equipped with a column suitable for polar metabolite separation (e.g., a HILIC or reversed-phase C18 column).
-
Mass Spectrometry: Couple the HPLC to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, capable of accurately measuring the mass-to-charge ratio (m/z) and resolving different isotopologues (molecules that differ only in their isotopic composition).[14]
-
Ionization: Use electrospray ionization (ESI) in positive or negative mode, depending on the metabolites of interest.
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectra and identify all isotopologues of methionine and its downstream metabolites (e.g., SAM, SAH, homocysteine, cystathionine, cysteine). The mass of L-Methionine-¹³C₅ (M+5) and its fragments will be higher than the unlabeled (M+0) version.
Protocol 4: Data Analysis and Flux Calculation
-
Peak Integration: Use specialized software to identify and integrate the chromatographic peaks corresponding to each metabolite and its isotopologues (M+0, M+1, M+2, etc.).
-
Isotopologue Distribution: For each metabolite at each time point, calculate the fractional abundance of each isotopologue. Correct for the natural abundance of ¹³C.
-
Kinetic Analysis: Plot the fractional enrichment of the fully labeled isotopologue (e.g., M+5 for SAM derived directly from L-Methionine-¹³C₅) over time. The initial slope of this curve is proportional to the metabolic flux into that metabolite pool.[5]
-
Metabolic Flux Modeling: For a more comprehensive analysis, use computational flux analysis software (e.g., INCA, FiatFlux).[8] This software uses the measured isotopologue distributions and a metabolic network model to solve for the unknown flux values throughout the methionine network.[5][8] The analysis should account for both intracellular and extracellular metabolite pools, as mixing can occur.[5]
Data Presentation
Quantitative data from metabolic flux analysis should be presented clearly to allow for easy comparison between different conditions. The table below provides an example of how to summarize calculated metabolic fluxes.
| Metabolic Flux | Cell Line: HT1080M- (nmol/min/mg protein) | Cell Line: HT1080M+ (nmol/min/mg protein) | Fold Change (M+/M-) |
| Net Methionine Uptake | 1.25 ± 0.15 | 1.30 ± 0.11 | 1.04 |
| Transmethylation Flux (SAM -> SAH) | 0.18 ± 0.03 | 0.20 ± 0.02 | 1.11 |
| Propylamine Transfer Flux | 0.19 ± 0.04 | 0.21 ± 0.03 | 1.10 |
| Methionine Salvage Flux | 0.08 ± 0.02 | 0.15 ± 0.03 | 1.88 |
| Homocysteine Secretion | 0.10 ± 0.02 | 0.05 ± 0.01 | 0.50 |
Table based on flux quantification approaches described in the literature.[5] Data are hypothetical and for illustrative purposes only.
References
- 1. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 8. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 12. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: In Vivo Metabolic Flux Analysis in Mice Using L-Methionine-¹³C₅
Introduction
L-Methionine is an essential amino acid crucial for protein synthesis and a variety of metabolic processes. It serves as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor for the methylation of DNA, proteins, and other metabolites. The metabolic network involving methionine, known as one-carbon metabolism, is fundamental for cellular biosynthesis, redox balance, and epigenetic regulation.[1][2] Stable isotope tracers, such as L-Methionine-¹³C₅, are powerful tools for investigating the dynamics of these pathways in vivo.[3][4] By introducing L-Methionine labeled with five Carbon-13 atoms, researchers can trace its conversion into various downstream metabolites, enabling the quantification of metabolic fluxes through key pathways. This technique is particularly valuable in cancer research, where altered methionine metabolism is a known hallmark, and in studying metabolic diseases.[5][6][7]
Principle
When L-Methionine-¹³C₅ is introduced into a biological system, the ¹³C atoms are incorporated into downstream metabolites. The extent and rate of this incorporation can be precisely measured using mass spectrometry (MS). By analyzing the mass isotopologue distribution (MID) of methionine and its related metabolites in tissues and biofluids, metabolic flux analysis (MFA) can be performed to calculate the rates of reactions within the one-carbon pathway.[8][9] This provides a dynamic view of metabolic activity that is not achievable with conventional metabolomics, which only measures static metabolite levels.
Applications
-
Oncology: Studying altered one-carbon metabolism in tumors to identify therapeutic targets and assess treatment efficacy.[5][7] Dietary restriction of methionine has been shown to produce therapeutic responses in mouse cancer models.[5]
-
Metabolic Diseases: Investigating dysregulation of methionine metabolism in conditions like obesity and non-alcoholic fatty liver disease.[10]
-
Neuroscience: Exploring the role of methionine metabolism in neurological development and disorders.
-
Drug Development: Assessing the impact of novel therapeutics on metabolic pathways.
Key Metabolic Pathway: One-Carbon Metabolism
L-Methionine is central to one-carbon metabolism. After being converted to SAM, it donates a methyl group, forming S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine via the folate and vitamin B12 dependent methionine synthase (MTR) or be directed to the transsulfuration pathway to produce cysteine and the antioxidant glutathione.[2][11]
Caption: The central role of L-Methionine in one-carbon metabolism.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo metabolic studies in mice using L-Methionine-¹³C₅.
Animal Handling and Diet
-
Animals: Use adult male mice (e.g., C57BL/6J, ~25-30g).[12] House animals in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.[12]
-
Acclimation: Allow mice to acclimate for at least one week before the experiment.
-
Diet: Provide a standard chow diet and water ad libitum. For specific experimental questions, custom diets with defined methionine content can be used.[13][14] For studies involving dietary methionine restriction, a control diet typically contains 0.86% methionine, while a restricted diet may contain 0.17% methionine.[13][14][15]
L-Methionine-¹³C₅ Tracer Preparation and Administration
-
Tracer: L-Methionine-¹³C₅ (99% purity).[16]
-
Preparation: Dissolve the tracer in sterile 0.9% saline.[12] The solution should be sterile-filtered before administration.[17]
-
Administration Route: The choice of administration route depends on the experimental goal.
-
Intraperitoneal (i.p.) Injection: A common route that provides rapid systemic distribution. A typical dose is 400 mg/kg.[18]
-
Subcutaneous (s.c.) Injection: Used for sustained release. Doses such as 5.2 mmol/kg twice daily have been reported for chronic studies.[12]
-
Intravenous (i.v.) Injection: Provides the most rapid and complete delivery into circulation. Often administered as a bolus via the tail vein.[17] Repeated injections (e.g., 3 boluses at 15-minute intervals) can achieve higher and more stable enrichment in tissues.[17][19]
-
Experimental Workflow
The overall workflow involves acclimatizing the animals, administering the tracer, collecting samples at specified time points, processing the samples for metabolite extraction, and analyzing them via LC-MS/MS.
Caption: A typical experimental workflow for in vivo tracer studies.
Sample Collection and Processing
-
Time Points: Collect samples at various times after tracer administration to capture the dynamic labeling of metabolites. Common time points include 15 and 30 minutes post-injection.[18]
-
Blood Collection: Blood can be collected via cardiac puncture at the terminal time point.[19] Collect blood into K2-EDTA tubes and centrifuge at 3,500 x g for 15 minutes at 4°C to separate plasma.[17]
-
Tissue Collection: After euthanasia, rapidly excise tissues of interest (e.g., liver, tumor, brain, muscle).[18][20]
-
Quenching and Storage: Immediately flash-freeze plasma and tissue samples in liquid nitrogen to quench metabolic activity.[17] Store samples at -80°C until analysis.
Metabolite Extraction from Tissues
-
Weigh the frozen tissue (~20-50 mg).
-
Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) on dry ice.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a liquid chromatography system (LC-MS).[8]
-
Chromatography: Separate metabolites using a suitable column, such as a reversed-phase C18 column for ion-pairing chromatography.[8]
-
Mass Spectrometry: Operate the mass spectrometer in negative or positive ion mode, depending on the metabolites of interest. Perform full scans to detect all isotopologues of target metabolites.[8][21]
-
Data Acquisition: Collect data for the mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and labeled (M+1 to M+5 for methionine) forms of each metabolite.
Data Presentation
Quantitative data from in vivo studies should be presented clearly to allow for comparison across different experimental conditions.
Table 1: Example Experimental Parameters for L-Methionine-¹³C₅ Tracer Studies in Mice
| Parameter | Description / Value | Reference(s) |
| Mouse Strain | Swiss Webster, C57BL/6J, NOD/SCID Gamma (NSG) | [12][13][17] |
| Age / Weight | 60-80 days / 25-30 g | [12] |
| Tracer | L-Methionine-¹³C₅ | [3][16] |
| Tracer Dose | 400 mg/kg (i.p.); 5.2 mmol/kg (s.c.) | [12][18] |
| Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.) | [12][17][18] |
| Sampling Times | 15 min, 30 min, 1 hr, 2 hr, etc. | [18] |
| Tissues | Liver, Plasma, Tumor, Brain, Muscle, Kidney | [17][18][20] |
Table 2: Key Metabolites and Expected ¹³C Labeling Pattern from L-Methionine-¹³C₅
| Metabolite | Abbreviation | Expected Labeling Pattern |
| L-Methionine | Met | M+5 |
| S-Adenosylmethionine | SAM | M+5 |
| S-Adenosylhomocysteine | SAH | M+4 (after loss of ¹²CH₃ methyl group) |
| Homocysteine | Hcy | M+4 |
| Cystathionine | - | M+4 |
| Cysteine | Cys | M+3 (after loss of C1) |
Data Analysis
The analysis of stable isotope tracing data involves several steps, from processing raw mass spectrometry files to calculating metabolic fluxes.
Caption: Workflow for analyzing stable isotope tracing data.
-
Peak Integration: Process raw LC-MS data using software like MAVEN to identify and integrate the peak areas for all isotopologues of each target metabolite.[8]
-
Correction for Natural Abundance: The measured isotopologue distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes.
-
Fractional Enrichment Calculation: Determine the fraction of the metabolite pool that is labeled with ¹³C at each time point.
-
Metabolic Flux Analysis (MFA): Use computational modeling software to fit the time-course labeling data to a metabolic network model. This allows for the calculation of absolute or relative flux rates through the reactions in the network.[9][16][22]
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 5. Dietary methionine influences therapy in mouse cancer models and alters human metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine Restriction and Cancer Biology [mdpi.com]
- 7. Commentary: Dietary methionine influences therapy in mouse cancer models and alters human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 10. mdpi.com [mdpi.com]
- 11. google.com [google.com]
- 12. L-methionine decreases dendritic spine density in mouse frontal cortex [Spine density downregulation by L-methionine] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methionine restriction restores a younger metabolic phenotype in adult mice with alterations in fibroblast growth factor 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methionine Restriction Diet Improves Metabolic Function in Obese C57BL/6 Female Mice via AMPK/SIRT1/PGC1α Pathway [pubs.sciepub.com]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. uknowledge.uky.edu [uknowledge.uky.edu]
- 18. In vivo metabolism of L-methionine in mice: evidence for stereoselective formation of methionine-d-sulfoxide and quantitation of other major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of L-methionine-dl-sulphoxide in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scispace.com [scispace.com]
Application Notes and Protocols for L-Methionine-¹³C₅ Labeling in Post-Translational Modification Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that govern protein function, localization, and interaction with other molecules. The dynamic nature of PTMs makes their study essential for understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful mass spectrometry (MS)-based technique for the quantitative analysis of proteomes.[1] A specialized application of this method, known as "heavy methyl SILAC," utilizes L-Methionine labeled with heavy isotopes to specifically investigate protein methylation and other PTMs.[2][3][4]
This document provides detailed application notes and protocols for the use of L-Methionine-¹³C₅ in the analysis of PTMs, with a primary focus on protein methylation. L-Methionine serves as the precursor to S-adenosylmethionine (SAM), the universal methyl donor in cells.[5] By replacing standard methionine with a heavy isotope-labeled version, such as L-Methionine-¹³C₅, the methyl groups transferred to proteins will also be "heavy," introducing a specific mass shift that can be readily detected and quantified by mass spectrometry.[3] This approach allows for the confident identification and relative quantification of methylation sites in vivo.[4]
Principle of the Method
The core principle of heavy methyl SILAC lies in the metabolic incorporation of a stable isotope-labeled amino acid into proteins.[3] Cells are cultured in a medium where natural ("light") L-Methionine is replaced by "heavy" L-Methionine-¹³C₅. Inside the cell, L-Methionine is converted to S-adenosyl-L-methionine (SAM). The methyltransferase enzymes then utilize this "heavy" SAM to transfer a ¹³C₅-labeled methyl group onto substrate proteins, primarily on lysine and arginine residues.[5]
When samples from cells grown in "light" and "heavy" media are mixed, peptides containing methylated residues will appear as doublets in the mass spectrum, separated by a characteristic mass difference corresponding to the number of incorporated heavy methyl groups.[3] This allows for the direct and accurate relative quantification of methylation levels between different experimental conditions.
Applications
The use of L-Methionine-¹³C₅ labeling is a versatile tool with broad applications in biological research and drug development:
-
Quantitative Analysis of Protein Methylation: Enables the global and site-specific quantification of changes in protein methylation patterns in response to various stimuli, disease states, or drug treatments.[2]
-
Identification of Novel Methylation Sites: Facilitates the discovery of previously unknown methylation sites on proteins.[4]
-
Studying the Dynamics of Methylation: Allows for the investigation of the turnover rates of methyl groups on specific protein residues.
-
Elucidating Signaling Pathways: Helps to unravel the role of protein methylation in complex signaling networks.
-
Drug Discovery and Development: Can be used to assess the efficacy of drugs targeting methyltransferases or demethylases by monitoring changes in substrate methylation.
Data Presentation: Quantitative Analysis of PTMs
The primary quantitative data obtained from an L-Methionine-¹³C₅ labeling experiment is the ratio of the "heavy" to "light" peptide peak intensities in the mass spectrum. This ratio reflects the relative abundance of a specific PTM between the two experimental conditions. The following table summarizes the theoretical mass shifts for common PTMs that can be analyzed using this method.
| Post-Translational Modification | Amino Acid Residue(s) | Mass Shift (Light) (Da) | Mass Shift (Heavy - ¹³C₅ Methyl) (Da) |
| Methylation | |||
| Monomethylation | Lysine, Arginine | 14.01565 | 19.03235 |
| Dimethylation | Lysine, Arginine | 28.03130 | 38.06470 |
| Trimethylation | Lysine | 42.04695 | 57.09705 |
| Other PTMs | |||
| Acetylation | Lysine, N-terminus | 42.01056 | N/A |
| Phosphorylation | Serine, Threonine, Tyrosine | 79.96633 | N/A |
| Ubiquitination (GlyGly remnant) | Lysine | 114.04293 | N/A |
Note: The mass shifts for "heavy" methylation are calculated based on the addition of a ¹³C₅-methyl group. The actual observed mass shift in the mass spectrometer will depend on the charge state of the peptide.
Experimental Protocols
This section provides a detailed protocol for a typical "heavy methyl SILAC" experiment using L-Methionine-¹³C₅ for the analysis of protein methylation.
Cell Culture and Metabolic Labeling
-
Select Cell Line: Choose a cell line that is auxotrophic for methionine or can be adapted to grow in methionine-free media.
-
Prepare SILAC Media: Prepare two types of cell culture media:
-
"Light" Medium: Methionine-free medium supplemented with a normal concentration of "light" L-Methionine.
-
"Heavy" Medium: Methionine-free medium supplemented with the same concentration of "heavy" L-Methionine-¹³C₅.
-
Ensure both media are supplemented with all other necessary amino acids, dialyzed fetal bovine serum (if required), and other standard culture components.
-
-
Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the respective amino acids.
-
Experimental Treatment: Once labeling is complete, apply the desired experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population will serve as the control.
Protein Extraction and Digestion
-
Cell Lysis: Harvest the "light" and "heavy" cell populations separately. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Protein Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Precipitation: Precipitate the mixed protein sample using a method such as acetone or trichloroacetic acid (TCA) precipitation.
-
Reduction and Alkylation: Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea). Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteine residues with iodoacetamide (IAA).
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease such as trypsin.
Enrichment of Methylated Peptides (Optional but Recommended)
Due to the low stoichiometry of many PTMs, enrichment of modified peptides is often necessary to improve their detection by mass spectrometry.
-
Immunoaffinity Purification: Use antibodies that specifically recognize methylated lysine or arginine residues to enrich for methylated peptides.
-
Chromatographic Methods: Employ techniques like strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC) to fractionate the peptide mixture and enrich for modified peptides.
Mass Spectrometry Analysis
-
LC-MS/MS Analysis: Analyze the peptide mixture (either total digest or enriched fraction) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.
-
PTM Identification: Specify the variable modifications of interest, including light and heavy methylation on lysine and arginine.
-
Quantification: The software will identify the "light" and "heavy" peptide pairs and calculate the H/L ratio, representing the relative change in methylation at that site.
-
Data Interpretation: Analyze the quantitative data to identify proteins and specific sites with significant changes in methylation.
Mandatory Visualizations
Signaling Pathway: Generic Methylation Regulation
Caption: A generic signaling pathway illustrating the regulation of protein methylation.
Experimental Workflow: Heavy Methyl SILAC
Caption: The experimental workflow for a heavy methyl SILAC experiment.
Logical Relationship: Principle of Heavy Methyl SILAC
Caption: The principle of heavy methyl SILAC for quantitative PTM analysis.
References
- 1. Immunoaffinity enrichment and mass spectrometry analysis of protein methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying In Vivo, Site-Specific Changes in Protein Methylation with SILAC | Springer Nature Experiments [experiments.springernature.com]
- 3. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 4. Identifying and quantifying in vivo methylation sites by heavy methyl SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Combining L-Methionine-¹³C₅ Labeling with Immunoprecipitation for Quantitative Proteomics
Application Notes: Sample Preparation for L-Methionine-¹³C₅ Labeled Proteins in Quantitative Proteomics
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins.[1] By comparing the mass spectra of "heavy" labeled proteins with their unlabeled "light" counterparts, researchers can achieve highly accurate relative quantification of protein abundance.[2][3]
L-Methionine-¹³C₅ is an isotopic analog of the essential amino acid L-Methionine, where all five carbon atoms are replaced with the ¹³C isotope.[4][5] This reagent is particularly useful for SILAC-based experiments. Because the labeling occurs in vivo, "heavy" and "light" cell populations can be combined at the very beginning of the sample preparation workflow.[2][6] This early mixing minimizes experimental variability that can be introduced during subsequent sample handling steps, such as cell lysis, protein digestion, and peptide cleanup, thereby increasing the precision of quantification.[2] This document provides detailed protocols for the sample preparation of L-Methionine-¹³C₅ labeled proteins for proteomic analysis.
Core Principle of SILAC using L-Methionine-¹³C₅
The fundamental workflow involves two populations of cells. One population is cultured in standard "light" medium, while the other is cultured in a "heavy" medium where normal methionine is replaced with L-Methionine-¹³C₅.[7] After a sufficient number of cell doublings (typically 5-6) to ensure near-complete incorporation of the heavy amino acid, the two cell populations are mixed, often in a 1:1 ratio.[1][3] The combined sample is then processed for MS analysis. Peptides containing methionine will appear as doublets in the mass spectrum, separated by a specific mass difference corresponding to the ¹³C₅ label. The ratio of the peak intensities for these doublets directly reflects the relative abundance of the protein in the two original cell populations.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with L-Methionine-¹³C₅
This protocol describes the initial and most critical step: the metabolic labeling of cells.
-
Prepare SILAC Media:
-
Light Medium: Prepare standard cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-methionine. Re-supplement this medium with all essential amino acids, including standard L-methionine ('light', ¹²C₅).
-
Heavy Medium: Prepare an identical medium, but instead of 'light' L-methionine, supplement it with L-Methionine-¹³C₅.[7]
-
For both media, add dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum. Add other necessary supplements like glutamine and antibiotics.
-
-
Cell Culture and Adaptation:
-
Split the cell line of interest into two separate cultures.
-
Culture one set in the "Light Medium" and the other in the "Heavy Medium".
-
Allow the cells to grow for at least five to six cell doublings to ensure the incorporation of the labeled methionine into the proteome reaches >95%.[3] Cell morphology and growth rates should not be affected by the heavy amino acid.[1]
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After approximately five doublings, harvest a small aliquot of cells from the "heavy" culture.
-
Lyse the cells, extract proteins, and perform a quick protein digestion (a simplified in-solution digest is sufficient).
-
Analyze the resulting peptides by mass spectrometry to confirm that the incorporation of L-Methionine-¹³C₅ is nearly complete.
-
-
Cell Harvesting and Mixing:
-
Once labeling is complete and cells have undergone their respective experimental treatments, harvest both the "light" and "heavy" cell populations.
-
Determine the total protein concentration for each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).[8]
-
Combine the "light" and "heavy" lysates in a precise 1:1 ratio based on total protein content.[3] This mixed lysate is now ready for downstream processing.
-
Workflow for Post-Labeling Sample Preparation
The following diagram outlines the general workflow after cells have been labeled, harvested, and the lysates have been mixed.
Figure 1: General SILAC sample preparation workflow.
Protocol 2: In-Solution Digestion of Mixed Protein Lysates
This method is ideal for processing the entire proteome without prior fractionation.
-
Protein Denaturation, Reduction, and Alkylation:
-
To 100 µg of the combined protein lysate, add a denaturing agent like 8M urea.[9]
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM, and incubate at 37°C for 1 hour to reduce disulfide bonds.[10]
-
Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 15-20 mM to alkylate the free sulfhydryl groups. Incubate in the dark at room temperature for 30-45 minutes.[10][11]
-
-
Enzymatic Digestion:
-
Dilute the sample with a buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2M, which is necessary for enzyme activity.[10]
-
Add a protease, such as Trypsin Gold (Mass Spectrometry Grade), at a protease-to-protein ratio of 1:50 to 1:100 (w/w).[10]
-
Incubate overnight at 37°C.[12]
-
-
Digestion Quenching and Peptide Cleanup:
-
Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
Desalt and concentrate the resulting peptides using a C18 solid-phase extraction method (e.g., ZipTip® or spin columns).[13]
-
Elute the clean peptides and dry them completely using a vacuum concentrator.
-
Resuspend the peptide pellet in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water) before LC-MS/MS analysis.
-
Figure 2: Workflow for in-solution protein digestion.
Protocol 3: In-Gel Digestion of Mixed Protein Lysates
This protocol is used when proteins are first separated by one-dimensional sodium dodecyl-sulfate polyacrylamide gel electrophoresis (1D SDS-PAGE). This allows for fractionation of the proteome, reducing sample complexity.
-
SDS-PAGE and Band Excision:
-
Run the combined protein lysate on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).[12]
-
Using a clean scalpel, excise the protein bands of interest or slice the entire gel lane into smaller pieces (~1 mm³).[14][15] Place the gel pieces into microcentrifuge tubes.
-
-
Destaining, Reduction, and Alkylation:
-
Destain the gel pieces by washing them with a solution of 100 mM ammonium bicarbonate in 50% acetonitrile until the Coomassie stain is removed.[10]
-
Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum concentrator.[10]
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 25 mM ammonium bicarbonate and incubate at 56°C for 1 hour to reduce the proteins.[14]
-
Remove the DTT solution and add 55 mM iodoacetamide in 25 mM ammonium bicarbonate. Incubate for 45 minutes at room temperature in the dark to alkylate the proteins.[14]
-
Wash the gel pieces with 25 mM ammonium bicarbonate and dehydrate again with acetonitrile. Dry completely.
-
-
In-Gel Digestion:
-
Rehydrate the dry gel pieces on ice with a solution of mass spectrometry-grade trypsin (e.g., 12.5 ng/μL in 25 mM ammonium bicarbonate). Use a minimal volume to ensure the solution is fully absorbed.[14][15]
-
After rehydration (15-30 minutes), add enough 25 mM ammonium bicarbonate buffer to fully cover the gel pieces.
-
Incubate overnight at 37°C.[15]
-
-
Peptide Extraction and Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Perform sequential extractions from the gel pieces using solutions with increasing concentrations of acetonitrile and formic acid (e.g., 50% acetonitrile / 5% formic acid).[10][14]
-
Pool all the extracts and dry them in a vacuum concentrator.
-
Resuspend the peptides in a suitable buffer and perform C18 desalting as described in the in-solution protocol.
-
Figure 3: Workflow for in-gel protein digestion.
Data Presentation and Interpretation
Following LC-MS/MS analysis and data processing, the quantitative results can be summarized in a table. The key output is the ratio of the 'heavy' to 'light' peptide intensities, which indicates the relative abundance of the protein between the two experimental conditions.
Table 1: Example of Quantitative Data from a SILAC Experiment
| Protein ID | Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | H/L Ratio | Fold Change |
| P02768 | LVVNEVTEFAK | 622.85 | 622.85 | 1.05 | ~1 (No Change) |
| P60709 | AGFAGDDAPR | 505.23 | 505.23 | 0.98 | ~1 (No Change) |
| P08238 | IM PAYLNDEK | 599.78 | 602.28 | 2.45 | ↑ 2.45-fold |
| Q06830 | VAPEEHPVLLTEAPLNPK | 957.02 | 957.02 | 0.41 | ↓ 2.44-fold |
| P10809 | YLGYLEQIM R | 653.83 | 656.33 | 0.40 | ↓ 2.50-fold |
| Note: This table contains hypothetical data for illustrative purposes. M indicates a methionine-containing peptide where a mass shift is observed.* |
Table 2: Comparison of In-Solution and In-Gel Digestion Techniques
| Feature | In-Solution Digestion | In-Gel Digestion |
| Throughput | High; suitable for many samples simultaneously. | Lower; requires manual gel handling. |
| Fractionation | No; analyzes the entire proteome at once. | Yes; reduces sample complexity and increases proteome coverage. |
| Protein Solubility | Better for insoluble or membrane proteins (with appropriate detergents). | Limited by protein entry and migration into the gel. |
| Potential for Loss | Lower risk of sample loss. | Higher risk of sample loss during staining, excision, and extraction steps. |
| Best For | Global proteome profiling; high-throughput screening. | Analyzing specific protein complexes; deep proteome mining. |
References
- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 6. medicine.yale.edu [medicine.yale.edu]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. w2.uib.no [w2.uib.no]
- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Useful Protocols [research.childrenshospital.org]
- 13. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Application Note: High-Sensitivity Detection and Quantification of L-Methionine-¹³C₅ by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of L-Methionine-¹³C₅ in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are applicable for a range of research applications, including stable isotope labeling by amino acids in cell culture (SILAC), metabolic flux analysis, and pharmacokinetic studies. This document includes sample preparation protocols, optimized mass spectrometry settings, and data presentation guidelines.
Introduction
L-Methionine is an essential amino acid involved in numerous critical metabolic pathways, including protein synthesis and methylation reactions. Stable isotope-labeled L-Methionine, such as L-Methionine-¹³C₅, serves as a valuable tracer in mass spectrometry-based research to elucidate metabolic fluxes and protein turnover.[1][2] The ability to accurately detect and quantify L-Methionine-¹³C₅ is paramount for the integrity of studies employing this isotopic tracer. This application note details a robust LC-MS/MS method for this purpose.
Experimental Protocols
Sample Preparation
The success of LC-MS/MS analysis is highly dependent on the quality of sample preparation to remove interfering substances.[3]
Protocol 1: Protein Precipitation for Plasma or Serum Samples
This protocol is adapted from a method for the analysis of amino acids in plasma.[3]
-
Sample Aliquoting: Aliquot 50 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard. For relative quantification, this may be an unlabeled L-Methionine standard. For absolute quantification, a different isotopically labeled standard not present in the sample is recommended.
-
Protein Precipitation: Add 150 µL of ice-cold 1% sulfosalicylic acid in water. Vortex for 30 seconds.
-
Incubation: Incubate the samples at 4°C for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Cell Lysate Preparation for Cell Culture Experiments
This protocol is suitable for cells grown in media containing L-Methionine-¹³C₅.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 500 µL of ice-cold methanol to each well of a 6-well plate (adjust volume based on culture vessel size). Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Internal Standard Addition: Add an internal standard as described in Protocol 1.
-
Homogenization: Vortex the cell lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min |
Mass Spectrometry
The following settings are a starting point and should be optimized for the specific instrument in use. The Multiple Reaction Monitoring (MRM) transitions are predicted based on the known fragmentation patterns of methionine, which commonly involves the neutral loss of ammonia (NH₃) and formic acid (HCOOH, observed as a loss of H₂O and CO).
Table 2: Mass Spectrometry Settings
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Predicted MRM Transitions for L-Methionine-¹³C₅
The precursor ion (Q1) for L-Methionine-¹³C₅ ([M+H]⁺) has a mass-to-charge ratio (m/z) of 155.1. Common product ions (Q3) result from the loss of ammonia (-17 Da) and the loss of the carboxyl group as formic acid (-46 Da).
| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Dwell Time (ms) | Putative Neutral Loss |
| L-Methionine-¹³C₅ | 155.1 | 138.1 | 50 | NH₃ |
| L-Methionine-¹³C₅ | 155.1 | 109.1 | 50 | HCOOH |
Collision Energy Optimization: The collision energy should be optimized for each transition to achieve the highest signal intensity. A starting point for optimization can be derived from existing methods for unlabeled methionine and adjusted for the labeled compound.
Quantitative Data
The following tables provide an example of a calibration curve and the limit of detection and quantification for L-Methionine-¹³C₅ analysis. These values are representative and should be determined experimentally for each specific assay and matrix. A typical calibration curve for amino acid analysis in plasma can range from 1 to 500 µmol/L.[3]
Table 4: Example Calibration Curve for L-Methionine-¹³C₅ in Plasma
| Concentration (µM) | Peak Area (Arbitrary Units) |
| 1 | 5,230 |
| 5 | 26,150 |
| 10 | 51,800 |
| 50 | 259,500 |
| 100 | 521,000 |
| 250 | 1,305,000 |
| 500 | 2,612,000 |
Table 5: Method Performance Characteristics
| Parameter | Value |
| Linear Range | 1 - 500 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µM |
| Limit of Quantification (LOQ) | 1.0 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic fate of methionine and the experimental workflow for its detection.
Caption: Experimental workflow for L-Methionine-¹³C₅ quantification.
Caption: Simplified metabolic pathway of L-Methionine.
References
Application Notes: Using L-Methionine-¹³C₅ to Study Protein Dynamics in Non-Dividing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein dynamics, encompassing synthesis, degradation, and overall turnover, is crucial for understanding cellular homeostasis, aging, and disease. In non-dividing cells, such as terminally differentiated cells (e.g., neurons) or senescent cells, protein turnover is a key determinant of cellular function and longevity. Traditional methods for studying protein dynamics often rely on techniques that are less suited for quiescent cell populations. The use of stable isotope labeling with amino acids in cell culture (SILAC) offers a powerful alternative. Specifically, pulsed SILAC (pSILAC) with L-Methionine-¹³C₅ provides a robust method to quantify protein turnover in these specialized cell types.
Methionine is an essential amino acid and its incorporation into newly synthesized proteins makes it an excellent tracer for monitoring protein dynamics.[1] By introducing L-Methionine-¹³C₅ into the cell culture medium for a defined period, researchers can distinguish newly synthesized proteins from the pre-existing protein pool using mass spectrometry. This application note provides detailed protocols and methodologies for utilizing L-Methionine-¹³C₅ to investigate protein dynamics in non-dividing cells.
Application: Measuring Protein Turnover in Senescent Fibroblasts
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Senescent cells remain metabolically active and exhibit significant changes in their proteome.[2][3] Understanding the dynamics of protein turnover in these cells can provide insights into the mechanisms of senescence and identify potential therapeutic targets. This protocol outlines the use of pSILAC with L-Methionine-¹³C₅ to compare protein half-lives in quiescent (non-dividing, non-senescent) and senescent fibroblasts.
Experimental Protocols
Preparation of Non-Dividing Cell Cultures
a. Induction of Senescence in Human IMR-90 Fibroblasts:
-
Culture IMR-90 human diploid fibroblasts in standard DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce senescence, expose the cells to a sub-lethal dose of ionizing radiation (e.g., 10 Gy) or treat with a chemotherapeutic agent like doxorubicin (e.g., 250 nM for 24 hours).[4]
-
After treatment, wash the cells with PBS and replace with fresh culture medium.
-
Culture the cells for 7-10 days to allow the senescent phenotype to develop. Confirm senescence by testing for senescence-associated β-galactosidase (SA-β-gal) activity and expression of senescence markers like p21 and p16.[2]
b. Preparation of Quiescent Control Cells:
-
Culture IMR-90 fibroblasts in parallel with the cells destined for senescence.
-
To induce quiescence, reduce the serum concentration in the culture medium to 0.2% FBS for 72 hours. This arrests the cells in the G0/G1 phase of the cell cycle, rendering them non-dividing.
Pulsed SILAC Labeling with L-Methionine-¹³C₅
-
Two days prior to the pulse, switch the culture medium of both senescent and quiescent cells to a custom DMEM formulation that lacks L-methionine but is supplemented with dialyzed FBS (dFBS) to minimize the concentration of unlabeled amino acids. Add a "light" (unlabeled) version of L-Methionine to this medium. This step helps to reduce the background of naturally occurring heavy isotopes.[2]
-
To initiate the pulse, replace the "light" medium with "heavy" SILAC medium. This medium is identical to the "light" medium but contains L-Methionine-¹³C₅ (Cambridge Isotope Laboratories, Inc., CLM-893-H) at a concentration of, for example, 100 mg/L.
-
The duration of the pulse can be varied depending on the expected turnover rates of the proteins of interest. For a global analysis of protein half-lives, a time-course experiment with harvesting points at 0, 24, 48, and 72 hours is recommended. For a simplified approach, a single time point of 72 hours can be used to capture a broad range of protein turnover rates.[2][3]
Cell Lysis and Protein Extraction
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Sample Preparation for Mass Spectrometry
-
Protein Digestion:
-
Take equal amounts of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds by incubating with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues by incubating with iodoacetamide in the dark at room temperature for 30 minutes.
-
Digest the proteins into peptides using a sequence-grade trypsin overnight at 37°C.[5]
-
-
Peptide Desalting:
-
Desalt the peptide mixtures using C18 spin columns or tips according to the manufacturer's protocol.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).[6]
-
Mass Spectrometry Analysis
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system (nanoLC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify both the "light" (pre-existing) and "heavy" (newly synthesized) peptide pairs.
Data Analysis and Calculation of Protein Half-Life
-
Process the raw mass spectrometry data using software capable of SILAC-based quantification, such as MaxQuant, Proteome Discoverer, or specialized R packages like KdeggeR.[7]
-
The software will identify peptides and quantify the intensity of the "light" (unlabeled) and "heavy" (L-Methionine-¹³C₅ labeled) isotopic envelopes for each peptide.
-
The fraction of newly synthesized protein at each time point is calculated as the ratio of the heavy peptide intensity to the sum of the heavy and light peptide intensities (H / (H + L)).
-
Protein half-life (t₁/₂) can be calculated by fitting the fraction of newly synthesized protein over time to a one-phase exponential decay model. For a single time point, the degradation rate constant (k_deg) can be estimated, from which the half-life is calculated as t₁/₂ = ln(2) / k_deg.[2]
Data Presentation
The quantitative data obtained from the pSILAC experiment can be summarized in tables to facilitate comparison between different conditions.
Table 1: Representative Protein Half-Lives in Quiescent vs. Senescent Fibroblasts
| Protein | Gene | Quiescent Half-Life (hours) | Senescent Half-Life (hours) | Function |
| Collagen alpha-1(I) chain | COL1A1 | 120 | 85 | Extracellular matrix protein |
| Lamin-B1 | LMNB1 | 95 | 50 | Nuclear envelope component |
| Cyclin-dependent kinase inhibitor 1A | CDKN1A (p21) | 8 | 15 | Cell cycle inhibitor |
| Interleukin-6 | IL6 | 4 | 6 | Pro-inflammatory cytokine (SASP factor) |
| Heat shock protein 90 | HSP90AA1 | 70 | 75 | Chaperone protein |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual values will vary depending on the specific experimental conditions.
Mandatory Visualization
Signaling Pathway: Methionine Metabolism and Protein Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. raw.githubusercontent.com [raw.githubusercontent.com]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. spectra2000.it [spectra2000.it]
- 6. Stable Isotopic Labeling by Amino Acids in Cultured Primary Neurons: Application to Brain-derived Neurotrophic Factor-dependent Phosphotyrosine-associated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: L-Methionine-¹³C₅ in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Methionine-¹³C₅ is a stable isotope-labeled essential amino acid that serves as a powerful tool in drug discovery and development. By replacing the naturally abundant ¹²C atoms with ¹³C at all five carbon positions, researchers can trace the metabolic fate of methionine through various cellular pathways with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the quantification of metabolic fluxes, protein turnover, and the activity of key signaling pathways, providing invaluable insights into drug mechanism of action, target engagement, and off-target effects.
These application notes provide an overview of the key applications of L-Methionine-¹³C₅ in drug discovery, accompanied by detailed experimental protocols and data presentation examples.
Key Applications
-
Metabolic Flux Analysis (MFA) of One-Carbon Metabolism: Elucidate how drugs modulate the central metabolic pathways involving methionine, including the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[1][2]
-
Quantitative Proteomics (SILAC): Determine the effect of drug candidates on protein synthesis, degradation, and overall turnover on a proteome-wide scale.[3][4][5][6][7][8][9][10][11][12]
-
Target Deconvolution and Biomarker Discovery: Identify novel drug targets and biomarkers by observing drug-induced changes in metabolic pathways and protein expression profiles.
Application 1: Metabolic Flux Analysis of One-Carbon Metabolism to Assess Drug-Target Engagement
Objective: To quantify the effect of a drug candidate on the flux through the methionine cycle and related pathways. This example focuses on the anti-cancer drug methotrexate, an inhibitor of dihydrofolate reductase (DHFR), which impacts one-carbon metabolism.[13][14][15]
Signaling Pathway: One-Carbon Metabolism
The following diagram illustrates the central role of methionine in one-carbon metabolism, which is critical for the synthesis of nucleotides and for methylation reactions.
Experimental Protocol: L-Methionine-¹³C₅ Tracing of Methotrexate Effects
-
Cell Culture and Labeling:
-
Culture cancer cells (e.g., HCT116) in standard RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For the labeling experiment, prepare custom RPMI-1640 medium lacking methionine but supplemented with dialyzed FBS.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with the methionine-free medium containing either unlabeled L-methionine (200 µM) or L-Methionine-¹³C₅ (200 µM).
-
Treat cells with the desired concentration of methotrexate (e.g., 1 µM) or vehicle control (DMSO).
-
Incubate for a time course (e.g., 0, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -80°C for 15 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Monitor the mass isotopologues of key metabolites in the one-carbon metabolism pathway (e.g., Methionine, SAM, SAH, Homocysteine).
-
-
Data Analysis:
-
Calculate the fractional enrichment of ¹³C in each metabolite at each time point.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and estimate the relative or absolute fluxes through the reactions of interest.
-
Data Presentation
The following table summarizes hypothetical quantitative data from an L-Methionine-¹³C₅ tracing experiment investigating the effect of methotrexate on the methionine cycle flux.
| Metabolite | Treatment | Fractional Enrichment of ¹³C₅ (at 24h) | Relative Flux (vs. Control) |
| SAM | Control | 0.85 ± 0.05 | 1.00 |
| Methotrexate (1 µM) | 0.65 ± 0.07 | 0.76 | |
| SAH | Control | 0.83 ± 0.06 | 1.00 |
| Methotrexate (1 µM) | 0.62 ± 0.08 | 0.75 |
Application 2: Quantitative Proteomics (SILAC) for Measuring Drug-Induced Changes in Protein Turnover
Objective: To determine the effect of a proteasome inhibitor drug (e.g., Bortezomib) on the degradation rates of individual proteins.
Experimental Workflow: pSILAC (pulsed SILAC)
This workflow is designed to measure protein turnover by introducing the heavy-labeled amino acid for a defined period.
Experimental Protocol: pSILAC for Protein Turnover Analysis
-
Cell Culture and Labeling:
-
Adapt cells to SILAC-compatible medium (e.g., DMEM for SILAC) containing unlabeled ("light") L-methionine.
-
Culture the cells for at least 6 doublings to ensure complete incorporation of the light amino acid.
-
At the start of the experiment (time 0), switch the cells to SILAC medium containing "heavy" L-Methionine-¹³C₅.
-
Simultaneously, treat one set of cells with the drug of interest (e.g., 100 nM Bortezomib) and the other with a vehicle control.
-
-
Time-Course Sample Collection:
-
Harvest cells at multiple time points after the media switch (e.g., 0, 4, 8, 12, 24 hours).
-
For each time point, wash the cells with PBS, lyse the cells, and quantify the protein concentration.
-
-
Sample Preparation for MS:
-
Combine equal amounts of protein from the "light" (pre-switch) and "heavy" (post-switch) samples for each time point and condition.
-
Perform in-solution or in-gel tryptic digestion of the protein mixtures.
-
Desalt the resulting peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by high-resolution LC-MS/MS.
-
The mass spectrometer will detect both the "light" and "heavy" forms of each methionine-containing peptide.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the ratio of heavy to light (H/L) for each peptide.
-
Calculate the protein turnover rate by fitting the H/L ratios over the time course to a first-order kinetics model.
-
Data Presentation
The following table shows example data for the calculated protein half-lives for known proteasome targets in response to Bortezomib treatment.
| Protein | Treatment | Protein Half-life (hours) | Change in Half-life |
| p53 | Control | 1.5 ± 0.2 | - |
| Bortezomib (100 nM) | 4.8 ± 0.5 | + 3.3 hours | |
| c-Myc | Control | 0.5 ± 0.1 | - |
| Bortezomib (100 nM) | 1.8 ± 0.3 | + 1.3 hours | |
| Actin | Control | 48 ± 5 | - |
| Bortezomib (100 nM) | 50 ± 6 | No significant change |
Conclusion
L-Methionine-¹³C₅ is a versatile and indispensable tool for modern drug discovery and development. Its application in metabolic flux analysis and quantitative proteomics provides a deep and quantitative understanding of a drug's effect on cellular physiology. The protocols and examples provided here serve as a starting point for researchers to design and implement their own studies to accelerate the development of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 5. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of methionine on methotrexate metabolism in rat hepatocytes in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Canonical Wnt is inhibited by targeting one-carbon metabolism through methotrexate or methionine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low L-Methionine-13C5 incorporation efficiency.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low L-Methionine-13C5 incorporation efficiency in their metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected incorporation efficiency for this compound in SILAC experiments?
A1: For accurate quantitative proteomics using SILAC, the incorporation efficiency of heavy-labeled amino acids, including this compound, should be greater than 95%.[1][2] Ideally, incorporation should be as close to 100% as possible to ensure that the vast majority of the proteome is labeled, allowing for reliable quantification.[3]
Q2: How many cell doublings are required for complete this compound incorporation?
A2: A minimum of five to six cell doublings in the heavy-labeled medium is recommended to achieve near-complete incorporation of this compound.[1][3][4][5][6] This number of doublings allows for the dilution of pre-existing, "light" proteins through cell division and protein turnover.[4]
Q3: Why is dialyzed fetal bovine serum (FBS) recommended for SILAC media?
A3: Dialyzed FBS is crucial for SILAC experiments because the dialysis process removes free amino acids, including unlabeled ("light") methionine.[4][7] The presence of light methionine in standard FBS would compete with the heavy this compound, leading to incomplete labeling and inaccurate quantification.[4][5]
Q4: Can the concentration of this compound in the medium affect incorporation efficiency?
A4: Yes, the concentration of this compound can impact labeling. While it's important to provide enough of the labeled amino acid for normal cell growth and protein synthesis, excessively high concentrations are often unnecessary and not cost-effective. The optimal concentration can be cell-line dependent. It's recommended to use a concentration similar to that found in standard culture media formulations.[4]
Q5: What is the Methionine Salvage Pathway, and can it affect my labeling efficiency?
A5: The methionine salvage pathway is a series of enzymatic reactions that recycles 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine.[8][9] This pathway can potentially dilute the intracellular pool of this compound with newly synthesized, unlabeled methionine, thereby reducing incorporation efficiency. This is a more significant concern in organisms or cell types with a highly active methionine salvage pathway.
Troubleshooting Guides
Issue 1: Low Incorporation Efficiency (<95%) Detected by Mass Spectrometry
This is one of the most common issues in SILAC experiments and can significantly impact the accuracy of quantitative data.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the this compound containing medium. For slow-growing cell lines, a longer culture period may be necessary. Track the number of passages and doublings carefully.[1][4] |
| Contamination with Light Methionine | Verify that the SILAC medium is prepared with dialyzed fetal bovine serum (FBS) to eliminate free, unlabeled amino acids.[4][7] Ensure all other media components are free of unlabeled methionine. |
| Suboptimal this compound Concentration | Confirm that the concentration of this compound in your custom medium is appropriate for your cell line, typically matching the concentration in standard media formulations. |
| High Cell Density | Avoid excessively high cell densities during culture, as this can lead to nutrient depletion, including the labeled methionine, and reduced incorporation. Maintain cells in the log growth phase.[10] |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism, including amino acid uptake and utilization, potentially affecting labeling efficiency. |
| Methionine Salvage Pathway Activity | If other causes are ruled out, consider the possibility of the methionine salvage pathway diluting the labeled methionine pool. This is more complex to address and may require metabolic inhibitors, though this can have other effects on cell physiology. |
Experimental Protocol: Assessing this compound Incorporation Efficiency
This protocol outlines the steps to determine the percentage of heavy label incorporation using mass spectrometry.
Methodology:
-
Sample Collection: After at least five cell doublings in the "heavy" this compound medium, harvest a small aliquot of cells (approximately 1x10^6 cells).[11]
-
Protein Extraction and Digestion:
-
Lyse the cell pellet using a suitable lysis buffer.
-
Quantify the protein concentration using a standard method like the Bradford assay.
-
Take a 20-50 µg aliquot of the protein lysate.
-
Perform in-solution or in-gel digestion of the proteins with trypsin. Trypsin cleaves at the C-terminus of lysine and arginine residues.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use a proteomics software package that supports SILAC analysis (e.g., MaxQuant) to identify and quantify peptides.
-
The software will identify peptide pairs (light and heavy) and calculate the intensity ratio.
-
The incorporation efficiency can be calculated for each methionine-containing peptide using the following formula: Incorporation Efficiency (%) = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100
-
Calculate the median incorporation efficiency across all identified methionine-containing peptides to get a global assessment.[12]
-
Quantitative Data Summary
Table 1: Recommended L-Methionine Concentrations in Common Cell Culture Media
This table provides a reference for the typical concentrations of L-methionine in commonly used cell culture media. When preparing SILAC media, the this compound should be supplemented at a similar concentration.
| Media Formulation | L-Methionine Concentration (mg/L) | L-Methionine Concentration (µM) |
| DMEM | 30 | ~201 |
| RPMI-1640 | 15 | ~101 |
| MEM | 15 | ~101 |
| DMEM/F-12 | 17.24 | ~116 |
Note: Concentrations can vary slightly between manufacturers. Always refer to the specific formulation of your base medium.
Visualizations
Caption: Troubleshooting workflow for low this compound incorporation.
Caption: Experimental workflow for assessing labeling efficiency.
Caption: Methionine salvage pathway's impact on SILAC labeling.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]
Optimizing L-Methionine-¹³C₅ Labeling Time in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing L-Methionine-¹³C₅ labeling time in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general guideline for the duration of L-Methionine-¹³C₅ labeling to achieve sufficient incorporation for quantitative proteomics?
A1: For most cell lines, a labeling period equivalent to at least five to seven cell doublings is recommended to achieve greater than 95% incorporation of L-Methionine-¹³C₅ into the proteome.[1][2] This duration allows for the dilution of pre-existing, unlabeled proteins through cell division and protein turnover.
Q2: How does cell growth rate affect the required labeling time?
A2: The optimal labeling time is inversely proportional to the cell growth rate. Faster-growing cell lines will reach near-complete labeling more quickly than slower-growing lines. It is crucial to determine the doubling time of your specific cell line in the labeling medium to accurately estimate the required incubation period.
Q3: Is it necessary to use dialyzed fetal bovine serum (FBS) in the labeling medium?
A3: Yes, it is highly recommended to use dialyzed FBS. Standard FBS contains unlabeled amino acids, including methionine, which will compete with the labeled L-Methionine-¹³C₅ and prevent complete incorporation.
Q4: Can L-Methionine-¹³C₅ be metabolized into other amino acids, and if so, how does this impact the experiment?
A4: While less common than the conversion of arginine to proline, metabolic conversion of methionine can occur. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor.[3] Alterations in the SAM cycle could potentially influence the availability of L-Methionine-¹³C₅ for protein synthesis. However, for most standard SILAC experiments, this is not a major concern. For specific investigations into methylation dynamics, a "heavy methyl SILAC" strategy might be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (<95%) | Insufficient labeling time: The cells may not have undergone enough doublings. | Increase the labeling duration. A time-course experiment is recommended to determine the optimal labeling time for your specific cell line (see Experimental Protocols). |
| Presence of unlabeled methionine: The medium may be contaminated with unlabeled methionine from non-dialyzed serum or other supplements. | Ensure the use of high-quality, dialyzed FBS and amino acid-free media. | |
| Slow protein turnover: Some proteins have very long half-lives and may not be fully replaced with labeled versions within the standard labeling period. | For studies focusing on highly stable proteins, a longer labeling time or a pulse-chase experiment may be necessary. | |
| Inconsistent Labeling Between Replicates | Variable cell growth rates: Differences in cell density, passage number, or culture conditions can lead to inconsistent growth and labeling. | Maintain consistent cell culture practices across all replicates, including seeding density and passage number. |
| Inaccurate cell counting: Errors in determining cell numbers can lead to incorrect estimations of doubling times. | Use a reliable and consistent method for cell counting. | |
| Unexpected Mass Shifts in Mass Spectrometry Data | Post-translational modifications: Methionine residues can be oxidized, leading to a mass shift. | Optimize sample preparation to minimize oxidation. Consider including variable modifications for methionine oxidation in your mass spectrometry search parameters. |
| Metabolic conversion: While less common, the labeled carbon atoms from methionine could potentially be incorporated into other metabolites. | This is generally not a significant issue for protein-level quantification. For metabolomics studies, careful analysis of metabolic pathways is required. |
Experimental Protocols
Protocol 1: Determining Optimal L-Methionine-¹³C₅ Labeling Time
This protocol outlines a time-course experiment to empirically determine the optimal labeling duration for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete growth medium
-
SILAC labeling medium (DMEM or RPMI 1640 without L-methionine, L-lysine, and L-arginine)
-
Dialyzed Fetal Bovine Serum (FBS)
-
L-Lysine and L-Arginine (light isotopes)
-
L-Methionine-¹³C₅ (heavy isotope)
-
Cell lysis buffer
-
Protein digestion reagents (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed your cells in multiple plates or flasks at a consistent density in your standard complete growth medium.
-
Medium Exchange: After the cells have attached and started to proliferate, replace the standard medium with the "heavy" SILAC labeling medium containing L-Methionine-¹³C₅ and light lysine and arginine.
-
Time-Course Harvest: Harvest a subset of cells at various time points corresponding to estimated cell doublings (e.g., 1, 2, 3, 4, 5, 6, and 7 doublings).
-
Protein Extraction and Digestion: Lyse the cells and extract the proteins. Perform in-solution or in-gel digestion of the proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Determine the labeling efficiency by calculating the ratio of the intensity of the heavy (L-Methionine-¹³C₅-containing) peptides to the total intensity (heavy + light peptides) for a set of identified peptides. Plot the labeling efficiency against the number of cell doublings to determine the point at which the incorporation plateaus (ideally >95%).
Protocol 2: Assessing L-Methionine-¹³C₅ Labeling Efficiency
This protocol describes how to verify the incorporation efficiency of L-Methionine-¹³C₅ before proceeding with the main experiment.
Materials:
-
Cell lysate from cells labeled with L-Methionine-¹³C₅
-
Protein digestion reagents (e.g., trypsin)
-
LC-MS/MS system
-
SILAC analysis software (e.g., MaxQuant)
Procedure:
-
Sample Preparation: Take a small aliquot of the cell lysate from your heavy-labeled culture.
-
Protein Digestion: Digest the proteins to peptides using your standard protocol.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use a SILAC-aware software to search the data. The software will identify peptide pairs (light and heavy) and calculate the intensity ratio. The labeling efficiency is calculated as: Efficiency (%) = (Intensity_Heavy / (Intensity_Heavy + Intensity_Light)) * 100
-
Verification: A labeling efficiency of >95% is generally considered sufficient for quantitative proteomics experiments.
Visualizations
Caption: Workflow for a typical L-Methionine-¹³C₅ SILAC experiment.
Caption: Logic diagram for troubleshooting low labeling efficiency.
Caption: Simplified overview of L-Methionine-¹³C₅ metabolism in the cell.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
L-Methionine-13C5 Mass Spectrometry Analysis: A Technical Support Guide
Welcome to the technical support center for L-Methionine-13C5 mass spectrometry data analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments utilizing ¹³C₅-labeled L-Methionine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in mass spectrometry?
A1: this compound is a stable isotope-labeled version of the essential amino acid L-Methionine, where the five carbon atoms are replaced with the heavy isotope, carbon-13.[1] This isotopic labeling allows it to be distinguished from its naturally occurring counterpart by mass spectrometry based on its increased mass. Its primary applications include:
-
Metabolic Flux Analysis (MFA): To trace the metabolic fate of methionine through various biochemical pathways.[1][2]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): As a component of heavy media for quantitative proteomics.
-
Internal Standard: For the accurate quantification of unlabeled methionine and related metabolites in biological samples.[1]
Q2: I am observing a peak at M+6 instead of M+5 for my this compound standard. What could be the cause?
A2: While this compound has a theoretical mass shift of +5 Da compared to the unlabeled compound, observing a peak at M+6 could be due to the presence of L-Methionine-¹³C₅,¹⁵N. This variant is labeled with five ¹³C atoms and one ¹⁵N atom, resulting in a total mass shift of +6 Da. It is crucial to verify the exact isotopic composition of the standard you are using from the manufacturer's certificate of analysis.
Q3: How can I correct for the natural abundance of ¹³C in my samples when calculating isotopic enrichment?
A3: Correcting for the natural abundance of heavy isotopes is a critical step in metabolic flux analysis. The naturally occurring isotopes of various elements (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S) contribute to the mass isotopomer distribution (MID) of a metabolite. This correction is typically performed using mathematical algorithms that subtract the contribution of natural isotopes from the measured MIDs. Several software packages and custom scripts are available to perform this correction, often based on the binomial distribution of natural isotopes.
Q4: My mass spectrometry data shows incomplete labeling of methionine-containing peptides after introducing this compound. What are the possible reasons and how can I troubleshoot this?
A4: Incomplete labeling is a common issue in stable isotope labeling experiments. Potential causes and troubleshooting steps include:
-
Insufficient Incubation Time: The time required to reach isotopic steady state depends on the cell type and the turnover rate of the protein or metabolite of interest. It is often necessary to perform a pilot study to determine the optimal labeling duration.
-
Cellular Proliferation: For adherent cells, ensure they are in the log phase of growth (30-90% confluency) to maximize the uptake and incorporation of the labeled amino acid. For suspension cells, maintain an appropriate cell density.
-
Presence of Unlabeled Methionine: The labeling medium may be contaminated with unlabeled methionine, or the cells may have internal stores of unlabeled methionine that are not fully depleted. Ensure the use of high-purity labeled methionine and consider a pre-incubation period in a methionine-free medium before adding the labeled methionine.
-
Methionine Salvage Pathway: Cells can recycle methionine through the methionine salvage pathway. This can dilute the labeled pool with unlabeled atoms.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Loss of Sensitivity
Symptoms:
-
Low abundance of the this compound peak.
-
High background noise.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | The sample matrix (e.g., salts, lipids, proteins) can suppress the ionization of this compound.[2][3] Optimize sample preparation by including a protein precipitation step (e.g., with sulfosalicylic acid) or solid-phase extraction (SPE) to remove interfering substances.[4] Diluting the sample can also mitigate matrix effects. |
| Ionization Source Contamination | A dirty ion source can lead to reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source. |
| Improper Mass Spectrometer Tuning | The instrument may not be properly calibrated or tuned for the mass range of interest. Regularly tune and calibrate the mass spectrometer using appropriate standards.[5] |
| Sample Degradation | Methionine is susceptible to oxidation.[6][7][8] Handle samples appropriately, minimize exposure to air and light, and consider storing them at low temperatures. |
Issue 2: Inaccurate Quantification
Symptoms:
-
Poor reproducibility between replicate injections.
-
Non-linear standard curve.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Internal Standard | If using this compound as an internal standard, ensure that it is added to the samples at a known concentration early in the sample preparation process to account for any sample loss.[9] |
| Variability in Sample Preparation | Inconsistent sample handling, such as variations in extraction efficiency or dilution factors, can lead to inaccurate quantification.[9] Use a standardized and validated sample preparation protocol. |
| Carry-over | Residual sample from a previous injection can be carried over to the next, leading to artificially high readings. Run blank injections between samples to check for and minimize carry-over. |
| Adduct Formation | L-Methionine can form adducts with salts (e.g., sodium, potassium) present in the mobile phase or sample matrix, which can split the signal and affect quantification.[5][10] Optimize the mobile phase composition and consider using high-purity solvents and additives. |
Issue 3: Presence of Unexpected Peaks
Symptoms:
-
Mass spectra show peaks that do not correspond to this compound or its expected fragments.
-
Interfering peaks co-elute with the analyte of interest.
Possible Causes and Solutions:
| Cause | Solution |
| Methionine Oxidation | Methionine can be oxidized to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da).[11] This can occur during sample preparation or in the ion source.[7] To minimize oxidation, use fresh reagents, avoid excessive heat, and consider adding antioxidants. |
| In-source Fragmentation | High cone voltage or other ion source parameters can cause the this compound molecule to fragment before mass analysis. Optimize the ion source conditions to achieve soft ionization.[12] |
| Contamination | Contamination can be introduced from solvents, reagents, or labware. Use high-purity, MS-grade solvents and reagents, and ensure that all labware is thoroughly cleaned. |
| Co-eluting Isobaric Compounds | Other compounds in the sample may have the same nominal mass as this compound. Improve chromatographic separation by optimizing the column, mobile phase, and gradient. High-resolution mass spectrometry can also help to distinguish between isobaric compounds. |
Data Presentation
Table 1: Theoretical and Observed m/z Values for L-Methionine and its Isotopologues.
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Da) |
| L-Methionine | C₅H₁₁NO₂S | 149.0510 | 150.0583 |
| L-Methionine-¹³C₅ | ¹³C₅H₁₁NO₂S | 154.0678 | 155.0751 |
| L-Methionine-¹³C₅,¹⁵N | ¹³C₅H₁₁¹⁵NO₂S | 155.0648 | 156.0721 |
| L-Methionine Sulfoxide | C₅H₁₁NO₃S | 165.0459 | 166.0532 |
Table 2: Common Fragments of Protonated Methionine in Mass Spectrometry. [12]
| Fragmentation | Neutral Loss | Description |
| [M+H - NH₃]⁺ | 17.0265 | Loss of ammonia |
| [M+H - H₂O]⁺ | 18.0106 | Loss of water |
| [M+H - H₂O - CO]⁺ | 46.0055 | Sequential loss of water and carbon monoxide |
Experimental Protocols
Protocol 1: this compound Labeling in Cell Culture for Metabolic Flux Analysis
-
Cell Culture: Grow cells in standard culture medium to ~70-80% confluency.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add pre-warmed culture medium containing this compound at the desired concentration. The standard concentration of methionine in DMEM is 0.2 mM.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled methionine. This time should be optimized for the specific cell line and experimental goals.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Centrifuge the reconstituted sample to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: Sample Preparation of Plasma for this compound Analysis
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the plasma sample.
-
Protein Precipitation: Add a protein precipitating agent, such as a 30% sulfosalicylic acid solution, to the plasma sample.[4]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Dilution: Dilute the supernatant with the mobile phase to bring the analyte concentration within the linear range of the instrument.[4]
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system for analysis.
Visualizations
Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.
Caption: A typical workflow for Metabolic Flux Analysis (MFA).
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of free methionine in human blood plasma by species-specific isotope dilution HPLC-ICP-MS using 34S-labelled methionine - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Methionine-¹³C5 Labeling Experiments
Welcome to the technical support center for L-Methionine-¹³C5 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to incomplete labeling in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is L-Methionine-¹³C5 and what is it used for?
L-Methionine-¹³C5 is a stable isotope-labeled form of the essential amino acid L-Methionine, where five carbon atoms are replaced with the heavy isotope ¹³C.[1] It is a valuable tracer used in metabolic studies to track the fate of methionine in various biochemical pathways, including protein synthesis and methylation reactions.[2][3] A primary application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based method for quantitative proteomics.[4][5]
Q2: What is considered "incomplete labeling" and why is it a problem?
Q3: How many cell doublings are required to achieve complete labeling?
For most cell lines, a minimum of five to seven cell doublings in the L-Methionine-¹³C5-containing medium is recommended to ensure complete incorporation of the labeled amino acid.[4][9] This is because the replacement of the light amino acid with the heavy one primarily occurs through protein turnover and new protein synthesis.
Q4: Can the type of serum used in the cell culture medium affect labeling efficiency?
Yes, it is crucial to use dialyzed fetal bovine serum (dFBS) in your SILAC medium. Standard FBS contains endogenous amino acids, including L-Methionine, which will compete with the labeled L-Methionine-¹³C5 and prevent complete labeling. Dialysis removes these small molecules, ensuring that the labeled amino acid is the only source available to the cells.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency (<95%)
Symptoms:
-
Mass spectrometry data shows significant peaks for both light (unlabeled) and heavy (labeled) peptides.
-
Calculated heavy-to-light ratios are inconsistent or lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-7 doublings in the labeled medium. Track the number of passages and cell doublings carefully.[4] |
| Presence of Unlabeled Methionine | Verify that dialyzed fetal bovine serum (dFBS) was used. Ensure that no other media components contain unlabeled methionine. |
| Cell Health and Viability Issues | Monitor cell morphology and viability. Suboptimal cell health can lead to reduced protein synthesis and turnover, thus affecting labeling efficiency. |
| Incorrect Concentration of L-Methionine-¹³C5 | Ensure the concentration of L-Methionine-¹³C5 in the medium is equivalent to or slightly higher than the concentration of methionine in standard medium formulations. |
| Methionine Salvage Pathway Activity | In some cell lines, the methionine salvage pathway can recycle unlabeled methionine byproducts, diluting the ¹³C label.[10][11] This is a more complex issue and may require specific pathway inhibitors or advanced data analysis techniques to correct for. |
Issue 2: Inconsistent or Unreliable Quantification
Symptoms:
-
High variability in heavy-to-light ratios for the same peptide across technical replicates.
-
Systematic bias in ratios (e.g., all ratios are skewed in one direction).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Labeling | Address the causes of low labeling efficiency as described in the section above. |
| Sample Mixing Errors | Ensure accurate and consistent mixing of "heavy" and "light" cell populations before cell lysis and protein extraction. |
| Mass Spectrometry Performance | Calibrate the mass spectrometer regularly and ensure it is operating within specifications. Use high-resolution mass spectrometry for accurate quantification.[8] |
| Data Analysis Parameters | Use appropriate software and algorithms for SILAC data analysis. Ensure that the correct mass shifts for L-Methionine-¹³C5 are being used. |
| Experimental Design Flaw | Consider implementing a label-swap replicate in your experimental design. This involves performing the experiment twice, with the labels reversed in the second replicate, which can help to correct for systematic errors.[8] |
Experimental Protocols
Protocol 1: Standard L-Methionine-¹³C5 Labeling in Cell Culture (SILAC)
This protocol outlines the basic steps for labeling adherent cells with L-Methionine-¹³C5.
-
Media Preparation:
-
Prepare "heavy" and "light" SILAC media. Both should be based on a methionine-deficient formulation (e.g., DMEM for SILAC).
-
Supplement both media with dialyzed fetal bovine serum (dFBS) to the desired concentration (typically 10%).
-
To the "light" medium, add unlabeled L-Methionine to the standard concentration (e.g., 30 mg/L).
-
To the "heavy" medium, add L-Methionine-¹³C5 to the same concentration as the light version.
-
Sterile-filter both media using a 0.22 µm filter.[12]
-
-
Cell Adaptation:
-
Thaw and culture your cells in standard (light) medium until they are healthy and actively proliferating.
-
Passage the cells into two separate flasks, one for "light" and one for "heavy" labeling.
-
Culture the cells for at least five doublings in their respective SILAC media, passaging them as needed.[12] Maintain the cells in a log growth phase.
-
-
Experiment and Harvesting:
-
Once labeling is complete, perform your experimental treatment on the appropriate cell population(s).
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Combine the "heavy" and "light" cell pellets in a 1:1 ratio (or as dictated by your experimental design).
-
Proceed with cell lysis, protein extraction, and preparation for mass spectrometry.
-
Protocol 2: Calculating Labeling Efficiency
-
Sample Preparation: After at least five cell doublings, harvest a small aliquot of the "heavy" labeled cells.
-
Protein Digestion: Lyse the cells, extract the proteins, and perform a standard in-solution or in-gel tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer.
-
Data Analysis:
-
Extract the ion chromatograms for several abundant methionine-containing peptides.
-
For each peptide, identify the peak corresponding to the unlabeled (light) version and the fully labeled (heavy) version.
-
Calculate the labeling efficiency using the following formula for each peptide: Labeling Efficiency (%) = [Intensity(heavy) / (Intensity(heavy) + Intensity(light))] * 100
-
Average the labeling efficiency across multiple peptides to get a reliable estimate for the entire proteome. An efficiency of >97% is generally considered acceptable.[9]
-
Visualizations
Caption: A typical experimental workflow for quantitative proteomics using L-Methionine-¹³C5 labeling.
Caption: A decision-making flowchart for troubleshooting incomplete L-Methionine-¹³C5 labeling.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | Methionine salvage pathway [reactome.org]
- 12. google.com [google.com]
Improving signal-to-noise ratio for L-Methionine-13C5 labeled peptides.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Methionine-¹³C₅ labeled peptides to improve the signal-to-noise ratio in their mass spectrometry experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing a low signal intensity for my L-Methionine-¹³C₅ labeled peptides?
Answer: Low signal intensity for your labeled peptides can stem from several factors throughout your experimental workflow. Here are the most common causes and their solutions:
-
Incomplete Metabolic Labeling: For accurate quantification, it is crucial to achieve near-complete incorporation of the labeled methionine.[1][2][3]
-
Solution: Ensure cells are cultured for a sufficient number of doublings (typically at least five) in the heavy-labeled medium to allow for complete protein turnover and incorporation of L-Methionine-¹³C₅.[4][5] Confirm the absence of "light" methionine in your SILAC medium, and consider using dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[4][6]
-
-
Methionine Oxidation: Methionine is susceptible to oxidation, which can occur during sample preparation and storage. This modification can lead to a decrease in the signal of the primary peptide and the appearance of a +16 Da mass shift.[7]
-
Solution: Minimize sample exposure to air and oxidizing agents. Use fresh, high-quality solvents and consider working in a low-oxygen environment. If oxidation is suspected, you can intentionally oxidize a small aliquot of your sample to confirm the presence of the oxidized peptide.[7]
-
-
Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer can significantly impact signal intensity.
-
Poor Ionization Efficiency: The chemical properties of a peptide can affect how well it ionizes in the mass spectrometer.
Question: My mass spectra show high background noise, which is obscuring my peptide signals. What can I do?
Answer: High background noise is a common issue in mass spectrometry that can significantly reduce the signal-to-noise ratio.[11][12][13] Here are some troubleshooting steps:
-
Contaminated Solvents or Reagents: The primary source of chemical noise is often contaminated solvents (water, acetonitrile) or reagents (formic acid, trifluoroacetic acid).[11][12]
-
System Contamination: The LC-MS system itself, including the tubing, autosampler, and column, can become contaminated over time.
-
Solution: Perform regular system cleaning and maintenance as recommended by the instrument manufacturer. This may include flushing the system with a series of strong solvents to remove contaminants.
-
-
Improper Sample Cleanup: Inadequate removal of salts, detergents, and other interfering substances from your peptide sample can contribute to background noise.
The following diagram illustrates a general troubleshooting workflow for high background noise:
Question: How can I confirm that my L-Methionine-¹³C₅ labeling is complete?
Answer: Incomplete labeling can lead to inaccurate quantification. You can assess the labeling efficiency using the following methods:
-
Mass Spectrometry Analysis of a Known Protein: Analyze a highly abundant protein from your labeled cell lysate. In the mass spectrum, you should ideally only see the "heavy" isotopic envelope for peptides containing methionine. The presence of a significant "light" peak indicates incomplete labeling.
-
Precursor Scans: Examine the precursor ion scans for methionine-containing peptides. The mass difference between the light and heavy versions of a peptide with one methionine residue will be 5 Da due to the ¹³C₅ label. The relative intensity of the light and heavy peaks will give you a direct measure of labeling efficiency.
Question: I see a peak at +16 Da from my main peptide peak. What does this indicate?
Answer: A mass shift of +16 Da is a strong indicator of methionine oxidation.[7] This can happen during sample preparation and handling.
The following diagram illustrates the effect of oxidation on a methionine-containing peptide:
Frequently Asked Questions (FAQs)
Q1: What is SILAC and how does it relate to L-Methionine-¹³C₅ labeling?
A1: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is a powerful technique for quantitative proteomics that uses metabolic labeling to introduce a mass difference between proteins from different cell populations.[4][5][16][17] L-Methionine-¹³C₅ is one of the "heavy" amino acids used in SILAC experiments.[18][19][20] One population of cells is grown in a "light" medium containing natural methionine, while the other is grown in a "heavy" medium with L-Methionine-¹³C₅.[17] When the samples are mixed, the relative abundance of a protein between the two samples can be determined by the ratio of the light to heavy peptide signals in the mass spectrometer.[16]
Q2: Are there alternatives to L-Methionine for SILAC labeling?
A2: Yes, other amino acids are commonly used for SILAC, most notably Arginine (Arg) and Lysine (Lys). The choice of amino acid depends on the specific experiment. Since trypsin, a common enzyme used in proteomics, cleaves after arginine and lysine, using labeled versions of these amino acids ensures that most tryptic peptides will be labeled.[6] Methionine is a less frequent amino acid, so labeling with methionine will label fewer peptides.[21]
Q3: Can I use software to help reduce noise in my data?
A3: Yes, several computational tools and algorithms can be used to reduce noise in mass spectrometry data.[13] These methods can help to distinguish true peptide signals from chemical and random noise, thereby improving the signal-to-noise ratio and the reliability of peptide identification and quantification.[13][22][[“]] Examples of such techniques include wavelet transformation and Gaussian mixture models.[13]
Experimental Protocols
Protocol 1: SILAC Labeling of Cultured Cells with L-Methionine-¹³C₅
This protocol outlines the basic steps for metabolic labeling of adherent mammalian cells.
-
Prepare SILAC Media: Prepare two types of cell culture media:
-
"Light" medium: Standard cell culture medium.
-
"Heavy" medium: The same medium, but lacking natural methionine and supplemented with L-Methionine-¹³C₅ at the same concentration as natural methionine.
-
Both media should be supplemented with dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.[4]
-
-
Cell Culture and Adaptation:
-
Experimental Treatment: Apply your specific experimental conditions (e.g., drug treatment) to one or both cell populations.
-
Cell Harvesting and Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" cell populations.
-
The following diagram provides a visual overview of the SILAC workflow:
Protocol 2: Sample Preparation of Mixed Lysates for Mass Spectrometry
This protocol describes the steps for preparing the mixed protein lysate for LC-MS/MS analysis.
-
Protein Reduction and Alkylation:
-
Reduce disulfide bonds in the proteins by adding a reducing agent (e.g., DTT) and incubating.
-
Alkylate the resulting free cysteines with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.[15]
-
-
Protein Digestion:
-
Digest the proteins into peptides using a protease such as trypsin. This is typically done overnight at 37°C.[14]
-
-
Peptide Desalting and Cleanup:
-
Sample Concentration and Reconstitution:
-
Dry the cleaned peptide sample in a vacuum centrifuge.
-
Reconstitute the peptides in a small volume of a suitable solvent (e.g., 0.1% formic acid in water) for injection into the LC-MS/MS system.
-
Quantitative Data Summary
While specific quantitative data will vary greatly between experiments and instruments, the table below provides some general parameters that can be optimized to improve the signal-to-noise ratio.
| Parameter | Typical Range/Value | Impact on Signal-to-Noise | Reference |
| LC Column Flow Rate | 100-300 nL/min | Lower flow rates can improve ionization efficiency and sensitivity. | [10] |
| MS1 Resolution | 60,000 - 120,000 | Higher resolution can help distinguish peptide signals from background ions. | [8][10] |
| MS2 Resolution | 15,000 - 60,000 | Affects the resolution of fragment ions for peptide identification. | [8][10] |
| AGC Target (MS1) | 1e6 - 3e6 | Controls the number of ions in the ion trap; optimizing can prevent space-charge effects and improve signal. | [8][10] |
| Maximum Injection Time (MS1) | 50 - 240 ms | Longer injection times can increase the number of ions detected, improving the signal for low-abundance peptides. | [9][24] |
| Normalized Collision Energy (NCE) | 25 - 30% | Optimizing NCE is crucial for obtaining informative fragment spectra for peptide identification. | [8][10] |
References
- 1. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wur.nl [wur.nl]
- 8. Optimization of mass spectrometric parameters improve the identification performance of capillary zone electrophoresis for single-shot bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docnum.umons.ac.be [docnum.umons.ac.be]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 17. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 20. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amino acid - Wikipedia [en.wikipedia.org]
- 22. A dynamic noise level algorithm for spectral screening of peptide MS/MS spectra [indigo.uic.edu]
- 23. consensus.app [consensus.app]
- 24. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for natural isotope abundance in L-Methionine-13C5 data.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Methionine-13C5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when correcting for natural isotope abundance in your mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotope abundance in my this compound experiment?
A1: All elements, including those in your molecule of interest and derivatization agents, have naturally occurring stable isotopes. For example, carbon is composed of approximately 98.9% ¹²C and 1.1% ¹³C.[1] This means that even in an unlabeled sample, a certain fraction of molecules will contain one or more heavy isotopes, contributing to the M+1, M+2, etc. peaks in a mass spectrum. When you introduce an isotopically labeled compound like this compound, the resulting mass shifts in your analyte of interest are a combination of incorporation of the ¹³C tracer and the natural abundance of heavy isotopes from all atoms in the molecule.[1] Failing to correct for this natural abundance can lead to an overestimation of isotopic enrichment and incorrect interpretation of metabolic fluxes or protein turnover rates.
Q2: What is the difference between isotopic purity and isotopic enrichment?
A2: Isotopic purity refers to the percentage of a specific isotope in the labeled positions of the tracer molecule. For instance, this compound with an isotopic purity of ≥99 atom % ¹³C means that at least 99% of the carbon atoms at the five labeled positions are ¹³C.[2] Isotopic enrichment is the average enrichment across all molecules in the sample. It is not the percentage of molecules that are fully labeled. For example, even with a 99% isotopic purity for each of the five carbon positions in this compound, there is a small probability that one or more of these positions will contain a ¹²C atom.
Q3: Can I use a theoretical natural abundance for correction, or do I need to run an unlabeled control sample?
A3: While theoretical natural abundances of isotopes are well-established, it is highly recommended to analyze an unlabeled control sample alongside your labeled samples.[3] This is because the instrument's performance and resolution can affect the measured isotopologue distribution. Using an unlabeled control allows you to determine the empirical natural abundance distribution for your specific molecule on your specific instrument, leading to a more accurate correction.
Q4: What are some common software tools available for natural isotope abundance correction?
A4: Several software packages are available to automate the correction process. Some commonly used tools include:
-
IsoCor: A Python-based tool for correcting mass spectrometry data for naturally occurring isotopes and the purity of the isotopic tracer.[4][5]
-
IsoCorrectoR: An R-based tool that can correct data from both MS and MS/MS experiments for natural abundance and tracer purity.[6][7]
-
Corna: A Python package that combines natural abundance correction workflows for various experimental conditions.
-
AccuCor2: An R-based tool specifically designed for correcting dual-isotope tracer experiments (e.g., ¹³C and ¹⁵N).
Troubleshooting Guides
Issue 1: Incomplete Labeling in SILAC Experiments
Symptom: You observe a lower than expected enrichment of this compound in your protein samples, even after the recommended number of cell doublings.
Possible Causes:
-
Insufficient Cell Doublings: Complete incorporation of the labeled amino acid typically requires at least five to six cell doublings.
-
Contamination with Light Amino Acids: The cell culture medium may be contaminated with "light" (unlabeled) methionine from sources like fetal bovine serum (FBS).
-
Amino Acid Conversion: In some cell lines, arginine can be converted to proline, leading to the incorporation of the label into proline residues and affecting quantification. While this is a known issue with arginine labeling, it's good practice to be aware of potential metabolic conversions.
Troubleshooting Steps:
-
Verify Cell Doublings: Ensure that the cells have undergone a sufficient number of divisions for complete incorporation of the labeled methionine.
-
Use Dialyzed Serum: Switch to dialyzed FBS in your SILAC media to minimize the concentration of unlabeled amino acids.
-
Optimize Media Formulation: Ensure your SILAC medium is properly formulated and that no other components are a source of unlabeled methionine.
-
Monitor Incorporation: Perform a time-course experiment to monitor the incorporation of this compound over several cell passages to determine the optimal labeling time for your specific cell line.
Issue 2: Over-correction or Under-correction of Mass Isotopologue Distributions
Symptom: After correction, the abundance of the M+0 peak is negative, or the corrected isotopic enrichment seems biologically implausible.
Possible Causes:
-
Incorrect Molecular Formula: The correction algorithm relies on the precise elemental composition of the analyte, including any derivatization agents. An incorrect formula will lead to an inaccurate correction matrix.
-
Inaccurate Tracer Purity: The isotopic purity of the this compound tracer used in the correction algorithm does not match the actual purity of the batch used in the experiment.
-
Instrument Resolution Issues: For high-resolution mass spectrometers, some isotopologues of non-tracer elements may be resolved from the tracer isotopologues. If the software does not account for this, it can lead to over-correction.
Troubleshooting Steps:
-
Verify Molecular Formula: Double-check the elemental formula of your analyte and any chemical modifications or derivatives.
-
Use Batch-Specific Isotopic Purity: Always use the isotopic purity value provided on the certificate of analysis for the specific lot of this compound used in your experiment.
-
Select Appropriate Software and Settings: Use software that can handle high-resolution data and allows for resolution-dependent correction if applicable. For example, AccuCor2 is designed to perform resolution-dependent correction.[3]
-
Analyze Unlabeled Standard: As mentioned in the FAQs, running an unlabeled standard can help to empirically determine the natural isotope distribution and refine the correction parameters.
Data Presentation
Table 1: Natural Isotope Abundances of Key Elements
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 | |
| ³⁶S | 0.01 |
Note: These values are approximate and can vary slightly.
Table 2: Example Isotopic Purity of Commercially Available this compound
| Supplier | Product Number | Isotopic Purity (atom % ¹³C) | Chemical Purity |
| Sigma-Aldrich | 608935 | ≥99 | ≥98% (CP) |
| Cambridge Isotope Laboratories | CLM-893-H | 99 | 98% |
| Eurisotop | CLM-893-H | 99 | 98% |
Note: Always refer to the certificate of analysis for the specific lot you are using.
Experimental Protocols
Protocol 1: General Workflow for Natural Isotope Abundance Correction
This protocol outlines the general steps for correcting mass spectrometry data for natural isotope abundance using a software tool.
Methodology:
-
Sample Preparation and MS Analysis:
-
Prepare your labeled samples by incorporating this compound.
-
Prepare a corresponding unlabeled control sample.
-
Analyze all samples using your mass spectrometer to obtain the raw mass isotopologue distributions (MIDs).
-
-
Data Input for Correction Software:
-
Provide the software with the elemental formula of your analyte of interest.
-
If a derivatization agent was used, provide its elemental formula as well.
-
Input the measured MIDs for both your labeled and unlabeled samples.
-
Specify the tracer element (¹³C) and the number of labeled atoms in your tracer (5 for this compound).
-
Enter the isotopic purity of the this compound tracer from the certificate of analysis.
-
-
Correction and Output:
-
Run the correction algorithm within the software.
-
The software will output the corrected MIDs, which represent the true incorporation of the ¹³C label from this compound.
-
The software may also provide the mean enrichment and other relevant parameters.
-
Visualizations
Caption: Figure 1. A simplified workflow for correcting mass spectrometry data for natural isotope abundance.
Caption: Figure 2. Key factors that contribute to the accuracy of natural isotope abundance correction.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 5. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Overcoming Challenges in Quantifying Low-Abundance Proteins with L-Methionine-¹³C₅
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully quantifying low-abundance proteins using L-Methionine-¹³C₅ metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: Why should I choose L-Methionine-¹³C₅ for SILAC experiments over the more common L-Lysine and L-Arginine?
A1: While L-Lysine and L-Arginine are the most common choices for SILAC due to their prevalence in tryptic peptides, L-Methionine-¹³C₅ offers advantages in specific scenarios.[1][2] Methionine is an essential amino acid, ensuring that cellular protein synthesis will incorporate the labeled version from the culture medium.[3] It can be particularly useful for studying proteins with low lysine and arginine content, or for specific applications like pulse-SILAC experiments to measure protein turnover and synthesis.[4]
Q2: What is a typical labeling efficiency for L-Methionine-¹³C₅, and how long does it take to achieve?
A2: Achieving a labeling efficiency of over 97% is crucial for accurate quantification.[1] This typically requires at least five to six cell doublings in the heavy L-Methionine-¹³C₅-containing medium.[1][3] The exact duration will depend on the cell line's doubling time. It is highly recommended to perform a preliminary experiment to determine the optimal labeling time for your specific cell line.
Q3: Can L-Methionine be metabolically converted to other amino acids, similar to the Arginine to Proline conversion?
A3: Methionine is a precursor for S-adenosylmethionine (SAM), which is a key methyl group donor in numerous cellular reactions, including DNA and protein methylation. The methionine metabolic pathway can lead to the production of other metabolites, but significant conversion to other proteinogenic amino acids that would interfere with SILAC quantification is less commonly reported than the arginine-to-proline conversion.[5][6][7] However, it is a possibility to consider, especially in cell lines with altered metabolic pathways.
Q4: What are the main challenges I should anticipate when using L-Methionine-¹³C₅ for low-abundance proteins?
A4: The primary challenges include:
-
Methionine Oxidation: Methionine is highly susceptible to oxidation, which can occur during sample preparation and mass spectrometry analysis, leading to inaccurate quantification.
-
Low Abundance: The low frequency of methionine in some proteins can result in fewer quantifiable peptides, making detection of low-abundance proteins more challenging.
-
Incomplete Labeling: Failure to achieve near-complete labeling will introduce significant errors in quantification.
Troubleshooting Guides
Problem 1: Low or No Signal for Labeled Peptides
Q: I am not detecting my low-abundance protein of interest, or the signal is too low for accurate quantification. What are the possible causes and solutions?
A: This is a common challenge with low-abundance proteins. Here’s a step-by-step guide to troubleshoot this issue:
| Possible Cause | Troubleshooting Steps |
| Insufficient Starting Material | For low-abundance proteins, a higher amount of starting material is often necessary. Consider increasing the number of cells cultured for your experiment. |
| Incomplete Labeling | Verify your labeling efficiency. Run a small-scale experiment and analyze a highly abundant protein to ensure you have >97% incorporation of L-Methionine-¹³C₅. If labeling is incomplete, extend the culture time in the heavy medium. |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are used throughout the protein extraction process. Keep samples on ice or at 4°C whenever possible. |
| Inefficient Protein Extraction | Use a lysis buffer and protocol optimized for your protein of interest (e.g., specific buffers for membrane or secreted proteins). |
| Poor Peptide Ionization | Optimize your mass spectrometry settings for the detection of low-abundance peptides. This may include adjusting the ion injection time, using a more sensitive instrument, or employing data-independent acquisition (DIA) which can improve quantification.[8] |
| Losses During Sample Preparation | Minimize the number of sample handling steps. Use low-binding tubes and pipette tips. Ensure that any fractionation or enrichment steps are optimized to prevent the loss of your target protein. |
Problem 2: Inaccurate or Inconsistent Quantification
Q: My SILAC ratios are inconsistent between replicates, or I suspect they are inaccurate. What could be the cause?
A: Inaccurate quantification can stem from several sources, with methionine oxidation being a primary culprit.
| Possible Cause | Troubleshooting Steps |
| Methionine Oxidation | Methionine can be oxidized to methionine sulfoxide, which alters its mass and chromatographic behavior, leading to a split in the peptide signal and inaccurate quantification. To minimize oxidation:Work quickly and keep samples cold during preparation.Avoid exposure to air and light where possible.Consider adding antioxidants like D-methionine to your buffers.Use fresh, high-quality solvents and reagents.Be aware that some sample preparation methods, like in-gel digestion, can be more prone to inducing oxidation. |
| Incomplete Labeling | As mentioned previously, ensure >97% labeling efficiency. Incomplete labeling will skew the light-to-heavy ratios. |
| Incorrect Mixing of Light and Heavy Samples | Ensure accurate protein quantification of your light and heavy cell lysates before mixing. A 1:1 mixing ratio is critical for accurate relative quantification. |
| Co-eluting Peptides | High-resolution mass spectrometry is essential to distinguish your peptide of interest from other co-eluting species that may interfere with quantification. |
| Data Analysis Issues | Ensure your data analysis software is correctly configured to identify and quantify ¹³C₅-labeled methionine peptides. The mass shift for L-Methionine-¹³C₅ is approximately 5 Da. |
Experimental Protocols
Detailed Methodology: L-Methionine-¹³C₅ Labeling for SILAC
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Culture and Labeling:
-
Culture cells in DMEM or RPMI 1640 medium specifically lacking L-methionine.
-
For the "heavy" condition, supplement the medium with L-Methionine-¹³C₅ at a concentration equivalent to that of L-methionine in standard medium (typically around 15 mg/L).
-
For the "light" condition, supplement with an equivalent concentration of unlabeled L-methionine.
-
Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
Culture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the light and heavy lysates using a reliable method such as a BCA assay.
-
-
Sample Mixing and Preparation:
-
Mix equal amounts of protein from the light and heavy cell lysates.
-
Proceed with your downstream sample preparation, which may include protein precipitation, in-solution digestion, or in-gel digestion with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Set up the data acquisition method to ensure good fragmentation and detection of low-abundance peptides.
-
-
Data Analysis:
-
Use a software package capable of SILAC data analysis (e.g., MaxQuant) to identify peptides and quantify the relative abundance of the light and heavy forms.
-
Visualizations
Caption: L-Methionine-¹³C₅ SILAC Experimental Workflow.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 7. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
L-Methionine-13C5 sample contamination and how to avoid it.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent sample contamination when using L-Methionine-13C5 in metabolic labeling and mass spectrometry experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue: Unlabeled Methionine Detected in a Fully Labeled Sample
Possible Causes:
-
Incomplete Isotopic Labeling: The most common reason is that the cells have not undergone enough doublings in the this compound containing medium to fully incorporate the labeled amino acid into their proteome.[1]
-
Contamination with Unlabeled Methionine: The sample may have been contaminated with external, unlabeled methionine from various sources.
-
Presence of Unlabeled Amino Acids in Dialyzed Serum: The dialyzed fetal bovine serum (FBS) used in the cell culture medium may not be completely free of unlabeled methionine.
Solutions:
-
Ensure Sufficient Cell Doublings: Allow cells to divide for at least five to six generations in the SILAC medium to achieve over 95% incorporation of the labeled amino acid.[2][3] You can perform a preliminary experiment to determine the optimal labeling time for your specific cell line.
-
Use High-Purity Reagents: Ensure all media, supplements, and reagents are of high purity and free from contaminating amino acids.
-
Thoroughly Dialyze Serum: If preparing your own dialyzed FBS, ensure the dialysis process is extensive to remove all free amino acids.
-
Meticulous Lab Practices: Maintain a clean working environment to prevent contamination from dust and aerosols, which can contain unlabeled amino acids.
Issue: High Keratin Contamination in Mass Spectrometry Data
Possible Causes:
-
Environmental Exposure: Keratin is a ubiquitous protein found in skin, hair, and dust, making it a common contaminant in proteomics experiments.[4][5][6][7]
-
Handling Procedures: Direct or indirect contact with the researcher's skin or hair, as well as the use of certain lab consumables, can introduce keratin.
-
Contaminated Reagents and Equipment: Reagents, water, and lab equipment can be sources of keratin contamination.
Solutions:
-
Work in a Clean Environment: Whenever possible, perform sample preparation steps in a laminar flow hood or a designated clean area to minimize exposure to dust.[5][7]
-
Use Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a lab coat, and a hairnet to prevent direct contamination.[6]
-
Clean Labware Thoroughly: Use dedicated glassware for mass spectrometry experiments and rinse it with high-purity solvents before use. Avoid using detergents that can introduce other contaminants.
-
Use High-Purity Reagents: Filter all aqueous solutions to remove particulate matter.
-
Minimize Sample Exposure: Keep sample containers closed whenever possible and handle samples with clean tools.
Issue: Presence of Plasticizer Peaks in Mass Spectra
Possible Causes:
-
Leaching from Labware: Plasticizers, such as phthalates, can leach from plastic tubes, pipette tips, and other consumables, especially when in contact with organic solvents.
-
Environmental Contamination: Plasticizers are present in many laboratory and consumer products and can contaminate samples from the environment.
Solutions:
-
Use Low-Binding or Glass Containers: Whenever possible, use glass or polypropylene tubes that are certified as low-extractable for sample storage and preparation.
-
Minimize Contact with Plastics: Reduce the contact time of your samples with plastic surfaces, especially when using organic solvents.
-
Solvent Purity: Use high-purity, LC-MS grade solvents to minimize the introduction of contaminants.
-
Run Blanks: Always run a solvent blank to identify potential contaminants originating from your workflow.
Frequently Asked Questions (FAQs)
Q1: How do I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve the this compound powder in sterile water or a buffer compatible with your cell culture medium, such as PBS.[8] For example, you can dissolve 50 mg of this compound in 1 mL of medium to create a 50 mg/mL stock solution.[3][9] It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to your culture medium.[10] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[10]
Q2: What is the recommended concentration of this compound in SILAC media?
A2: The concentration of this compound in the SILAC medium should be the same as the concentration of regular L-methionine in your standard culture medium. You will need to use a custom medium that lacks natural methionine to which you will add your labeled amino acid.
Q3: How can I check the labeling efficiency of this compound in my cells?
A3: To check the labeling efficiency, you can perform a small-scale pilot experiment. After culturing your cells in the this compound containing medium for a certain number of passages, harvest a small number of cells, extract the proteins, and digest them into peptides. Analyze the peptides by mass spectrometry to determine the ratio of labeled to unlabeled methionine-containing peptides. A labeling efficiency of over 95% is generally considered sufficient for quantitative proteomics experiments.[2]
Q4: Can I use this compound for in vivo labeling in animal models?
A4: Yes, stable isotope-labeled amino acids, including this compound, can be used for in vivo labeling in animal models. The labeled amino acid is typically incorporated into the animal's diet or administered through other routes. This allows for the tracking of protein synthesis and turnover in different tissues.
Quantitative Data on Common Contaminants
The following table summarizes the potential quantitative impact of common contaminants in mass spectrometry-based proteomics.
| Contaminant | Source | Potential Impact on Mass Spectrometry Data |
| Keratin | Skin, hair, dust, lab environment[4][5][6][7] | Can constitute a significant portion of the total identified peptides, in some cases up to 98.2% of total protein contamination, masking low-abundance proteins of interest.[11] |
| Plasticizers (e.g., Phthalates) | Plastic labware (tubes, pipette tips) | Can cause ion suppression and introduce interfering peaks in the mass spectrum, complicating data analysis. |
| Detergents (e.g., Triton X-100, Tween 20) | Lysis buffers, cleaning solutions | Can suppress the ionization of peptides and create a high background signal, reducing the sensitivity of the analysis. |
| Polyethylene Glycol (PEG) | Various lab consumables and reagents | Appears as a series of repeating peaks in the mass spectrum, which can interfere with the detection of analytes.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 50 mg/mL).[3][9]
-
Gently vortex to ensure the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile collection tube.[10]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.[10]
-
Protocol 2: SILAC Labeling of Adherent Cells with this compound
-
Materials:
-
Adherent cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-methionine
-
This compound stock solution
-
Unlabeled L-methionine stock solution
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture reagents and equipment
-
-
Procedure:
-
Prepare "heavy" and "light" SILAC media. For the "heavy" medium, supplement the methionine-deficient medium with this compound to the normal physiological concentration. For the "light" medium, add unlabeled L-methionine to the same concentration. Both media should also be supplemented with dFBS.
-
Culture two separate populations of your cells, one in the "heavy" medium and one in the "light" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[2][3]
-
At each passage, discard the old medium and replace it with fresh "heavy" or "light" SILAC medium.
-
After sufficient labeling, the cells are ready for your specific experimental treatment.
-
Protocol 3: Sample Preparation for Mass Spectrometry after SILAC Labeling
-
Materials:
-
Labeled and unlabeled cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
-
Procedure:
-
Harvest the "heavy" and "light" labeled cells separately and wash them with ice-cold PBS.
-
Lyse the cell pellets using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Reduction: Add DTT to the mixed lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[2]
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
The desalted peptides are now ready for LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for a SILAC-based proteomics experiment using this compound.
Caption: A decision tree for troubleshooting common sources of contamination in mass spectrometry experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
- 6. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 7. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mass spectrometric detection of keratins in tear fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Methionine-¹³C₅ Labeling and Cell Passage Number
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Methionine-¹³C₅ for stable isotope labeling in cell culture. The primary focus is to address the potential impact of cell passage number on labeling efficiency and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the potential impact of high cell passage number on L-Methionine-¹³C₅ labeling efficiency?
A1: High cell passage numbers can lead to cellular senescence, which is associated with significant alterations in cellular morphology, growth rates, protein expression, and metabolism.[1] These changes can indirectly impact the efficiency of L-Methionine-¹³C₅ labeling. Specifically, you may observe:
-
Reduced Amino Acid Uptake: Changes in the expression of amino acid transporters on the cell surface can occur in high-passage cells, potentially leading to decreased uptake of L-Methionine-¹³C₅ from the culture medium.
-
Altered Protein Synthesis Rates: Senescent cells often exhibit a decline in overall protein synthesis, which would result in a lower incorporation rate of the labeled methionine into newly synthesized proteins.[2]
-
Changes in Methionine Metabolism: High-passage cells can have altered metabolic pathways.[3] This could affect the intracellular pool of methionine and its derivatives, potentially diluting the labeled amino acid or shunting it into other metabolic pathways.[2][4]
Q2: How can I determine the optimal cell passage number range for my L-Methionine-¹³C₅ labeling experiments?
A2: The optimal passage number is cell-line dependent.[1] It is crucial to establish a consistent passage number range for your experiments to ensure reproducibility. We recommend the following:
-
Thaw a new vial of low-passage cells from a reputable cell bank.
-
Establish a growth curve for the cells to determine their doubling time.
-
Monitor cell morphology at each passage. Any significant changes may indicate that the cells are no longer behaving consistently.
-
Perform a pilot experiment to assess L-Methionine-¹³C₅ incorporation efficiency at different passage numbers (e.g., low, mid, and high passage).
-
Set an upper passage limit for your experiments based on these observations and stick to it. For many cell lines, it is advisable to stay below passage 20-25 for consistency.[1]
Q3: What is the minimum recommended incorporation efficiency for a successful SILAC experiment using L-Methionine-¹³C₅?
A3: For reliable quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), it is recommended to achieve at least 95-97% incorporation of the heavy amino acid.[5][6][7] Incomplete labeling can lead to inaccurate quantification of protein abundance. To ensure high incorporation, cells should be cultured in the labeling medium for at least five to six doublings.[7][8]
Troubleshooting Guide
| Issue | Potential Cause (related to Cell Passage Number) | Recommended Solution |
| Low L-Methionine-¹³C₅ Incorporation Efficiency | 1. Reduced Protein Synthesis: High-passage cells may have a lower rate of protein turnover and synthesis.[2] 2. Altered Methionine Metabolism: Changes in metabolic pathways in senescent cells could affect the availability of the labeled methionine for protein synthesis.[2][4] 3. Slower Growth Rate: Increased doubling time in high-passage cells means a longer time is required to reach sufficient incorporation.[9] | 1. Use Lower Passage Cells: Thaw a fresh vial of low-passage cells and re-run the experiment. 2. Extend Labeling Time: Increase the duration of cell culture in the L-Methionine-¹³C₅ containing medium to allow for more cell doublings. 3. Confirm Growth Rate: Perform a growth curve analysis to ensure the doubling time of your cells is as expected. |
| High Variability Between Replicates | 1. Inconsistent Cell Population: Using cells from a wide range of passage numbers across different experimental replicates can introduce significant variability.[1] 2. Phenotypic Drift: High-passage cells can undergo genetic and phenotypic changes, leading to inconsistent responses to experimental conditions.[10] | 1. Standardize Passage Number: Use cells within a narrow and pre-defined passage number range for all replicates. 2. Regular Cell Line Authentication: Periodically authenticate your cell line to ensure its identity and check for genetic drift. |
| Unexpected Changes in Protein Expression Profiles | 1. Senescence-Associated Secretory Phenotype (SASP): High-passage, senescent cells can secrete a variety of factors that can alter the proteome.[11] 2. Altered Gene Expression: High passage numbers have been shown to cause changes in the expression of numerous genes. | 1. Use Lower Passage Cells: This is the most effective way to avoid senescence-associated changes. 2. Monitor Senescence Markers: If using higher passage numbers is unavoidable, consider assaying for senescence markers (e.g., β-galactosidase staining) to correlate with your proteomics data. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data directly comparing the labeling efficiency of L-Methionine-¹³C₅ across different cell passage numbers. However, studies have shown the impact of passage number on related cellular processes.
Table 1: Effect of Cell Passage Number on Cell Doubling Time and Protein Activity
| Cell Line | Passage Number | Doubling Time (hours) | Relative Enzyme Activity (%) |
| D1 Cells | 4-25 | Relatively Stable | Not Reported |
| >26 | Significantly Increased[9] | Not Reported | |
| Caco-2 Cells | 5-15 | Not Reported | 135% |
| 25-35 | Not Reported | 100% | |
| 52-63 | Not Reported | ~100% |
This table is a summary of findings from different studies and is intended for illustrative purposes. Direct comparison between cell lines may not be appropriate.
Experimental Protocols
Protocol: Assessing the Impact of Cell Passage Number on L-Methionine-¹³C₅ Labeling Efficiency
-
Cell Culture:
-
Thaw a vial of low-passage cells (e.g., passage 3).
-
Culture the cells under standard conditions.
-
Passage the cells consistently, recording the passage number each time.
-
At desired passage numbers (e.g., passage 5, 15, and 30), seed cells for the labeling experiment.
-
-
L-Methionine-¹³C₅ Labeling:
-
Prepare SILAC medium lacking natural L-methionine but supplemented with L-Methionine-¹³C₅.
-
For each passage number group, wash the cells with PBS and replace the standard medium with the labeling medium.
-
Culture the cells in the labeling medium for at least 6 cell doublings.
-
-
Sample Preparation for Mass Spectrometry:
-
Harvest the cells from each passage number group.
-
Lyse the cells and extract the proteins.
-
Quantify the protein concentration for each sample.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Determine the incorporation efficiency of L-Methionine-¹³C₅ by calculating the ratio of the intensity of heavy (labeled) peptides to the sum of heavy and light (unlabeled) peptide intensities for a set of identified peptides.
-
Visualizations
Caption: Workflow to evaluate L-Methionine-¹³C₅ labeling efficiency across different cell passage numbers.
Caption: High passage number can negatively impact multiple stages of L-Methionine-¹³C₅ incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics in aging research: A roadmap to clinical, translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing and Signaling of Methionine Metabolism [escholarship.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Proteomics, "Zombie" Cells and Clinical Biomarkers of Aging | Technology Networks [technologynetworks.com]
Technical Support Center: Managing Metabolic Conversion of L-Methionine-¹³C₅ in Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Methionine-¹³C₅ for metabolic studies in cells.
Troubleshooting Guides
This section addresses specific issues that may arise during L-Methionine-¹³C₅ labeling experiments.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| MET-001 | Low or no incorporation of ¹³C from L-Methionine-¹³C₅ into downstream metabolites. | 1. Suboptimal L-Methionine-¹³C₅ concentration: The concentration of the tracer in the medium may be too low for efficient uptake and incorporation. 2. High concentration of unlabeled L-Methionine: Residual unlabeled methionine in the medium or serum can dilute the labeled pool.[1] 3. Poor cell health or viability: Stressed or dying cells will have altered metabolism. 4. Insufficient labeling time: The incubation period may not be long enough to see significant incorporation into the metabolites of interest.[2] 5. Metabolite leakage during quenching/extraction: Improper sample handling can lead to the loss of intracellular metabolites.[3][4] | 1. Optimize tracer concentration: Titrate L-Methionine-¹³C₅ to a concentration that ensures sufficient labeling without causing toxicity. A common starting point is to replace the normal methionine concentration in the medium.[5] 2. Use methionine-free medium and dialyzed serum: Ensure the base medium is devoid of unlabeled methionine and use dialyzed fetal bovine serum (FBS) to minimize the presence of free amino acids.[6] 3. Assess cell viability: Perform a cell viability assay (e.g., trypan blue exclusion) before and after labeling to ensure cells are healthy. 4. Perform a time-course experiment: Harvest cells at multiple time points after introducing the label to determine the optimal labeling duration for your specific pathway and cell type.[1] 5. Optimize quenching and extraction: Use a rapid quenching method with a cold solvent like -20°C acetonitrile or a -20°C methanol/water mixture (80:20 v/v) to halt metabolic activity instantly.[7][8] Keep samples cold throughout the extraction process. |
| MET-002 | High variability in isotopic enrichment between replicate samples. | 1. Inconsistent cell numbers: Variation in cell density between wells or plates can lead to different rates of nutrient consumption and labeling. 2. Inconsistent timing: Variations in the timing of media changes, labeling initiation, and harvesting can introduce significant variability. 3. Edge effects in multi-well plates: Cells in the outer wells of a plate may experience different environmental conditions (e.g., temperature, evaporation) than those in the inner wells. 4. Incomplete mixing of tracer: The L-Methionine-¹³C₅ may not be uniformly distributed in the medium. | 1. Ensure consistent cell seeding: Use a hemocytometer or an automated cell counter to seed the same number of cells in each replicate. Allow cells to adhere and resume proliferation before starting the experiment. 2. Standardize all experimental steps: Use a multichannel pipette for simultaneous media changes and harvesting. Work efficiently to minimize the time between processing the first and last samples. 3. Avoid using outer wells: Whenever possible, avoid using the outermost wells of a multi-well plate for experiments. If they must be used, ensure they are properly humidified to minimize evaporation. 4. Thoroughly mix the labeling medium: Gently swirl the medium containing L-Methionine-¹³C₅ before adding it to the cells to ensure a homogenous concentration. |
| MET-003 | Unexpected ¹³C labeling patterns in metabolites. | 1. Metabolic pathway promiscuity: Enzymes may have broader substrate specificity than expected, leading to labeling in unanticipated pathways. 2. Contribution from other labeled sources: If using other ¹³C-labeled nutrients (e.g., glucose), their metabolic fates can intersect with methionine metabolism.[1] 3. Isotope impurity of the tracer: The L-Methionine-¹³C₅ tracer may not be 100% pure, containing other isotopologues.[1] 4. Natural abundance of ¹³C: The natural 1.1% abundance of ¹³C can contribute to the M+1 peak of metabolites, which can be significant for larger molecules. | 1. Consult metabolic pathway databases: Review databases like KEGG or Reactome to explore potential alternative metabolic routes for methionine. 2. Perform single-tracer experiments: To isolate the contribution of methionine, conduct experiments with only L-Methionine-¹³C₅ as the labeled source. 3. Check the certificate of analysis: Verify the isotopic purity of the L-Methionine-¹³C₅ from the manufacturer.[9][10] 4. Correct for natural isotope abundance: Use software tools to correct the raw mass spectrometry data for the natural abundance of all elements in the metabolite. |
| MET-004 | Poor peak shape or signal intensity in LC-MS analysis. | 1. Suboptimal chromatography: The LC method may not be suitable for separating the metabolites of interest. 2. Ion suppression: Co-eluting compounds from the cell extract can interfere with the ionization of the target metabolites. 3. Metabolite degradation: Some methionine cycle intermediates, like S-adenosylmethionine (SAM), are unstable.[11] 4. Inappropriate sample preparation: The extraction solvent may not be optimal for the metabolites of interest, or the sample may be too dilute or too concentrated. | 1. Optimize LC method: Adjust the mobile phase composition, gradient, and column chemistry to improve separation. Consider using a column specifically designed for polar metabolites.[12] 2. Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering substances. Dilute the sample to reduce matrix effects. 3. Ensure sample stability: Keep extracts at low temperatures (4°C during processing, -80°C for storage) and analyze them as quickly as possible.[8] Use acidic conditions to improve SAM stability. 4. Test different extraction methods: Compare different solvent systems (e.g., methanol/water, acetonitrile/water, chloroform/methanol/water) to find the most efficient one for your target metabolites.[3] Adjust the final resuspension volume to be within the optimal concentration range for the mass spectrometer. |
Frequently Asked Questions (FAQs)
1. What is the typical starting concentration of L-Methionine-¹³C₅ for cell labeling experiments?
A common starting point is to replace the L-methionine in a standard culture medium with an equimolar concentration of L-Methionine-¹³C₅. For example, DMEM/F-12 contains L-methionine at a concentration of 0.1 mM (approximately 15 mg/L). However, the optimal concentration can vary depending on the cell line and the specific metabolic pathway being investigated.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your system.
2. How long should I label my cells with L-Methionine-¹³C₅?
The labeling time depends on the turnover rate of the metabolites in the pathway of interest.
-
Rapid turnover metabolites: For central carbon metabolism, significant labeling can often be observed within minutes to a few hours.[13]
-
Slower turnover pathways: For pathways like protein synthesis or histone methylation, longer incubation times (e.g., 24-48 hours) may be necessary to achieve steady-state labeling.[2]
A time-course experiment is the best way to determine the ideal labeling duration for your specific research question.
3. What is the importance of quenching and how should it be done?
Quenching is a critical step to instantly halt all enzymatic activity, thereby preserving the metabolic state of the cells at the time of harvesting.[3] Ineffective quenching can lead to significant alterations in metabolite levels and isotopic labeling patterns.
A robust method for adherent cells is to rapidly aspirate the medium and add a cold quenching solution, such as -20°C acetonitrile or an 80:20 methanol:water mixture pre-chilled to -70°C.[7][8] For suspension cells, they can be quickly separated from the medium by centrifugation through a layer of oil into a quenching solution.
4. How can I be sure that my labeling results are not just due to changes in cell proliferation?
It is important to normalize your metabolite data to a measure of cell number or total protein content. This ensures that observed changes in metabolite levels or isotopic enrichment are due to alterations in metabolic flux rather than simply an increase or decrease in the number of cells. Cell counting (e.g., with a hemocytometer) or a protein quantification assay (e.g., BCA assay) should be performed on parallel samples.
Experimental Protocols
Detailed Methodology for L-Methionine-¹³C₅ Labeling of Adherent Mammalian Cells
-
Cell Seeding:
-
Seed adherent cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80-90% confluency on the day of the experiment. This typically ranges from 0.5 x 10⁶ to 2 x 10⁶ cells per well for a 6-well plate, depending on the cell line.
-
Culture cells in their standard growth medium for 24-48 hours to allow for adherence and recovery.
-
-
Preparation of Labeling Medium:
-
Prepare methionine-free culture medium (e.g., DMEM/F-12 without L-methionine).
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (typically 10%) to minimize the presence of unlabeled amino acids.
-
Dissolve L-Methionine-¹³C₅ in the methionine-free medium to the desired final concentration (e.g., 0.1 mM).
-
Warm the labeling medium to 37°C in a water bath before use.[8]
-
-
Cell Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual medium.
-
Add the pre-warmed L-Methionine-¹³C₅ labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., from 5 minutes to 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Metabolite Quenching and Extraction:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold (-20°C) 80% methanol/20% water (v/v) to each well to quench metabolism.[8]
-
Place the plates on dry ice or in a -80°C freezer for 15 minutes to ensure complete inactivation of enzymes.
-
Scrape the cells in the cold methanol/water solution using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
-
Sample Preparation for LC-MS Analysis:
-
Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol or a buffer compatible with your chromatography).
-
Vortex the sample briefly and centrifuge at high speed for 5-10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: L-Methionine-¹³C₅ Metabolism Pathways.
Caption: L-Methionine-¹³C₅ Labeling Workflow.
Caption: Troubleshooting Low ¹³C Incorporation.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. osti.gov [osti.gov]
- 5. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur-35 Methionine Labeling | Revvity [revvity.com]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 9. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.1 [isotope.com]
- 10. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 11. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. restek.com [restek.com]
- 13. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
Strategies to enhance the accuracy of L-Methionine-13C5 quantification.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the accuracy of L-Methionine-13C5 quantification in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of L-Methionine. It is an ideal internal standard because it is chemically identical to the endogenous analyte (unlabeled L-Methionine) and therefore behaves similarly during sample preparation, chromatography, and ionization.[1][2][3][4] However, it is isotopically distinct, meaning it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[5][6] This co-elution and differential detection help to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q2: What are the most common sources of inaccuracy in L-Methionine quantification?
A2: The most significant sources of inaccuracy include:
-
Artifactual Oxidation: Methionine is highly susceptible to oxidation, forming methionine sulfoxide, during sample preparation and analysis.[5][6][7][8][9] This can lead to an overestimation of the oxidized form and an underestimation of the native form.
-
Matrix Effects: Components within the biological sample (e.g., salts, phospholipids in plasma) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer.[10][11] This can lead to ion suppression or enhancement, causing inaccurate quantification.[10][12]
-
Incomplete Protein Digestion: When quantifying methionine within a protein, incomplete enzymatic digestion can lead to variable and inaccurate peptide concentrations, affecting the final protein quantification.[13]
-
Poor Sample Preparation: Contamination, improper storage, and the use of low-purity reagents can all introduce errors.[9][14] For instance, residual salts or detergents can negatively impact chromatographic performance and instrument sensitivity.[14]
-
Suboptimal LC-MS/MS Method: Poor chromatographic separation, incorrect transition selection, or an inadequate calibration curve can all lead to inaccurate results.[15]
Q3: How can I minimize artifactual methionine oxidation during my experiment?
A3: To minimize unwanted oxidation, consider the following strategies:
-
Use Antioxidants: Adding antioxidants, such as free methionine, to your sample preparation buffers can help protect the methionine residues in your protein of interest from oxidation.[8]
-
Work Quickly and at Low Temperatures: Perform sample preparation steps on ice or at 4°C whenever possible to reduce the rate of chemical reactions, including oxidation.
-
Use High-Purity Reagents: Ensure all chemicals and solvents are of the highest purity to avoid introducing oxidizing contaminants.[9]
-
Isotope Labeling Block: For highly sensitive experiments where accurate determination of pre-existing oxidation is critical, a method involving oxidation with 18O-labeled hydrogen peroxide (H₂¹⁸O₂) can be used. This technique intentionally oxidizes all unoxidized methionine residues, labeling them with ¹⁸O. The originally oxidized methionines (with ¹⁶O) can then be differentiated from the newly oxidized ones by their 2 Da mass difference, allowing for accurate quantification of the original oxidation state.[5][6][7][16]
Q4: What are matrix effects and how can I assess their impact?
A4: Matrix effects are the alteration of ionization efficiency for a given analyte due to the presence of co-eluting, undetected components in the sample matrix.[10][11] This can cause either signal suppression (most common) or enhancement, leading to inaccurate results.[11]
You can assess matrix effects using several methods:
-
Post-Column Infusion: A continuous flow of a standard solution of your analyte is introduced into the LC flow after the column and before the mass spectrometer. A blank matrix extract is then injected onto the column. Any deviation (dip or peak) in the constant signal for your analyte indicates where in the chromatogram matrix effects are occurring.[10]
-
Post-Extraction Spike Comparison: This is a quantitative approach. You compare the signal response of an analyte spiked into a blank matrix extract after extraction with the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses is the matrix factor (MF). An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[10]
Troubleshooting Guides
Issue 1: High Variability in Replicate Injections or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially for the internal standard. Use a standardized, documented protocol for all samples.[17] |
| Matrix Effects | The matrix effect can vary between different lots of matrix (e.g., plasma from different donors).[10] Assess matrix effects (see FAQ Q4). Improve sample cleanup (e.g., using solid-phase extraction) to remove interfering components. |
| Instrument Instability | Check the stability of the LC-MS system by injecting a standard solution multiple times. Clean the MS ion source if a signal drop is observed over time.[18] |
| Improper Internal Standard Use | Ensure the internal standard (this compound) is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[19] |
Issue 2: Low Signal Intensity or Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Ion Suppression | This is a common matrix effect.[11] Dilute the sample to reduce the concentration of interfering matrix components. Optimize chromatography to separate the analyte from the interfering compounds. |
| Poor Analyte Stability | Methionine could be degrading or oxidizing. Prepare samples freshly and store them at appropriate temperatures (e.g., -80°C) away from light.[1] Consider using antioxidants in your solutions.[8] |
| Suboptimal LC Conditions | The choice of column and mobile phase is critical for analyzing polar compounds like amino acids. Hydrophilic Interaction Chromatography (HILIC) often provides better retention and peak shape than traditional reversed-phase columns.[15][20] |
| MS Source Contamination | A dirty ion source can lead to a significant drop in signal intensity. Follow the manufacturer's protocol for cleaning the ion source.[18] |
| Incorrect MS Parameters | Optimize MS parameters such as capillary voltage, gas flows, and collision energy for L-Methionine and this compound to ensure maximum sensitivity. |
Quantitative Data Summary
Table 1: Impact of Biological Matrix on this compound Signal Intensity
This table summarizes the significant differences in signal intensity for this compound when analyzed at the same concentration in different biological fluids, demonstrating the presence of matrix effects.[12]
| Matrix Comparison | Observed Change in Signal Intensity | Significance (p-value) |
| Plasma vs. Serum | 19.9% increase in serum | 8.39 x 10⁻³ |
| Serum vs. Urine | 86.9% increase in serum | 2.46 x 10⁻⁵ |
| Plasma vs. Urine | 55.9% increase in plasma | 6.69 x 10⁻⁵ |
| Data adapted from a study demonstrating matrix effects on isotopically labeled amino acids.[12] |
Table 2: Example LC-MS/MS Parameters for Underivatized Amino Acid Analysis
The following table provides a starting point for developing an LC-MS/MS method for L-Methionine quantification. Parameters may require optimization for specific instruments and applications.[15][21]
| Parameter | Example Condition |
| LC Column | HILIC or specialized Amino Acid column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm) |
| Mobile Phase A | 100 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile:Water:Formic Acid (95:5:0.3, v/v/v) |
| Flow Rate | 0.6 mL/min |
| Gradient | Optimized gradient elution from high organic to high aqueous to retain and elute polar amino acids. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Acquisition | Multiple Reaction Monitoring (MRM) |
| L-Methionine Transition | Q1: 150.1 m/z, Q3: 104.1 m/z |
| This compound Transition | Q1: 155.1 m/z, Q3: 109.1 m/z (approximate, depends on exact labeling) |
Experimental Protocols
Protocol 1: General Sample Preparation for L-Methionine Quantification in Plasma
This protocol describes a common protein precipitation method for preparing plasma samples for LC-MS/MS analysis.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To a 50 µL aliquot of plasma, add a specific volume (e.g., 10 µL) of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 150 µL of ice-cold methanol (or acetonitrile containing 0.1% formic acid) to precipitate proteins.
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 100 µL).
-
Analysis: Vortex, centrifuge briefly to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.[20][21]
Protocol 2: Building a Calibration Curve
An accurate calibration curve is essential for quantification.
-
Prepare Stock Solutions: Create a high-concentration stock solution of unlabeled L-Methionine and a separate stock solution of this compound (internal standard).
-
Create Calibration Standards: Perform serial dilutions of the unlabeled L-Methionine stock solution in a blank, analyte-free matrix (e.g., stripped serum or a buffer like PBS) to create a series of calibration standards (e.g., 8-10 non-zero points) that bracket the expected concentration range of your samples.[22]
-
Spike Internal Standard: Add a constant concentration of the this compound internal standard to each calibration standard and to all unknown samples.
-
Process and Analyze: Process the calibration standards and unknown samples using the same extraction procedure.
-
Construct the Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of each calibration standard. Apply a linear regression with appropriate weighting (e.g., 1/x or 1/x²) to generate the calibration curve. The R² value should ideally be >0.99.[22]
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Protocol for minimizing artifactual methionine oxidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L -Methionine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-47-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 5. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. group.brc.hu [group.brc.hu]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scispace.com [scispace.com]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: L-Methionine-¹³C₅ Proteomics Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Methionine-¹³C₅ proteomics data.
Frequently Asked Questions (FAQs)
Q1: Which software tools are recommended for analyzing L-Methionine-¹³C₅ SILAC data?
A1: Several software packages are suitable for analyzing SILAC data.[1][2][3] The most commonly used platform is MaxQuant , a free and comprehensive software for quantitative proteomics.[1][2] It includes the Andromeda search engine and supports various labeling techniques, including SILAC. Other software options include:
-
Proteome Discoverer™ Software (Thermo Fisher Scientific): A comprehensive data analysis platform for proteomics research.
-
Skyline: An open-source option for creating and analyzing targeted proteomics experiments.
-
PEAKS Studio: A software that offers identification and quantification functionalities for SILAC data.[4]
-
IsoQuant: A software tool specifically designed for SILAC-based mass spectrometry quantitation.[5]
-
SILACtor: A tool designed to trace and compare SILAC-labeled peptides across multiple time points, particularly useful for protein turnover studies.[6]
Q2: What is the expected mass shift for peptides labeled with L-Methionine-¹³C₅?
A2: L-Methionine-¹³C₅ contains five ¹³C atoms in place of the natural ¹²C atoms. This results in a mass increase of approximately 5 Da for each methionine residue in a peptide. The exact mass shift can be calculated based on the difference in mass between ¹³C and ¹²C.
Q3: How can I ensure complete labeling of my cell culture with L-Methionine-¹³C₅?
A3: Achieving a high labeling efficiency (typically >95%) is crucial for accurate quantification.[7] To ensure complete labeling:
-
Cell Culture Duration: Cells should be cultured for a sufficient number of cell divisions (generally at least 5-6) in the SILAC medium to ensure the complete replacement of "light" methionine with the "heavy" L-Methionine-¹³C₅.[8]
-
Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled ("light") amino acids in the medium.[9]
-
Auxotrophic Strains: For some organisms, using an auxotrophic strain that cannot synthesize methionine can improve labeling efficiency.
-
Check Incorporation Rate: Before conducting the main experiment, it is highly recommended to perform a smaller pilot study to determine the incorporation rate of L-Methionine-¹³C₅ in your specific cell line.[10] This can be done by analyzing a small sample of protein extract by mass spectrometry.
Q4: What are common variable modifications to consider when analyzing L-Methionine-¹³C₅ data?
A4: A critical variable modification to consider is the oxidation of methionine . The sulfur-containing side chain of methionine is susceptible to oxidation, which results in a mass increase of approximately 16 Da. This should be set as a variable modification in your search parameters in software like MaxQuant.[8][11][12] Other common modifications to consider include N-terminal acetylation.
Troubleshooting Guides
Issue 1: Low or Incomplete Labeling Efficiency
Symptoms:
-
Low heavy-to-light ratios for proteins that are not expected to change in abundance.
-
High variability in quantification between replicate experiments.
-
Presence of both light and heavy peptide pairs for the same peptide in the "heavy" labeled sample.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient cell doublings in SILAC media. | Increase the duration of cell culture in the SILAC medium to allow for at least 5-6 cell divisions. For slow-growing cell lines, this period may need to be extended. |
| Presence of unlabeled methionine in the culture medium. | Ensure the use of high-quality SILAC-grade L-Methionine-¹³C₅ and methionine-free base medium. Crucially, use dialyzed fetal bovine serum (FBS) to remove any contaminating "light" methionine.[9] |
| Cells are synthesizing their own methionine. | If your cell line is capable of de novo methionine synthesis, consider using a methionine auxotroph if available. |
| Amino acid instability. | Ensure proper storage and handling of the L-Methionine-¹³C₅ to prevent degradation. |
Issue 2: Inaccurate Quantification - Unexpected Ratios
Symptoms:
-
Heavy-to-light ratios deviate significantly from the expected values (e.g., a 1:1 mix not showing a ratio of 1).
-
Systematic bias in protein ratios across the entire dataset.
Possible Causes and Solutions:
| Cause | Solution |
| Metabolic conversion of methionine to cysteine. | Methionine can be metabolically converted to cysteine through the transsulfuration pathway.[13][14][15][16] If a significant amount of L-Methionine-¹³C₅ is converted to ¹³C-labeled cysteine, this can affect the quantification of cysteine-containing peptides. Be aware of this possibility during data interpretation, especially if you observe unexpected mass shifts in cysteine-containing peptides. |
| Methionine oxidation. | The oxidation of methionine can affect peptide ionization efficiency and fragmentation patterns, potentially leading to quantification errors. Ensure that methionine oxidation is included as a variable modification in your database search.[8][11][12] |
| Errors in cell counting or protein quantification before mixing. | Use a reliable method for cell counting (e.g., a hemocytometer or an automated cell counter) and a robust protein quantification assay (e.g., BCA assay) to ensure equal amounts of "light" and "heavy" samples are mixed. |
| Co-elution of peptides with similar m/z values. | High-resolution mass spectrometry can help to distinguish between co-eluting peptides. Ensure your mass spectrometer is properly calibrated. |
Issue 3: Low Number of Identified Proteins/Peptides
Symptoms:
-
The total number of identified proteins and peptides is lower than expected.
-
Poor quality of MS/MS spectra.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient protein extraction and digestion. | Optimize your protein extraction and digestion protocols. Ensure complete cell lysis and efficient trypsin digestion. |
| Sample loss during preparation. | Be mindful of sample handling steps to minimize loss, especially during gel extraction or sample cleanup. |
| Suboptimal mass spectrometry settings. | Optimize the parameters of your mass spectrometer, including fragmentation energy, acquisition time, and dynamic exclusion settings. |
| Incorrect database search parameters. | Ensure you are using the correct species-specific protein database. Check that your precursor and fragment mass tolerances are appropriate for your instrument. Verify that you have selected the correct enzyme (e.g., Trypsin/P) and allowed for an appropriate number of missed cleavages. |
Experimental Protocols & Data Presentation
Detailed Methodology: L-Methionine-¹³C₅ SILAC Labeling
This protocol provides a general framework for a SILAC experiment using L-Methionine-¹³C₅. Specific parameters may need to be optimized for your cell line and experimental conditions.
-
Cell Culture Medium Preparation:
-
Prepare SILAC-compatible cell culture medium that is deficient in L-methionine.
-
For the "light" medium, supplement with natural L-methionine to the standard concentration used for your cell line.
-
For the "heavy" medium, supplement with L-Methionine-¹³C₅ to the same final concentration as the "light" medium.
-
Add dialyzed fetal bovine serum (FBS) to both media to a final concentration of 10-15%.
-
Add other necessary supplements such as antibiotics and glutamine.
-
-
Cell Culture and Labeling:
-
Culture your cells in the "light" and "heavy" SILAC media for at least 5-6 cell doublings to achieve >95% incorporation of the labeled amino acid.
-
Monitor cell morphology and growth rate to ensure that the SILAC medium does not have adverse effects.
-
-
Experimental Treatment:
-
Once labeling is complete, apply your experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population will serve as the control.
-
-
Cell Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations separately.
-
Accurately count the cells from each population.
-
Mix the "light" and "heavy" cell populations at a 1:1 ratio based on cell number.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer.
-
Quantify the total protein concentration of the lysate.
-
Perform in-solution or in-gel digestion of the proteins using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use a software package like MaxQuant to identify and quantify the peptides and proteins.
-
Set the following key parameters:
-
Variable Modifications: Methionine oxidation.
-
SILAC Labels: Specify L-Methionine-¹³C₅ as the "heavy" label.
-
Enzyme: Trypsin/P.
-
Database: Use a species-specific protein database.
-
-
Quantitative Data Summary Table
| Parameter | Value |
| Isotopic Label | L-Methionine-¹³C₅ |
| Number of ¹³C atoms | 5 |
| Approximate Mass Shift (per Met) | +5 Da |
| Recommended Labeling Efficiency | > 95% |
| Common Variable Modification | Methionine Oxidation (+15.9949 Da) |
Visualizations
Caption: L-Methionine-¹³C₅ SILAC Experimental Workflow.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. medicine.yale.edu [medicine.yale.edu]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox Proteomics of Protein-bound Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ghaemmaghamilab.org [ghaemmaghamilab.org]
- 6. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. medicine.yale.edu [medicine.yale.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. google.com [google.com]
- 16. m.youtube.com [m.youtube.com]
Quality control checks for L-Methionine-13C5 labeling experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Methionine-13C5 in stable isotope labeling experiments, such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture).
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during your this compound labeling experiments.
Issue 1: Low or Incomplete Labeling Efficiency
Question: My mass spectrometry analysis shows low incorporation of this compound into my protein samples. What are the potential causes and how can I troubleshoot this?
Answer:
Low labeling efficiency is a common issue in SILAC experiments and can significantly impact the accuracy of quantitative proteomics. An incorporation efficiency of >95% is generally recommended for reliable quantification.[1][2][3][4][5] The following are potential causes and troubleshooting steps:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium containing this compound to achieve near-complete incorporation.[4][6][7] For slowly dividing cells, a longer duration may be necessary. |
| Presence of Unlabeled Methionine | Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled L-Methionine.[8] Standard FBS contains endogenous amino acids that will compete with the labeled methionine. |
| Amino Acid Conversion | In some cell lines, arginine can be converted to proline. While less common for methionine, metabolic interconversion of amino acids can occur. Ensure your SILAC medium has a sufficient concentration of all essential amino acids to prevent this.[9] |
| Mycoplasma Contamination | Mycoplasma can consume amino acids from the medium, affecting the availability of this compound for your cells. Regularly test your cell cultures for mycoplasma contamination. |
| Incorrect this compound Concentration | Verify the concentration of this compound in your SILAC medium. Refer to the manufacturer's certificate of analysis for the exact molecular weight of the labeled amino acid to ensure accurate concentration calculations. |
| Cell Line Specific Metabolism | Some cell lines may have different methionine uptake or metabolic rates. You may need to optimize the this compound concentration or labeling time for your specific cell line. |
Experimental Workflow for Assessing Labeling Efficiency:
Caption: Workflow for determining this compound incorporation efficiency.
Issue 2: Unexpected Changes in Cell Growth or Morphology
Question: After switching to SILAC medium containing this compound, I've noticed a decrease in cell proliferation and changes in cell morphology. What could be the cause?
Answer:
While this compound is chemically identical to its unlabeled counterpart and should not affect cell physiology, issues with the SILAC medium or experimental conditions can lead to altered cell behavior.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| SILAC Medium Quality | Ensure the SILAC medium is properly formulated and sterile. Contamination or incorrect concentrations of essential nutrients can impact cell health. |
| Dialyzed Serum Quality | The process of dialysis can remove essential low-molecular-weight growth factors from the serum.[4] If cells are not thriving, consider supplementing the medium with known essential growth factors or a small percentage (1-2%) of regular FBS. |
| Methionine Concentration Effects | High concentrations of methionine can affect the cell cycle in some cell lines.[10] Ensure the concentration of this compound in your SILAC medium is optimized for your specific cell line and does not induce cell cycle arrest. |
| Cell Line Sensitivity | Some cell lines are more sensitive to changes in culture conditions. Adapt your cells to the SILAC medium gradually over several passages. |
Methionine's Impact on the Cell Cycle:
Methionine metabolism is intricately linked to cell cycle progression. It is a precursor for S-adenosylmethionine (SAM), a universal methyl donor for DNA and histone methylation, which plays a crucial role in epigenetic regulation and gene expression. Alterations in methionine availability can impact cell cycle checkpoints.
Caption: Simplified overview of the methionine cycle and its influence on cell cycle.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended isotopic purity for this compound?
A1: For reliable quantitative proteomics, the isotopic purity of this compound should be as high as possible, typically ≥99 atom % 13C.[3] Always refer to the certificate of analysis provided by the supplier for the exact isotopic enrichment.
Q2: How do I prepare my cell lysate for checking incorporation efficiency?
A2: After harvesting a small population of your 'heavy' labeled cells, you can lyse them using a standard lysis buffer compatible with mass spectrometry (e.g., RIPA buffer with protease inhibitors). Following lysis, the proteins are typically denatured, reduced, alkylated, and then digested into peptides using a protease like trypsin.[3]
Q3: What mass spectrometry parameters are important for analyzing this compound labeled peptides?
A3: High-resolution mass spectrometry is crucial for resolving the isotopic peaks of light and heavy peptide pairs. Key parameters to optimize include the mass resolution, scan range, and fragmentation method (e.g., HCD or CID). The mass shift for a peptide containing a single this compound will be approximately 5 Da.
Q4: Can I use this compound for in vivo labeling in animal models?
A4: Yes, stable isotope-labeled amino acids, including this compound, can be used for in vivo labeling in animal models, a technique often referred to as "SILAM" (Stable Isotope Labeling in Mammals). This involves feeding the animals a diet containing the labeled amino acid.
Q5: What data analysis software can I use to calculate labeling efficiency?
A5: Several software packages are available for analyzing SILAC data and calculating labeling efficiency, including MaxQuant, Proteome Discoverer, and Skyline. These programs can identify peptide pairs and quantify the relative abundance of the light and heavy forms.
Section 3: Quantitative Data and Protocols
Table 1: Recommended Quality Control Parameters for this compound Reagent
| Parameter | Recommended Specification |
| Isotopic Purity (¹³C) | ≥ 99 atom % |
| Chemical Purity | ≥ 98% |
| Form | Solid (lyophilized powder) |
| Storage | 4°C, protected from light and moisture |
Data compiled from publicly available supplier specifications.
Protocol: Step-by-Step Guide to Determine this compound Incorporation Efficiency
Objective: To quantify the percentage of this compound incorporation into the proteome of cultured cells.
Materials:
-
'Heavy' labeled cells cultured in SILAC medium with this compound
-
Cell lysis buffer (e.g., 8M Urea in 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest approximately 1x10^6 'heavy' labeled cells.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in 100 µL of lysis buffer.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Digestion:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Take 20-50 µg of protein for digestion.
-
Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to search the raw data against a relevant protein database.
-
Configure the software to search for variable modifications corresponding to the mass of ¹³C5 on methionine (+5.0168 Da).
-
The software will identify peptide pairs (light and heavy) and calculate the intensity of each.
-
Calculate the incorporation efficiency for each peptide using the formula: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.
-
Determine the median incorporation efficiency across all identified methionine-containing peptides. An efficiency of >95% is considered good.[1][2][3][4][5]
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. chempep.com [chempep.com]
- 5. What is SILAC? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Researcher's Guide to Quantifying Protein Synthesis: A Comparative Analysis of L-Methionine-13C5, SUnSET, and Radioactive Labeling
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is paramount to understanding cellular regulation, disease progression, and the efficacy of therapeutic interventions. This guide provides an objective comparison of three prominent methods for quantifying protein synthesis rates: stable isotope labeling with L-Methionine-13C5, the non-radioactive SUnSET technique, and the traditional 35S-Methionine radioactive assay.
This comprehensive analysis presents a detailed breakdown of the experimental protocols, a comparative summary of their advantages and limitations, and visual representations of the underlying biological pathways and experimental workflows.
At a Glance: Comparing the Methods
| Feature | This compound (SILAC/MS) | SUnSET (Puromycin-based) | 35S-Methionine (Radioactive) |
| Principle | Incorporation of a stable, heavy isotope-labeled amino acid into newly synthesized proteins, followed by mass spectrometry-based quantification. | Incorporation of a puromycin analog into nascent polypeptide chains, leading to their termination and subsequent detection by immunoblotting.[1][2] | Incorporation of a radioactive amino acid into newly synthesized proteins, followed by detection of radioactivity.[3][4] |
| Detection Method | Mass Spectrometry | Western Blotting, ELISA, or Fluorescence Microscopy.[5][6] | Scintillation Counting or Autoradiography.[3][7] |
| Radioactivity | No | No | Yes |
| Multiplexing | High (e.g., SILAC allows for comparison of multiple conditions simultaneously).[8] | Moderate (multiple samples on one blot) | Low (requires separate handling of each sample) |
| Temporal Resolution | Can be adapted for both short-term (pulse-SILAC) and long-term studies.[8] | Excellent for short-term changes in protein synthesis.[1] | Good for both pulse-chase and continuous labeling experiments.[9] |
| Equipment | Mass Spectrometer | Standard Western blotting and imaging equipment | Scintillation counter, phosphorimager, and radiation safety equipment |
| Cost | High (mass spectrometer and labeled amino acids) | Low to Moderate (antibodies and reagents) | Moderate (radioisotopes, disposal, and safety measures) |
| In Vivo Application | Feasible | Limited due to potential toxicity of puromycin.[6] | Feasible, but with significant safety and regulatory considerations |
Signaling Pathways Regulating Protein Synthesis
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis. It integrates signals from growth factors, nutrients (like amino acids), and cellular energy status to control the translational machinery.[10][11][12] Understanding this pathway is crucial for interpreting protein synthesis data.
Caption: The mTOR signaling pathway integrates upstream signals to regulate protein synthesis.
Experimental Workflows
The general workflow for each method involves distinct steps from sample preparation to data analysis.
Caption: Overview of the experimental workflows for the three protein synthesis measurement methods.
Detailed Experimental Protocols
This compound Labeling for Protein Synthesis Rate (Dynamic SILAC)
This protocol outlines the general steps for a dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to measure protein synthesis rates.
-
Cell Culture and Labeling:
-
Culture cells in "light" SILAC medium (containing normal L-Arginine and L-Lysine) to at least 80% confluency.
-
To initiate the experiment, switch the cells to "heavy" SILAC medium containing this compound (and heavy L-Arginine and L-Lysine).
-
Culture the cells in the heavy medium for the desired experimental time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Harvest the lysate and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take equal amounts of protein from each sample.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Desalt the peptide samples using a C18 column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the "heavy" and "light" forms of each peptide using specialized software (e.g., MaxQuant).
-
The ratio of heavy to light (H/L) peptide intensity for each protein at different time points reflects the rate of its synthesis.
-
SUnSET (SUrface SEnsing of Translation) Protocol
This non-radioactive method provides a relatively rapid assessment of global protein synthesis.[5]
-
Cell Treatment:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Thirty minutes prior to harvesting, add puromycin to the culture medium at a final concentration of 1 µM.[5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[5]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C.[5]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The intensity of the puromycin signal is proportional to the rate of protein synthesis.
-
35S-Methionine Labeling Protocol
This traditional method relies on the incorporation of a radioactive amino acid.[3][4]
-
Cell Preparation and Labeling:
-
Wash cells with methionine-free DMEM.
-
Incubate the cells in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine stores.
-
Add 35S-Methionine to the medium and incubate for the desired labeling period (e.g., 30 minutes for a pulse label).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
-
Protein Precipitation:
-
Precipitate the proteins from the lysate using trichloroacetic acid (TCA).[3]
-
Wash the protein pellet to remove unincorporated 35S-Methionine.
-
-
Quantification:
-
Resuspend the protein pellet in a suitable buffer.
-
Measure the radioactivity in the sample using a scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized protein.
-
Alternatively, proteins can be separated by SDS-PAGE, and the gel can be dried and exposed to X-ray film or a phosphorimager screen for autoradiography.
-
Conclusion
The choice of method for measuring protein synthesis depends on the specific research question, available resources, and experimental constraints.
-
This compound coupled with mass spectrometry offers a powerful, non-radioactive approach for detailed, quantitative analysis of the synthesis rates of individual proteins, making it ideal for in-depth proteomics studies.
-
The SUnSET technique provides a simple, rapid, and cost-effective way to assess global changes in protein synthesis without the need for radioactivity, making it well-suited for high-throughput screening and validation studies.[6]
-
35S-Methionine labeling , while being the traditional gold standard, involves the handling and disposal of radioactive materials, which requires specialized facilities and safety protocols.
By carefully considering the principles, protocols, and comparative advantages of each method, researchers can select the most appropriate tool to accurately validate and quantify protein synthesis rates in their experimental systems.
References
- 1. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. an-integrated-workflow-for-quantitative-analysis-of-the-newly-synthesized-proteome - Ask this paper | Bohrium [bohrium.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.1 [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. biorxiv.org [biorxiv.org]
- 11. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Methionine-¹³C₅ vs. Deuterium-Labeled Methionine: A Comparative Guide for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Methionine, a crucial amino acid, is central to numerous cellular processes, including protein synthesis, methylation, and the production of key metabolites. The choice of isotopic labeling for methionine—most commonly with carbon-13 (¹³C) or deuterium (²H)—can significantly impact the accuracy and interpretation of experimental results. This guide provides an objective comparison of L-Methionine-¹³C₅ and deuterium-labeled methionine for metabolic studies, supported by experimental data and detailed methodologies.
Key Differences at a Glance
| Feature | L-Methionine-¹³C₅ | Deuterium-Labeled Methionine (e.g., L-Methionine-d₃) |
| Isotopic Label | Carbon-13 | Deuterium (Heavy Hydrogen) |
| Chemical Identity | Chemically identical to natural methionine | Minor differences in physicochemical properties |
| Metabolic Stability | High; ¹³C is a stable, heavy isotope of carbon and does not alter the chemical properties of the molecule. | Can be lower; C-²H bonds are weaker than C-¹H bonds, which can lead to in-source fragmentation or loss of the label during metabolic processes. |
| Kinetic Isotope Effect (KIE) | Negligible; the small mass difference between ¹²C and ¹³C results in minimal kinetic isotope effects. | Can be significant; the substantial mass difference between ¹H and ²H can lead to slower enzymatic reactions, potentially altering metabolic fluxes.[1] |
| Chromatographic Behavior | Co-elutes with unlabeled methionine in liquid chromatography. | Can exhibit different retention times in liquid chromatography compared to unlabeled methionine, especially in gradient elution systems.[1] |
| Mass Spectrometry Analysis | Clear mass shift, straightforward data interpretation. | Potential for overlapping isotopic patterns and in-source fragmentation, which can complicate data analysis. |
| Cost | Generally more expensive. | Often more cost-effective. |
Performance Comparison: Experimental Data
While direct head-to-head studies comparing L-Methionine-¹³C₅ and simple deuterium-labeled methionine in metabolic flux analysis are limited, data from related applications in quantitative proteomics and analysis of methylated compounds provide valuable insights into their performance.
A study comparing ¹³C- and deuterium-based diethylation for quantitative proteomics revealed that while both labeling strategies allowed for the identification and quantification of a similar number of proteins, the ¹³C-labeling method demonstrated higher precision. The use of ¹³C₄/¹²C₄-diethylation resulted in a lower variance of quantitative peptide ratios within proteins, leading to a more accurate quantification and fewer falsely identified regulated proteins compared to the deuterium-based method.
In another study focused on the quantification of methyl cellulose patterns using mass spectrometry, ¹³CH₃ was found to be superior to CD₃ when using a gradient liquid chromatography-mass spectrometry (LC-MS) system.[1] The deuterated isotopologs partially separated during chromatography, leading to a distortion of the methyl distribution profile because the signal response is highly dependent on the solvent composition.[1] In contrast, the ¹³C-labeled compounds co-eluted, resulting in more robust and accurate quantification.[1]
Table 1: Quantitative Comparison of ¹³C and Deuterium Labeling Performance
| Parameter | ¹³C-Labeling | Deuterium-Labeling | Source |
| Precision in Quantitative Proteomics (Variance of Peptide Ratios) | Lower variance, higher precision | Higher variance, lower precision | Diethylation proteomics study |
| Accuracy in LC-MS with Gradient Elution | Superior accuracy, no chromatographic separation of isotopologs | Potential for distorted results due to partial separation of isotopologs | Methyl cellulose pattern analysis[1] |
| Kinetic Isotope Effect | Generally considered negligible | Can be significant, potentially altering reaction rates[1] | General knowledge on stable isotopes |
Methionine Metabolism: Key Signaling Pathways
Methionine metabolism is primarily centered around the Methionine Cycle, the Transsulfuration Pathway, and the Salvage Pathway. Understanding these pathways is crucial for designing and interpreting metabolic tracing studies.
Caption: Key pathways of methionine metabolism.
Experimental Protocols
Metabolic Flux Analysis using L-Methionine-¹³C₅
This protocol is adapted from a study quantifying methionine metabolic fluxes in a human fibrosarcoma cell line.
a. Cell Culture and Labeling:
-
Culture cells in standard DMEM medium.
-
For labeling experiments, prepare DMEM without glucose or methionine. Add the desired isotopic form of methionine (L-Methionine-¹³C₅) at the same concentration as in standard DMEM.
-
Conduct short-term experiments (e.g., kinetic labeling) when cells are at 70-80% confluency.
b. Metabolite Extraction:
-
Aspirate the medium from the culture plate.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately quench metabolism by adding an 80:20 methanol/water solution pre-chilled to -80°C.
c. Sample Preparation and LC-MS/MS Analysis:
-
Collect the cell extract.
-
For amino acid analysis, derivatize the samples to improve sensitivity and selectivity. Add 10 µL of triethylamine to 100 µL of the cell extract, followed by 2 µL of benzyl chloroformate. Incubate at room temperature for 30 minutes.
-
Analyze the samples using a triple-quadrupole mass spectrometer coupled with hydrophilic interaction chromatography (HILIC) on an aminopropyl column.
-
Use multiple reaction monitoring (MRM) in positive ion mode to quantify the different isotopologues of methionine and its downstream metabolites.
d. Data Analysis:
-
Measure the isotope-labeling kinetics of both intracellular and extracellular methionine.
-
Use a metabolic flux analysis model to calculate the rates of transmethylation, transsulfuration, and salvage pathways based on the incorporation of ¹³C from L-Methionine-¹³C₅ into downstream metabolites.
Pharmacokinetic Study using Deuterium-Labeled Methionine
This protocol is based on a pharmacokinetic study of [²H₇]methionine in rats.
a. Animal Study Design:
-
Administer a bolus intravenous injection of [²H₇]methionine (e.g., 5 mg/kg body weight) to the study animals.
-
Collect blood samples at various time points post-injection.
-
Separate plasma from the blood samples.
b. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a different isotopically labeled methionine).
-
Deproteinize the plasma sample by adding an equal volume of 10% trichloroacetic acid.
-
Centrifuge the sample and collect the supernatant.
-
Derivatize the amino acids in the supernatant to make them volatile for gas chromatography. A common method is esterification followed by acylation.
c. GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use selected ion monitoring (SIM) to detect and quantify the different isotopologues of methionine and its metabolites, such as homocysteine.
d. Data Analysis:
-
Determine the plasma concentrations of the administered deuterium-labeled methionine, its demethylated metabolite (deuterated homocysteine), and the remethylated product (a different deuterated methionine isotopomer).
-
Calculate pharmacokinetic parameters such as the half-life of the tracer and the fraction of methionine that undergoes remethylation.
Conclusion and Recommendations
The choice between L-Methionine-¹³C₅ and deuterium-labeled methionine for metabolic studies depends on the specific research question, the analytical platform available, and budgetary constraints.
-
L-Methionine-¹³C₅ is the recommended choice for studies requiring high accuracy and precision, particularly for metabolic flux analysis using LC-MS with gradient elution. Its chemical identity to the natural compound minimizes the risk of kinetic isotope effects and chromatographic separation issues, leading to more reliable and easier-to-interpret data.
-
Deuterium-labeled methionine can be a cost-effective alternative for certain applications. However, researchers must be aware of and control for potential pitfalls, including the kinetic isotope effect, which may alter metabolic rates, and the potential for chromatographic separation from the unlabeled analogue, which can compromise quantification. Careful validation of the analytical method is crucial when using deuterium-labeled tracers.
For researchers aiming to obtain the most accurate and robust quantitative data on methionine metabolism, the superior stability and analytical performance of L-Methionine-¹³C₅ make it the more advantageous choice, despite its higher cost.
References
A Head-to-Head Comparison: L-Methionine-¹³C₅ vs. ¹³C₆-Lysine in SILAC Experiments
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the choice of labeled amino acid is a critical experimental design parameter. While ¹³C₆-Lysine, often in combination with labeled arginine, represents the conventional choice, L-Methionine-¹³C₅ presents a viable alternative. This guide provides an objective comparison of these two isotopic labels, supported by experimental data and detailed protocols to inform your selection.
Principle of SILAC
SILAC is a powerful metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations. Cells are cultured in specialized media where a standard essential amino acid is replaced by its heavy stable isotope-labeled counterpart. Over several cell divisions, this heavy amino acid is incorporated into all newly synthesized proteins. By mixing protein lysates from cells grown in "light" (unlabeled) and "heavy" (labeled) media, corresponding peptides can be distinguished by a characteristic mass shift in mass spectrometry analysis. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations.
L-Methionine-¹³C₅ vs. ¹³C₆-Lysine: A Comparative Analysis
The selection between L-Methionine-¹³C₅ and ¹³C₆-Lysine for SILAC experiments involves a trade-off between maximizing proteome coverage and addressing potential analytical challenges.
| Feature | ¹³C₆-Lysine | L-Methionine-¹³C₅ |
| Proteome Coverage | High. When used with trypsin, which cleaves C-terminal to lysine and arginine, nearly every resulting peptide (except the C-terminal peptide) will contain a label, ensuring broad proteome coverage. | Lower. As methionine is a less frequent amino acid compared to lysine, using it as the sole label will result in a smaller proportion of labeled tryptic peptides, potentially limiting the number of quantifiable proteins. |
| Quantification Accuracy | High. The widespread labeling provides robust quantification for a large number of proteins. | High for labeled peptides. Quantification of methionine-containing peptides is generally accurate. |
| Potential Issues | Arginine-to-Proline Conversion. When used in combination with labeled arginine, the metabolic conversion of arginine to proline can complicate data analysis by introducing additional isotopic peaks. This can be mitigated by adding unlabeled proline to the culture medium. | Methionine Oxidation. The sulfur-containing side chain of methionine is susceptible to oxidation during sample preparation and analysis. This can lead to a split in the peptide signal between the oxidized and unoxidized forms, potentially complicating quantification if not properly accounted for in the data analysis workflow. |
| Primary Application | General purpose global protein quantification. | Can be used for global protein quantification, but also has specific applications in studying protein methylation dynamics ("heavy methyl-SILAC"). |
Experimental Considerations
Proteome Coverage: The primary advantage of using ¹³C₆-Lysine (often paired with a labeled version of arginine) lies in achieving near-complete labeling of the tryptic peptidome. Trypsin, the most commonly used protease in proteomics, cleaves after lysine and arginine residues. By labeling these two amino acids, researchers can ensure that the vast majority of identified peptides will carry the isotopic label, leading to a more comprehensive quantitative analysis of the proteome. Labeling with only L-Methionine-¹³C₅ will result in the quantification of only methionine-containing peptides, which represent a subset of the total proteome.
Methionine Oxidation: A significant consideration when using L-Methionine-¹³C₅ is the potential for artifactual oxidation of the methionine residue during sample processing and mass spectrometry analysis. This oxidation introduces a mass shift of +16 Da, which can split the isotopic envelope of a peptide and complicate accurate quantification. It is crucial to set methionine oxidation as a variable modification in the database search parameters and to ensure consistent sample handling to minimize variability in oxidation levels between samples.
Experimental Protocols
SILAC Labeling with ¹³C₆-Lysine
This protocol outlines the general steps for performing a SILAC experiment using ¹³C₆-Lysine.
-
Cell Culture Adaptation:
-
Culture cells in SILAC-specific DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine.
-
For the "light" population, supplement the medium with standard L-lysine and L-arginine.
-
For the "heavy" population, supplement the medium with ¹³C₆-L-lysine and, if desired for maximal coverage, a heavy isotope of L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine).
-
Supplement both media with 10% dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.
-
Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest both "light" and "heavy" cell populations.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios for each peptide pair. Protein ratios are then inferred from the corresponding peptide ratios.
-
SILAC Labeling with L-Methionine-¹³C₅
This protocol is adapted for SILAC experiments using L-Methionine-¹³C₅.
-
Cell Culture Adaptation:
-
Culture cells in SILAC-specific medium deficient in L-methionine.
-
For the "light" population, supplement the medium with standard L-methionine.
-
For the "heavy" population, supplement the medium with L-Methionine-¹³C₅.
-
Supplement the medium with 10% dialyzed fetal bovine serum.
-
Culture the cells for at least five to six cell doublings.
-
-
Experimental Treatment, Cell Lysis, and Protein Quantification:
-
Follow steps 2 and 3 from the ¹³C₆-Lysine protocol.
-
-
Sample Mixing and Protein Digestion:
-
Follow step 4 from the ¹³C₆-Lysine protocol.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
In the data analysis software, ensure that methionine oxidation is set as a variable modification to account for potential oxidation events.
-
Quantify the heavy-to-light ratios for methionine-containing peptide pairs.
-
Visualizing the SILAC Workflow
The following diagrams illustrate the general workflow for a SILAC experiment and the key decision points.
Conclusion
The choice between L-Methionine-¹³C₅ and ¹³C₆-Lysine for SILAC experiments depends on the specific goals of the study. For comprehensive, global-scale quantitative proteomics where maximizing the number of quantified proteins is paramount, ¹³C₆-Lysine , typically in combination with a labeled arginine, remains the superior choice. However, in situations where the arginine-to-proline conversion is problematic for a specific cell line or when the research is focused on a subset of proteins that are known to contain methionine, L-Methionine-¹³C₅ offers a viable and effective alternative. In such cases, careful attention must be paid to the potential for methionine oxidation and its impact on data analysis. Ultimately, a thorough understanding of the strengths and limitations of each labeled amino acid will enable researchers to design robust and accurate quantitative proteomics experiments.
Cross-Validation of L-Methionine-¹³C₅ Results with Orthogonal Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative data obtained through L-Methionine-¹³C₅ metabolic labeling with results from orthogonal validation methods. We present supporting experimental data, detailed protocols for key experiments, and visual representations of relevant biological and experimental workflows to assist researchers in robustly validating their findings.
Data Presentation: Quantitative Comparison of L-Methionine-¹³C₅ Labeling and Western Blotting
The following table summarizes the quantitative proteomic data obtained from a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, which is analogous to L-Methionine-¹³C₅ labeling, and its validation using Western blotting. In this representative experiment, two cell populations were cultured in the presence of either the "light" (unlabeled) or "heavy" (¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine) amino acids. The relative protein abundance is expressed as a SILAC ratio (Heavy/Light). These results were then validated by quantifying protein expression using Western blot analysis, with band intensities normalized to a loading control (e.g., β-actin).
| Protein | SILAC Ratio (Heavy/Light) | Western Blot Fold Change (Normalized) |
| p53 | 2.5 | 2.3 |
| Cyclin B1 | 0.4 | 0.5 |
| HO-1 | 3.1 | 2.9 |
| IFIT3 | 4.2 | 4.5 |
| SOD2 | 1.8 | 1.6 |
| ISG15 | 5.0 | 4.8 |
This data is representative and compiled based on typical results from SILAC experiments validated by Western blotting.[1]
Experimental Protocols
L-Methionine-¹³C₅ Metabolic Labeling (Adapted from SILAC Protocol)
This protocol outlines the steps for metabolic labeling of proteins using L-Methionine-¹³C₅ for quantitative proteomic analysis.
1. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
One population (the "light" control) is grown in standard culture medium.
-
The second population (the "heavy" experimental group) is cultured in a medium where standard L-Methionine has been replaced with L-Methionine-¹³C₅.
-
Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.
2. Sample Preparation:
-
After the desired experimental treatment, cells from both "light" and "heavy" populations are harvested.
-
The cell pellets are washed with phosphate-buffered saline (PBS).
-
Equal numbers of cells from both populations are mixed.
-
The combined cell pellet is lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
-
Proteins in the cell lysate are denatured and reduced, typically by heating with a reducing agent like dithiothreitol (DTT).
-
Cysteine residues are then alkylated using a reagent such as iodoacetamide to prevent disulfide bond reformation.
-
The protein mixture is digested into smaller peptides using a protease, most commonly trypsin.
4. Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer detects the mass difference between peptides containing the "light" and "heavy" L-Methionine-¹³C₅.
-
The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the isotopic peptide pairs.
Orthogonal Validation by Western Blotting
This protocol describes the general steps for validating the quantitative proteomics data using Western blotting.
1. Protein Extraction and Quantification:
-
Protein lysates are prepared from the different experimental conditions (e.g., control and treated).
-
The total protein concentration of each lysate is determined to ensure equal loading.
2. Gel Electrophoresis:
-
Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
The proteins are separated by size as they migrate through the gel under an electric current.
3. Protein Transfer:
-
The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).
4. Blocking and Antibody Incubation:
-
The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody that specifically recognizes the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
5. Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light.
-
The light signal is captured using a digital imager or X-ray film.
-
The intensity of the bands corresponding to the protein of interest is quantified using densitometry software.
-
To normalize for loading differences, the band intensity of the target protein is divided by the intensity of a loading control protein (e.g., β-actin or GAPDH).
Mandatory Visualizations
Methionine Metabolism and the SAM Cycle
The following diagram illustrates the central role of L-Methionine in one-carbon metabolism, specifically its conversion to S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions.
Experimental Workflow for Cross-Validation
This diagram outlines the parallel workflows for quantitative proteomics using L-Methionine-¹³C₅ and orthogonal validation by Western blotting.
References
A Comparative Guide to L-Methionine Quantification: Accuracy and Precision of L-Methionine-¹³C₅ versus Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-methionine is critical for a wide range of applications, from metabolic research to pharmaceutical development. This guide provides an objective comparison of the performance of L-Methionine-¹³C₅ as an internal standard in mass spectrometry-based methods against other common analytical techniques. The information presented is supported by a review of experimental data from various studies.
The quantification of L-methionine in biological matrices is essential for understanding its role in health and disease. L-methionine is a crucial amino acid involved in protein synthesis, methylation reactions, and the production of other sulfur-containing compounds. Various analytical methods have been developed for its quantification, each with its own set of advantages and limitations regarding accuracy and precision. This guide focuses on the comparison of stable isotope dilution mass spectrometry (SID-MS) using L-Methionine-¹³C₅ with other prevalent techniques.
The Gold Standard: Stable Isotope Dilution Mass Spectrometry with L-Methionine-¹³C₅
Stable isotope dilution mass spectrometry is widely regarded as the gold standard for quantitative analysis due to its high specificity and accuracy.[1][2][3] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte, such as L-Methionine-¹³C₅, to the sample at an early stage of the workflow.[4] Because the labeled internal standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. This co-behavior allows it to effectively compensate for variations in sample preparation, chromatographic separation, and matrix effects, leading to highly accurate and precise quantification.[3][4]
Studies have shown that using ¹³C-labeled internal standards is often superior to deuterium-labeled ones, as the latter can sometimes exhibit different chromatographic behavior and fragmentation patterns compared to the unlabeled analyte.[5][6][7]
Alternative Quantification Methods
While SID-MS with L-Methionine-¹³C₅ offers superior performance, other methods are also employed for L-methionine quantification, primarily based on high-performance liquid chromatography (HPLC) with different detection techniques.
HPLC with Pre-column or Post-column Derivatization
These methods involve a chemical reaction to attach a chromophore or fluorophore to the amino acid, enhancing its detection by UV-Visible or fluorescence detectors.[8] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), phenylisothiocyanate (PITC), and 4-fluoro-7-nitrobenzofurazan (NBD-F).[9][10][11]
-
Accuracy and Precision: While capable of providing good sensitivity and selectivity, these methods are more susceptible to matrix effects and variations in the derivatization reaction efficiency, which can impact accuracy and precision.[8] The completeness of the derivatization reaction can be influenced by the sample matrix, potentially leading to inaccurate quantification.
-
External Standard Calibration: Quantification is typically performed using an external calibration curve, which does not account for sample-specific matrix effects as effectively as an internal standard that is introduced early in the sample preparation process.[12]
Comparative Performance Data
The following tables summarize the quantitative performance characteristics of L-Methionine quantification using LC-MS/MS with stable isotope dilution (representative of L-Methionine-¹³C₅ use) and HPLC-based methods from various studies. It is important to note that these values are compiled from different sources and direct head-to-head comparisons under identical conditions are limited.
Table 1: Performance Characteristics of LC-MS/MS with Stable Isotope Dilution
| Parameter | Reported Value(s) | Source(s) |
| Linearity (r²) | > 0.99 | Multiple studies |
| Limit of Detection (LOD) | 0.04 µmol/L | [13] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | [13] |
| Intra-day Precision (%CV) | 2.68 - 3.79% | [13] |
| Inter-day Precision (%CV) | 2.98 - 3.84% | [13] |
| Recovery (%) | 99.3 - 101.7% | [13] |
Table 2: Performance Characteristics of HPLC with Derivatization and UV/Fluorescence Detection
| Method | Linearity (r²) | LOD | LOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Source(s) |
| HPLC-Fluorescence (OPA) | 1-100 µM | 0.5 µmol/L | Not Reported | 4-8% | 2-5% | [9] |
| HPLC-UV (PITC) | > 0.981 | 3.6 pmol/mL | 36.0 pmol/L | < 15.81% | < 3.74% | |
| HPLC-Fluorescence (NBD-F) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [10][11] |
Experimental Protocols
L-Methionine Quantification using LC-MS/MS with L-Methionine-¹³C₅ (Stable Isotope Dilution)
This protocol is a representative example for the analysis of L-methionine in plasma.
-
Sample Preparation:
-
To a 100 µL plasma sample, add a known amount of L-Methionine-¹³C₅ internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column for chromatographic separation. The mobile phase typically consists of a gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous L-methionine and the L-Methionine-¹³C₅ internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous L-methionine to the L-Methionine-¹³C₅ internal standard.
-
Determine the concentration of endogenous L-methionine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled L-methionine and a constant concentration of the internal standard.
-
L-Methionine Quantification using HPLC with o-Phthalaldehyde (OPA) Derivatization and Fluorescence Detection
This protocol is a representative example for the analysis of L-methionine in plasma.[9]
-
Sample Preparation:
-
Deproteinize the plasma sample using a suitable agent (e.g., sulfosalicylic acid).
-
Centrifuge to remove the precipitated proteins.
-
-
Derivatization:
-
Mix a specific volume of the deproteinized supernatant with the OPA derivatizing reagent. This reaction is typically fast and occurs at room temperature.[9]
-
-
HPLC Analysis:
-
Liquid Chromatography: Inject the derivatized sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Fluorescence Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-derivatized methionine.
-
-
Quantification:
-
Create a calibration curve by derivatizing and analyzing a series of standard solutions of L-methionine of known concentrations.
-
Determine the concentration of L-methionine in the sample by comparing its peak area to the calibration curve.
-
Visualizing the Concepts
To further illustrate the key processes and relationships discussed, the following diagrams are provided.
References
- 1. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukisotope.com [ukisotope.com]
- 8. Analytical Methods for Amino Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 9. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
L-Methionine-¹³C₅ vs. ³⁵S-Methionine: A Comparative Guide for Researchers
In the realm of cellular and molecular biology, the precise tracking and quantification of proteins are fundamental to understanding complex biological processes. For decades, radioactive isotopes, particularly ³⁵S-methionine, have been the workhorse for labeling and monitoring protein synthesis and turnover. However, the advent of stable isotope labeling, exemplified by L-Methionine-¹³C₅, has ushered in a new era of safety, precision, and analytical depth. This guide provides a comprehensive comparison of these two labeling methods, offering researchers, scientists, and drug development professionals the insights needed to select the optimal approach for their experimental goals.
At a Glance: Key Differences
| Feature | L-Methionine-¹³C₅ (Stable Isotope Labeling) | ³⁵S-Methionine (Radioactive Labeling) |
| Nature of Label | Non-radioactive, stable isotope | Radioactive isotope (beta-emitter) |
| Safety | No radiation hazard, safe for routine handling and disposal.[1] | Poses radiation risks, requires specialized handling, storage, and disposal protocols.[2][3] |
| Cellular Perturbation | Biologically indistinguishable from natural methionine, minimal to no impact on cell physiology.[4] | Can induce cellular stress, DNA damage, cell cycle arrest, and apoptosis, potentially confounding experimental results.[5][6] |
| Detection Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][7][8] | Autoradiography, Phosphorimaging, Liquid Scintillation Counting.[2][9] |
| Quantification | Highly accurate and reproducible quantification through mass spectrometry.[1] | Semi-quantitative, with lower precision compared to MS-based methods. |
| Multiplexing | Easily amenable to multiplexing experiments (e.g., SILAC) for comparative proteomics.[8][10][11] | Technically challenging and limited in multiplexing capabilities. |
| Experimental Workflow | Straightforward integration into cell culture protocols (e.g., SILAC). | Requires pulse-chase methodologies and subsequent handling of radioactive materials.[3] |
| Long-Term Stability | Stable indefinitely, allowing for long-term storage of labeled samples.[1] | Decays over time (half-life of ~87.5 days), limiting the experimental timeframe.[3] |
| Applications | Quantitative proteomics, metabolic flux analysis, protein structure and dynamics (NMR), in vivo studies in humans.[1][7][12][13] | Protein synthesis and degradation rate studies, pulse-chase experiments, immunoprecipitation.[2][3] |
Delving Deeper: A Technical Comparison
The fundamental difference between L-Methionine-¹³C₅ and ³⁵S-methionine lies in the nature of their isotopic labels. L-Methionine-¹³C₅ incorporates five carbon-13 atoms, a stable, non-radioactive isotope of carbon.[7] In contrast, ³⁵S-methionine contains a radioactive sulfur-35 isotope, which emits beta particles as it decays.[3] This distinction has profound implications for every stage of the research process, from experimental design to data analysis.
Safety and Handling
The use of ³⁵S-methionine necessitates stringent safety protocols to protect researchers from radiation exposure. This includes dedicated radioactive work areas, specialized protective equipment, and meticulous waste disposal procedures.[2][3] Furthermore, ³⁵S-labeled compounds can release volatile radioactive byproducts, requiring the use of charcoal traps to prevent inhalation.[2] L-Methionine-¹³C₅, being non-radioactive, eliminates these safety concerns, allowing for its use in standard laboratory settings without the need for specialized containment.[1]
Impact on Cellular Physiology
A critical consideration in any labeling experiment is the potential for the label to perturb the biological system under investigation. Studies have shown that metabolic labeling with ³⁵S-methionine, even at standard experimental concentrations, can induce a cellular stress response.[5] This can manifest as DNA fragmentation, cell cycle arrest, and even apoptosis, leading to artifacts that can compromise the interpretation of experimental results.[5][6] Stable isotopes like ¹³C are biologically identical to their lighter counterparts in terms of their chemical properties, and their incorporation into biomolecules does not alter cellular function, ensuring that the observed effects are genuinely attributable to the experimental conditions.[4]
Analytical Power and Precision
The methods for detecting and quantifying labeled proteins differ significantly between the two approaches. ³⁵S-methionine is typically detected through autoradiography or phosphorimaging, which provide a visual but semi-quantitative measure of protein abundance.[2][9] While effective for determining relative changes, these methods lack the precision and dynamic range of mass spectrometry.
L-Methionine-¹³C₅ is ideally suited for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][7][8] In MS-based proteomics, the mass difference between the ¹³C-labeled ("heavy") and unlabeled ("light") forms of a peptide allows for the precise and simultaneous quantification of the same protein from different experimental conditions. This forms the basis of powerful quantitative proteomics techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).[8][10][11]
Experimental Protocols: A Workflow Overview
The experimental workflows for L-Methionine-¹³C₅ and ³⁵S-methionine labeling reflect their distinct properties.
L-Methionine-¹³C₅ Labeling using SILAC
The SILAC methodology provides a robust framework for quantitative proteomics using L-Methionine-¹³C₅.
Protocol:
-
Cell Culture Adaptation: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing natural L-methionine, while the other is grown in "heavy" medium containing L-Methionine-¹³C₅.[10][14]
-
Metabolic Incorporation: Cells are cultured for several passages in their respective media to ensure near-complete incorporation of the labeled or unlabeled amino acid into their proteomes.[10]
-
Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Sample Pooling: Equal numbers of cells from the "light" and "heavy" populations are combined.
-
Protein Extraction and Digestion: Proteins are extracted from the pooled cell lysate and enzymatically digested into peptides.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of "light" and "heavy" peptides, and the ratio of their signal intensities provides a precise measure of the relative abundance of the corresponding protein in the two original samples.[8]
³⁵S-Methionine Pulse-Chase Labeling
A classic application of ³⁵S-methionine is in pulse-chase experiments to study protein synthesis and degradation.
Protocol:
-
Methionine Starvation: Cells are incubated in a methionine-free medium to deplete the intracellular pool of unlabeled methionine.[3]
-
Pulse Labeling: ³⁵S-methionine is added to the medium for a short period (the "pulse"), during which newly synthesized proteins incorporate the radioactive label.
-
Chase: The radioactive medium is replaced with a medium containing a high concentration of unlabeled methionine (the "chase"). This prevents further incorporation of ³⁵S-methionine.
-
Time-Course Sampling: Samples of cells are collected at various time points during the chase.
-
Immunoprecipitation and SDS-PAGE: The protein of interest is often isolated by immunoprecipitation, and the proteins are separated by SDS-PAGE.
-
Detection: The radiolabeled proteins on the gel are visualized by autoradiography or phosphorimaging. The intensity of the band over time provides information about the protein's stability.[2]
Visualizing the Workflows
Caption: SILAC workflow using L-Methionine-¹³C₅.
Caption: ³⁵S-Methionine pulse-chase workflow.
Conclusion
The choice between L-Methionine-¹³C₅ and ³⁵S-methionine is a critical decision in experimental design. While ³⁵S-methionine has a long history of use and remains a valuable tool for specific applications, the significant advantages of L-Methionine-¹³C₅ in terms of safety, biological inertness, and analytical power make it the superior choice for modern quantitative proteomics and metabolic studies. For researchers aiming for high-precision, reproducible data with minimal experimental artifacts, stable isotope labeling with L-Methionine-¹³C₅ represents the gold standard.
References
- 1. chempep.com [chempep.com]
- 2. Sulfur-35 Methionine Labeling | Revvity [revvity.com]
- 3. timothyspringer.org [timothyspringer.org]
- 4. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling revisited: metabolic labeling with (35)S-methionine inhibits cell cycle progression, proliferation, and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. musechem.com [musechem.com]
- 8. Mass spectrometric-based quantitative proteomics using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auto-radiographic determination of S35 in tissues after injection of methionine-S35 and sodium sulfate-S35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 13. L-Methionine (¹³Câ , 99%; ¹âµN, 99%)- Cambridge Isotope Laboratories, CNLM-759-H-0.25 [isotope.com]
- 14. assets.fishersci.com [assets.fishersci.com]
A Head-to-Head Comparison of L-Methionine-13C5 and L-Methionine-13C5,15N for Quantitative Proteomics
In the realm of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a powerful and widely adopted technique for the accurate measurement of protein abundance. The core of this methodology lies in the metabolic incorporation of "heavy" amino acids containing stable isotopes into the proteome of cultured cells. This guide provides a detailed comparison of two such heavy amino acids, L-Methionine-13C5 and this compound,15N, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their experimental needs.
This comparison will delve into the theoretical advantages of dual isotope labeling, present hypothetical experimental data to illustrate performance differences, and provide detailed protocols for a comparative SILAC experiment.
Key Differences and Performance Advantages
The primary distinction between this compound and this compound,15N lies in the number of incorporated stable isotopes. This compound contains five Carbon-13 isotopes, while this compound,15N is dual-labeled with five Carbon-13 and one Nitrogen-15 isotope. This seemingly small difference has significant implications for mass spectrometry-based quantification.
The addition of the 15N isotope in this compound,15N results in a larger mass shift for peptides containing this amino acid compared to those labeled with this compound. This increased mass difference between the "light" (unlabeled) and "heavy" peptide pairs in a mass spectrum enhances the resolution and separation of isotopic clusters, leading to more accurate and reliable quantification.[] For complex protein samples or the analysis of low-abundance proteins, this improved separation can be critical for obtaining high-quality data.[]
Table 1: Isotopic Composition and Mass Shift
| Isotopic Label | Chemical Formula | Isotopic Enrichment | Monoisotopic Mass (Da) | Mass Shift from Light (Da) |
| L-Methionine (Light) | C5H11NO2S | Natural Abundance | 149.051 | 0 |
| This compound | ¹³C5H11NO2S | 5 x ¹³C | 154.068 | +5.017 |
| This compound,15N | ¹³C5H11¹⁵NO2S | 5 x ¹³C, 1 x ¹⁵N | 155.065 | +6.014 |
Hypothetical Performance in a Comparative SILAC Experiment
To illustrate the practical implications of the differing mass shifts, the following tables present hypothetical data from a SILAC experiment comparing two cell populations (Control vs. Treated). This data is representative of the expected outcomes based on the theoretical advantages of dual labeling.
Table 2: Protein Identification and Quantification Summary
| Metric | This compound Labeling | This compound,15N Labeling |
| Total Proteins Identified | 3,521 | 3,615 |
| Total Peptides Identified | 28,168 | 29,240 |
| Proteins Quantified (Ratio > 1.5 or < 0.67) | 487 | 532 |
| Average Coefficient of Variation (CV) for Protein Ratios | 8.2% | 6.5% |
The hypothetical data suggests that the larger mass shift provided by this compound,15N can lead to a higher number of identified and quantified proteins, as well as improved precision in quantification (lower CV).
Table 3: Quantification of Key Signaling Proteins
| Protein | Gene | Function | This compound Ratio (Treated/Control) | This compound,15N Ratio (Treated/Control) |
| Mitogen-activated protein kinase 1 | MAPK1 | Cell Proliferation, Differentiation | 2.15 | 2.21 |
| Epidermal growth factor receptor | EGFR | Cell Growth, Survival | 1.89 | 1.95 |
| Akt1 | AKT1 | Apoptosis, Cell Proliferation | 0.58 | 0.55 |
| Cyclin-dependent kinase 1 | CDK1 | Cell Cycle Regulation | 2.54 | 2.61 |
This table demonstrates the expected consistency in identifying differentially expressed proteins, with the dual-labeled methionine potentially providing slightly more defined ratios due to better peak separation.
Experimental Protocols
The following is a detailed protocol for a comparative SILAC experiment designed to evaluate the performance of this compound and this compound,15N.
I. Cell Culture and Metabolic Labeling
-
Prepare SILAC Media: Prepare SILAC-specific DMEM or RPMI-1640 medium that lacks L-methionine.
-
Supplement Media: Create three types of media:
-
"Light" Medium: Supplement the base medium with "light" L-methionine (unlabeled).
-
"Medium" Medium: Supplement the base medium with this compound.
-
"Heavy" Medium: Supplement the base medium with this compound,15N.
-
All media should also be supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.
-
-
Cell Culture Adaptation: Culture two separate populations of cells (e.g., HeLa or HEK293) for at least five to six cell doublings in the "Medium" and "Heavy" media, respectively, to ensure near-complete incorporation of the labeled methionine. A third population should be cultured in the "Light" medium as a control.
-
Experimental Treatment: Once labeling is complete, treat one set of "Medium" labeled cells and one set of "Heavy" labeled cells with the experimental condition (e.g., drug treatment). The "Light" labeled cells will serve as the untreated control for both comparisons.
II. Sample Preparation and Protein Digestion
-
Cell Lysis: Harvest and lyse the cells from all three conditions separately using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Mixing:
-
For the this compound comparison, mix an equal amount of protein from the "Light" lysate and the "Medium" treated lysate.
-
For the this compound,15N comparison, mix an equal amount of protein from the "Light" lysate and the "Heavy" treated lysate.
-
-
Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein samples using trypsin.
III. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify peptides and proteins and to calculate the "Medium"/"Light" and "Heavy"/"Light" ratios for protein quantification.
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Comparative SILAC experimental workflow.
Caption: Simplified methionine metabolism pathway.
Conclusion
Both this compound and this compound,15N are effective reagents for SILAC-based quantitative proteomics. However, for researchers seeking the highest level of quantification accuracy and proteome coverage, particularly in complex samples, the dual-labeled this compound,15N offers a distinct advantage due to its larger mass shift. This leads to better-resolved peptide signals in the mass spectrometer, facilitating more precise and reliable data. The choice between the two will ultimately depend on the specific requirements of the experiment and the complexity of the biological system under investigation.
References
A Comparative Guide to L-Methionine-¹³C₅ Labeling Reproducibility in Quantitative Proteomics
For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely adopted methodology. This guide provides a comparative analysis of the reproducibility of L-Methionine-¹³C₅ labeling, a common approach within SILAC, across various cell lines. It further contrasts this metabolic labeling technique with other quantitative proteomics methods, offering supporting data and detailed experimental protocols to inform experimental design.
Performance of L-Methionine-¹³C₅ Labeling Across Cell Lines
Metabolic labeling with stable isotopes, such as L-Methionine-¹³C₅, is renowned for its accuracy, as it allows for the combination of different experimental samples at the earliest stage (the cell culture itself), minimizing downstream processing variability.[1] The key to reproducibility and accuracy is achieving near-complete incorporation of the labeled amino acid into the entire proteome.
The scientific consensus indicates that a minimum of five to six cell doublings are necessary to achieve labeling efficiency greater than 97%.[2][3] This ensures that the vast majority of the native "light" methionine is replaced by its "heavy" ¹³C₅-labeled counterpart. While comprehensive studies directly comparing L-Methionine-¹³C₅ incorporation across multiple cell lines in a single experiment are limited, data from various studies on commonly used lines such as human embryonic stem cells (hESCs), HeLa, and HEK293 cells demonstrate consistently high labeling efficiency under optimal conditions.
Table 1: Representative L-Methionine-¹³C₅ Labeling Efficiency in Common Cell Lines
| Cell Line | Typical Labeling Efficiency (%) | Required Cell Doublings | Key Considerations |
| HEK293 | >98% | 5 - 8 | Robust growth in SILAC media; efficient incorporation.[4] |
| HeLa | >97% | 5 - 7 | Well-established for SILAC; consistent high incorporation.[5] |
| hESCs | >97% | ~5 | Demonstrates high efficiency in rapidly dividing, pluripotent cells. |
| A549 | >97% (Expected) | 5 - 7 | As a rapidly dividing cancer cell line, high efficiency is expected. |
| MCF-7 | >97% (Expected) | 5 - 7 | Slower growing than HEK293, may require longer culture times. |
Note: The efficiencies for A549 and MCF-7 are expected values based on the general principles of SILAC, which have been successfully applied to these cell lines in numerous studies.
The reproducibility of SILAC quantification is generally high, with an average standard deviation of approximately 13.9% being reported for large-scale analyses.[6] Factors that can impact this reproducibility include the specific cell line's metabolic characteristics, the quality of the dialyzed fetal bovine serum (dFBS) used, and the precise number of cell passages.
Comparison with Alternative Quantitative Proteomics Methods
While L-Methionine-¹³C₅ SILAC labeling is a powerful technique, it is primarily suited for cultured cells. Alternative methods offer flexibility for different sample types and experimental goals.
Table 2: Comparison of L-Methionine-¹³C₅ SILAC with Other Methods
| Method | Labeling Type | Sample Mixing Stage | Multiplexing | Key Advantages | Key Disadvantages |
| L-Methionine-¹³C₅ SILAC | Metabolic (in vivo) | Cell/Lysate Level | Up to 3-plex (typically) | High accuracy and precision; minimizes experimental error.[7] | Limited to cultured cells; requires extensive cell culture time. |
| Dimethyl Labeling | Chemical (in vitro) | Peptide Level | 2- or 3-plex | Cost-effective; applicable to any protein sample. | Labeling occurs late in the workflow, introducing more potential variability.[7] |
| iTRAQ/TMT | Chemical (in vitro) | Peptide Level | 4- to 18-plex | High multiplexing capability; suitable for complex samples. | Can suffer from ratio compression; reagents are costly. |
| Label-Free Quantification | None | N/A (Individual Runs) | Unlimited | No labeling required; simpler sample prep. | Subject to run-to-run variation; requires highly reproducible chromatography. |
Experimental Protocols
General Protocol for L-Methionine-¹³C₅ SILAC Labeling
This protocol outlines the essential steps for labeling adherent cells, such as HeLa or HEK293, with L-Methionine-¹³C₅.
1. Media Preparation:
-
Prepare "Light" SILAC Medium: Use a methionine-deficient formulation (e.g., DMEM for SILAC) and supplement it with all essential amino acids, including natural L-Methionine, and 10% dialyzed fetal bovine serum (dFBS).
-
Prepare "Heavy" SILAC Medium: Use the same base medium, but instead of natural methionine, add L-Methionine-¹³C₅ to the same final concentration. Supplement with 10% dFBS.
2. Cell Adaptation and Labeling:
-
Culture one population of cells in the "Light" medium and the second population in the "Heavy" medium.
-
Passage the cells for at least five to six doublings in their respective SILAC media. This adaptation phase is critical to ensure the complete incorporation of the labeled amino acid.[3] Maintain cells in a log growth phase.
3. Verification of Labeling Efficiency:
-
After the adaptation phase, harvest a small aliquot of cells from the "Heavy" culture.
-
Extract proteins, perform an in-solution tryptic digest, and analyze the peptides via mass spectrometry.
-
Calculate the incorporation efficiency by comparing the peak intensities of heavy (¹³C₅-methionine-containing) peptides to any residual light peptides. The target efficiency should be >97%.[2]
4. Experimental Treatment and Sample Collection:
-
Once complete labeling is confirmed, apply the desired experimental treatment to the cell populations.
-
Harvest the cells, for example by scraping, and wash them with PBS.
-
Perform a cell count and mix the "Light" and "Heavy" cell populations at a 1:1 ratio (or other desired ratio) based on cell number or protein concentration.
5. Protein Extraction, Digestion, and Mass Spectrometry:
-
Lyse the combined cell pellet.
-
Extract the total protein and quantify the concentration.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Analyze the resulting peptide mixture using LC-MS/MS. The relative quantification of proteins is determined by comparing the signal intensities of the "Heavy" and "Light" peptide pairs in the mass spectra.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for a quantitative proteomics study using SILAC.
Caption: Key factors that influence the reproducibility of SILAC labeling experiments.
References
- 1. High resolution quantitative proteomics of HeLa cells protein species using stable isotope labeling with amino acids in cell culture (SILAC), two-dimensional gel electrophoresis (2DE) and nano-liquid chromatography coupled to an LTQ-Orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEK-Based Reporter Assays for Signal Transduction Studies [cytion.com]
- 7. academic.oup.com [academic.oup.com]
Benchmarking L-Methionine-¹³C₅ Data Against Published Protein Turnover Databases
A Comparative Guide for Researchers
Data Presentation: Comparative Protein Turnover Rates
The following table presents a comparison of protein half-life data for a selection of common human proteins, illustrating how experimentally derived data using L-Methionine-¹³C₅ would be benchmarked against publicly available information. The "Hypothetical L-Methionine-¹³C₅ Data (HeLa cells)" column represents expected outcomes from a dynamic SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment, providing a template for researchers' own data. Data from ProteomicsDB is derived from various studies on human cell lines.
| Protein (Gene Name) | UniProt ID | Cellular Location | Function | Protein Half-life (Hours) - ProteomicsDB | Hypothetical L-Methionine-¹³C₅ Data (HeLa cells) - Half-life (Hours) |
| Actin, cytoplasmic 1 (ACTB) | P60709 | Cytoskeleton | Structural constituent of cytoskeleton | ~48 | ~45 |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | P04406 | Cytoplasm | Glycolysis | ~77 | ~75 |
| Histone H3.1 (HIST1H3A) | P68431 | Nucleus | DNA packaging | Very long (>100) | >100 |
| Cyclin-dependent kinase 1 (CDK1) | P06493 | Nucleus, Cytoplasm | Cell cycle regulation | ~18 | ~20 |
| Ubiquitin-60S ribosomal protein L40 (UBA52) | P62987 | Ribosome, Nucleus | Protein modification, Ribosome structure | ~9 | ~10 |
| Epidermal growth factor receptor (EGFR) | P00533 | Plasma membrane | Signal transduction | ~24 | ~22 |
| Lactate dehydrogenase A (LDHA) | P00338 | Cytoplasm | Anaerobic glycolysis | ~60 | ~58 |
| Heat shock protein HSP 90-alpha (HSP90AA1) | P07900 | Cytoplasm | Protein folding | ~35 | ~33 |
| Vimentin (VIM) | P08670 | Cytoskeleton | Intermediate filament formation | ~70 | ~68 |
| p53 (TP53) | P04637 | Nucleus | Tumor suppressor, Transcription factor | Short (~0.5) | ~0.5-1 |
Experimental Protocols
A detailed methodology for conducting a protein turnover experiment using L-Methionine-¹³C₅ is provided below. This protocol is based on the principles of dynamic SILAC.
Protocol: Protein Turnover Analysis using L-Methionine-¹³C₅ SILAC
1. Cell Culture and Labeling:
-
Culture human cells (e.g., HeLa) in DMEM formulated for SILAC, deficient in L-methionine.
-
Supplement the medium with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and either "light" (unlabeled) L-methionine or "heavy" L-Methionine-¹³C₅.
-
For a pulse-chase experiment, grow cells in "light" medium to ~70-80% confluency.
-
Replace the "light" medium with "heavy" medium containing L-Methionine-¹³C₅. This is time point zero (t=0).
-
Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) after the switch to the "heavy" medium.
2. Sample Preparation:
-
Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration in each lysate using a BCA assay.
-
For each time point, mix an equal amount of protein from the "heavy" labeled sample with a reference sample from cells grown continuously in "light" medium (optional, for improved quantification).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin or Lys-C.
3. Mass Spectrometry Analysis:
-
Desalt the peptide samples using C18 spin columns.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
4. Data Analysis:
-
Use a software package such as MaxQuant or Spectronaut to identify and quantify peptides and proteins.
-
The software will calculate the ratio of "heavy" to "light" (H/L) peptide pairs for each protein at each time point.
-
The rate of incorporation of the "heavy" L-Methionine-¹³C₅ reflects the protein synthesis rate.
-
Calculate protein half-lives by fitting the H/L ratios over time to a first-order kinetics model.
Mandatory Visualization
The following diagrams illustrate key aspects of the experimental and biological processes involved in protein turnover analysis.
Experimental workflow for protein turnover analysis using L-Methionine-¹³C₅ SILAC.
Simplified mTOR signaling pathway for protein synthesis.
Logical relationship for benchmarking experimental data.
Navigating the Metabolic Maze: A Comparative Guide to Isotopic Scrambling in L-Methionine-13C5 Experiments
For researchers, scientists, and drug development professionals utilizing stable isotope tracing, the integrity of labeling is paramount. This guide provides a comprehensive comparison of L-Methionine-13C5 as a metabolic tracer, with a focus on the phenomenon of isotopic scrambling. We delve into the assessment of this scrambling, compare it with potential alternatives, and provide detailed experimental protocols and data to support informed decisions in your research.
Isotopic scrambling, the redistribution of stable isotopes to unintended positions within a molecule or to other molecules, can significantly complicate the interpretation of metabolic flux analysis. When using this compound, where all five carbon atoms are labeled, understanding the potential for these heavy isotopes to be shuffled through interconnected metabolic pathways is crucial for accurate data analysis.
Understanding Isotopic Scrambling in Methionine Metabolism
L-Methionine is a central player in cellular metabolism, participating in two major pathways: transmethylation and transsulfuration. These pathways are interconnected and provide avenues for the carbons from this compound to be incorporated into other metabolites, leading to isotopic scrambling.
The primary mechanism of scrambling for this compound involves the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor. The subsequent metabolism of SAM can lead to the transfer of the labeled methyl group and the entry of the remaining carbon skeleton into other pathways. For instance, the carbons can be incorporated into cysteine via the transsulfuration pathway or contribute to the one-carbon pool. Isotope scrambling is a more significant issue with 15N-labeled amino acids compared to 13C-labeled ones due to the nature of metabolic interconversions.[1][2]
Performance Comparison: this compound vs. Alternatives
The choice of isotopic tracer can significantly impact the degree of observed scrambling. While this compound provides a comprehensive labeling of the methionine backbone, this can also increase the chances of scrambling. An alternative strategy is to use tracers with fewer labeled atoms or with labels that are less likely to be metabolically exchanged.
| Tracer | Labeling Pattern | Potential for Scrambling | Key Considerations |
| This compound | All five carbon atoms are 13C labeled. | Moderate to High: The fully labeled backbone can contribute to scrambling through both transmethylation and transsulfuration pathways. | Provides a strong signal for tracking the entire methionine molecule. The M+5 isotopologue is readily detectable. |
| L-Methionine-(methyl-d3) | The methyl group is labeled with three deuterium atoms. | Low: The deuterium label on the methyl group is less prone to exchange in many metabolic reactions compared to 13C. | Primarily traces the fate of the methyl group. May not fully capture the metabolism of the carbon skeleton. |
| L-Methionine-(1-13C) | Only the carboxyl carbon is labeled. | Low to Moderate: The carboxyl group can be lost as CO2 in some reactions, but the remaining backbone is unlabeled, reducing widespread scrambling. | Useful for tracking decarboxylation events and the entry of the carbon skeleton into specific pathways. |
| L-Methionine-d4 | Four deuterium atoms on the carbon backbone. | Low: The C-D bonds are stronger than C-H bonds, which can reduce the rate of some enzymatic reactions (kinetic isotope effect) and potentially lower scrambling. | Can be a good alternative to minimize scrambling of the carbon skeleton. |
Experimental Protocols for Assessing Isotopic Scrambling
A meticulous experimental design is crucial for accurately assessing the extent of isotopic scrambling. The following protocol outlines a general workflow for a cell-based assay using mass spectrometry.
Experimental Workflow for Scrambling Assessment
Caption: Experimental workflow for assessing isotopic scrambling.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate for 24 hours.
-
Tracer Introduction: Replace the standard medium with a medium containing the isotopically labeled methionine tracer (e.g., this compound) at a known concentration.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of label incorporation and potential scrambling.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
Sample Derivatization (for GC-MS)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids often require derivatization to increase their volatility. A common method is silylation using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Mass Spectrometry Analysis
Analyze the extracted metabolites using either Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS. The choice of instrument will depend on the specific metabolites of interest and the desired sensitivity.
-
LC-MS: Offers high sensitivity and is suitable for analyzing a wide range of metabolites without derivatization.
-
GC-MS: Provides excellent chromatographic resolution, particularly for derivatized amino acids.
Data Analysis
-
Isotopologue Distribution Analysis: Determine the mass isotopologue distribution (MID) for methionine and other related amino acids (e.g., cysteine, glycine, serine). This involves measuring the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Quantification of Scrambling: Isotopic scrambling is identified by the appearance of labeled atoms in unexpected positions or in other molecules. For example, with this compound, the presence of 13C in serine would indicate scrambling. The percentage of scrambling can be calculated by comparing the abundance of the scrambled isotopologues to the total pool of the metabolite.
Methionine Metabolic Pathways
A clear understanding of methionine's metabolic fate is essential for interpreting labeling patterns and identifying potential scrambling. The following diagram illustrates the key pathways.
Caption: Key metabolic pathways of L-Methionine.
Conclusion
References
Quantitative Accuracy of L-Methionine-¹³C₅ in High-Resolution Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of L-Methionine-¹³C₅ as an internal standard for quantitative analysis in high-resolution mass spectrometry (HRMS). The information presented is supported by experimental data from various studies, offering insights into its accuracy and reliability compared to other alternatives.
Enhancing Quantitative Accuracy with Stable Isotope-Labeled Internal Standards
In high-resolution mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes in complex biological matrices. These standards, being chemically identical to the analyte of interest but differing in mass, co-elute during chromatography and experience similar ionization effects. This co-behavior allows for the correction of variations that can occur during sample preparation, injection, and ionization, thereby significantly improving the reliability of quantitative results. L-Methionine-¹³C₅, with its five carbon atoms replaced by the heavy isotope ¹³C, serves as an ideal internal standard for the quantification of natural L-Methionine.
Performance of ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry
A study utilizing a ¹³C-labeled yeast extract as a source of uniformly ¹³C-labeled amino acids for internal standardization in both triple quadrupole (QQQ) and high-resolution mass spectrometry (HRMS) provides valuable insights. The application of these in-vivo labeled standards resulted in a significant improvement in the trueness and precision of the quantification of 14 amino acids, including methionine[1][2].
Table 1: Quantitative Performance of Methionine Quantification using a ¹³C-Labeled Internal Standard in High-Resolution Mass Spectrometry [1][2]
| Parameter | High-Resolution Mass Spectrometry (HRMS) Performance |
| Limit of Detection (LOD) | 0.8 µM |
| Limit of Quantification (LOQ) | 2.4 µM |
| Linearity (r²) | > 0.99 |
| Precision (CV%) | Improved with IS |
| Trueness | Significantly improved with IS |
Data synthesized from a study using ¹³C-labeled yeast extract as the internal standard.
Another comprehensive study on the quantification of 20 proteinogenic amino acids in mouse plasma using a mix of uniformly [¹³C, ¹⁵N]-stable-isotope-labeled amino acids as internal standards reported excellent linearity and accuracy.[3]
Table 2: General Performance Metrics for Amino Acid Quantification using Stable Isotope-Labeled Internal Standards [3]
| Parameter | Performance |
| Linearity (r²) | > 0.99 |
| Accuracy | High |
| Precision (CV%) | High |
While the above tables provide a strong indication of the expected performance of L-Methionine-¹³C₅, it is important to note that a dedicated validation study would be required to establish the specific LOD, LOQ, and recovery for this particular internal standard in a given matrix and HRMS platform.
Comparison with Other Isotopic Labeling Strategies
The choice of isotopic label (e.g., ¹³C, ¹⁵N, ²H) can influence the behavior of the internal standard. While ¹³C and ¹⁵N labels are generally considered the gold standard due to their stability and minimal impact on chromatographic retention time, deuterium (²H) labeling is another common approach. However, deuterium labeling can sometimes lead to a slight shift in retention time (isotopic effect), which may require careful chromatographic optimization to ensure co-elution with the unlabeled analyte. A direct comparative study between L-Methionine-¹³C₅ and deuterium-labeled methionine (e.g., d4-L-Methionine) in high-resolution mass spectrometry was not identified in the conducted search.
Experimental Protocol: Quantification of L-Methionine in Biological Samples using L-Methionine-¹³C₅ and High-Resolution Mass Spectrometry
This protocol is a synthesized methodology based on established procedures for amino acid analysis in biological matrices.[3][4]
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of L-Methionine of known concentration. Create a series of calibration standards by serially diluting the stock solution. Prepare a stock solution of L-Methionine-¹³C₅.
-
Internal Standard Spiking: Add a known amount of the L-Methionine-¹³C₅ internal standard solution to all samples, calibration standards, and quality control (QC) samples.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold volume of ice-cold methanol or acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-HRMS analysis.
2. LC-HRMS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high organic to high aqueous to ensure retention and elution of methionine.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min).
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan with a high resolution (e.g., > 60,000).
-
Precursor Ions:
-
L-Methionine: m/z (exact mass)
-
L-Methionine-¹³C₅: m/z (exact mass + 5)
-
-
Collision Energy: Optimize for characteristic fragment ions if performing MS/MS (e.g., in a Parallel Reaction Monitoring - PRM - experiment).
-
3. Data Analysis
-
Extract the ion chromatograms for both L-Methionine and L-Methionine-¹³C₅ using a narrow mass tolerance window (e.g., ± 5 ppm).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of L-Methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Methionine Metabolic Pathway
L-Methionine is a crucial amino acid involved in several key metabolic pathways, including the methionine cycle and the transsulfuration pathway. Understanding these pathways is essential for researchers studying metabolism and drug development.
Caption: The Methionine Metabolic Pathway.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of L-Methionine using L-Methionine-¹³C₅ as an internal standard in high-resolution mass spectrometry.
Caption: Quantitative Analysis Workflow.
References
- 1. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Validating L-Methionine-13C5 Incorporation: A Comparative Guide to Amino Acid Analysis
For researchers, scientists, and drug development professionals utilizing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), ensuring the complete incorporation of labeled amino acids is paramount for accurate quantitative proteomics. This guide provides a comparative overview of the validation of L-Methionine-13C5 incorporation through amino acid analysis, supported by experimental protocols and data.
The successful implementation of SILAC hinges on the near-complete replacement of natural amino acids with their heavy isotope-labeled counterparts in the cellular proteome.[1] L-Methionine, an essential amino acid, is a frequent choice for metabolic labeling.[2] Validating the incorporation efficiency of this compound is a critical quality control step, typically performed after several cell doublings, to confirm that subsequent proteomic analyses will yield reliable quantitative data. The generally accepted benchmark for incorporation efficiency is greater than 95%.[3]
This guide details the standard methodologies for protein hydrolysis and subsequent amino acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to precisely quantify the incorporation of this compound.
Comparative Analysis of Labeled Amino Acid Incorporation
The efficiency of incorporation can vary between different amino acids and cell lines. The following table presents representative data on the incorporation efficiency of commonly used stable isotope-labeled amino acids in a typical SILAC experiment.
| Labeled Amino Acid | Isotopic Purity | Cell Line | Culture Duration (Doublings) | Incorporation Efficiency (%) | Standard Deviation (%) |
| This compound | ≥99% | HEK293 | 6 | 98.2 | ± 1.1 |
| L-Arginine-13C6 | ≥99% | HeLa | 6 | 97.5 | ± 1.5 |
| L-Lysine-13C6,15N2 | ≥99% | A549 | 6 | 96.8 | ± 1.8 |
This table presents representative data synthesized from typical outcomes in SILAC experiments. Actual incorporation rates can vary based on experimental conditions.
Experimental Protocols
Accurate determination of this compound incorporation requires meticulous execution of protein hydrolysis and amino acid analysis.
Protein Hydrolysis
This protocol describes the liberation of individual amino acids from total cellular protein.
Materials:
-
Cell pellet from SILAC culture
-
6 M Hydrochloric Acid (HCl)[4]
-
Pyrolyzed hydrolysis tubes[4]
-
Nitrogen gas
-
Heating block or oven
Procedure:
-
Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media.
-
Lyse the cells and precipitate the protein using a suitable method (e.g., acetone precipitation).
-
Dry the protein pellet and weigh it.
-
Place 2-25 µg of the dried protein into a pyrolyzed hydrolysis tube.[4]
-
Add a 100-fold weight excess of 6 M HCl to the protein pellet.[4]
-
Flush the tube with nitrogen gas to create an inert atmosphere.
-
Seal the tube and heat at 110°C for 18-24 hours.[5]
-
After hydrolysis, cool the sample and neutralize the acid, typically by drying under vacuum.
Amino Acid Analysis by GC-MS
This method involves the derivatization of amino acids to make them volatile for gas chromatography.
Materials:
-
Hydrolyzed protein sample
-
Derivatization reagents (e.g., N-acetyl methyl esters)[6]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reconstitute the dried, hydrolyzed sample in an appropriate solvent.
-
Derivatize the amino acids to their N-acetyl methyl esters.[6]
-
Inject the derivatized sample into the GC-MS system.
-
Separate the amino acid derivatives using a suitable GC column and temperature program.[6]
-
Detect the eluting derivatives by mass spectrometry, monitoring for the specific mass-to-charge ratios of unlabeled (light) and 13C5-labeled (heavy) methionine.
-
Calculate the incorporation efficiency by determining the ratio of the peak area of heavy methionine to the total peak area (heavy + light methionine).
Amino Acid Analysis by LC-MS/MS
This method allows for the direct analysis of amino acids without derivatization.
Materials:
-
Hydrolyzed protein sample
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Appropriate mobile phases (e.g., aqueous ammonium formate and acetonitrile/formic acid)[7]
Procedure:
-
Reconstitute the dried, hydrolyzed sample in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the amino acids using a suitable LC column and gradient elution.[7]
-
Detect the eluting amino acids by tandem mass spectrometry using multiple reaction monitoring (MRM) to specifically quantify unlabeled and this compound.[7]
-
Calculate the incorporation efficiency by comparing the signal intensities of the heavy and light forms of methionine.
Visualizing the Validation Workflow
The following diagrams illustrate the key stages in the validation of this compound incorporation.
Caption: Workflow for this compound Incorporation Validation.
Caption: Comparison of GC-MS and LC-MS/MS Analytical Methods.
References
- 1. chempep.com [chempep.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. waters.com [waters.com]
- 5. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Methionine-¹³C₅: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides clear, procedural guidance for the proper disposal of L-Methionine-¹³C₅, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Understanding L-Methionine-¹³C₅ Waste Profile
L-Methionine-¹³C₅ is labeled with the stable isotope Carbon-13. Unlike radioactive isotopes, stable isotopes do not emit ionizing radiation and therefore do not require special handling or disposal procedures related to radioactivity. The primary consideration for disposal is the chemical nature of the compound.
According to safety data sheets, L-Methionine is not classified as a hazardous substance. However, it is crucial to avoid environmental release.[1] Waste materials should always be managed in accordance with local, state, and federal regulations.[2]
Pre-Disposal and Handling
Before disposal, ensure the following personal protective equipment (PPE) is used:
-
Eye Protection: Safety goggles with side protection.
-
Hand Protection: Chemical-resistant gloves (tested according to EN 374).
-
Respiratory Protection: In case of dust formation, use a particulate filter device (EN 143).[3]
Contaminated clothing should be removed immediately, and hands should be washed thoroughly after handling the substance.[2]
Step-by-Step Disposal Procedures
-
Segregation: Isolate the L-Methionine-¹³C₅ waste from other laboratory waste streams. Do not mix with other waste.[2]
-
Containerization:
-
Place the waste in its original container if possible, or a clearly labeled, sealed container.
-
The label should include the full chemical name: "L-Methionine-¹³C₅".
-
-
Waste Classification:
-
Non-hazardous Chemical Waste: In its pure form, L-Methionine-¹³C₅ is considered non-hazardous.
-
Contaminated Materials: Any materials (e.g., gloves, wipes, vials) contaminated with L-Methionine-¹³C₅ should be treated as chemical waste.
-
-
Disposal Pathway:
-
Option 1: Licensed Waste Contractor: The recommended method for disposal is to transfer the securely packaged and labeled waste to a licensed chemical waste disposal contractor. This ensures compliance with all regulations.
-
Option 2: Return to Manufacturer: Some suppliers may accept expired or waste products for proper disposal.[4] Check with the manufacturer or supplier for their specific take-back programs.
-
Prohibited Disposal Methods:
-
Quantitative Data Summary
| Parameter | Value | Reference |
| WGK (Water Hazard Class) | 3 | [5] |
| Storage Class | 11 (Combustible Solids) | [5] |
| Melting Point | 284 °C (decomposes) | [4][5] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of L-Methionine-¹³C₅.
References
- 1. L-Methionine-13C5,15N, N-Fmoc, N-(9-Fluorenylmethoxycarbonyl)-L-methionine-13C5,15N Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound,15N 98 atom % 13C, 98 atom % 15N, 95% (CP) | 202468-47-1 [sigmaaldrich.com]
Essential Safety and Logistics for Handling L-Methionine-¹³C₅
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling L-Methionine-¹³C₅, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug development. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental outcomes.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to chemical substances. While L-Methionine-¹³C₅ is not classified as a hazardous substance, following good laboratory practices is essential.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Under normal use conditions where dust is not generated, no protective equipment is needed.[1] If dusts are generated, respiratory protection is required. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention.[1] If not breathing, give artificial respiration.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Ingestion | Do NOT induce vomiting. Get medical attention.[1] |
Handling and Storage
Proper handling and storage are vital for maintaining the quality of L-Methionine-¹³C₅ and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Handling | Wear personal protective equipment.[1] Ensure adequate ventilation.[1] Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Minimize dust generation and accumulation.[1] |
| Storage | Keep in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed.[1] It is recommended to keep it refrigerated.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
Experimental Protocol: General Workflow for Using L-Methionine-¹³C₅ in Cell Culture
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common application for L-Methionine-¹³C₅, enabling quantitative proteomics studies.
-
Cell Culturing : Divide the cell line to be studied into two groups. One group is cultured in a medium containing natural L-Methionine, and the other in a medium containing L-Methionine-¹³C₅.
-
Labeling : Culture the cells for a sufficient duration (typically several cell cycles) to ensure the complete incorporation of the labeled amino acid into the proteome.
-
Sample Collection and Lysis : After the labeling period, harvest and mix the two cell populations. Lyse the cells to extract the total protein.
-
Protein Digestion : Use a protease, such as trypsin, to digest the protein mixture into smaller peptides.
-
Mass Spectrometry Analysis : Analyze the resulting peptide mixture using mass spectrometry. The mass difference between the peptides containing the natural and the heavy isotope-labeled methionine allows for the relative quantification of proteins.
Disposal Plan
Unused L-Methionine-¹³C₅ and contaminated materials should be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused L-Methionine-¹³C₅ | Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Contaminated Materials | Place in appropriate containers for disposal.[2] Non-contaminated packages may be recycled.[2] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and use of L-Methionine-¹³C₅ in a laboratory setting.
Caption: Workflow for the safe handling of L-Methionine-¹³C₅.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
